(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Description
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Properties
IUPAC Name |
[4-chloro-3-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFVCOVRKUVQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590652 | |
| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-89-6 | |
| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol CAS 886500-89-6 properties
An In-depth Technical Guide to (4-Chloro-3-(trifluoromethoxy)phenyl)methanol (CAS 886500-89-6)
Executive Summary
This compound is a halogenated and fluorinated aromatic alcohol of significant interest to the chemical, pharmaceutical, and agricultural research sectors. Its unique substitution pattern—featuring a chlorine atom, a trifluoromethoxy group, and a reactive hydroxymethyl group—positions it as a versatile and valuable building block for the synthesis of complex molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, discusses its reactivity and applications, and summarizes critical safety and handling information for laboratory professionals.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are compiled from various supplier technical sheets and chemical databases. It is noteworthy that some physical properties, such as boiling and flash points, are predicted values and should be treated as estimates.
| Property | Value | Source(s) |
| CAS Number | 886500-89-6 | [1][2][3] |
| Molecular Formula | C₈H₆ClF₃O₂ | [1][3] |
| Molecular Weight | 226.58 g/mol | [1][2][4] |
| Synonyms | 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | [4][5] |
| Appearance | Solid | [4][5] |
| Purity | Typically ≥95% or ≥97% | [2][4] |
| Boiling Point | 236.0 ± 35.0 °C at 760 Torr (Predicted) | [3] |
| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 96.5 ± 25.9 °C (Predicted) | [3] |
| Storage Temperature | Varies by supplier; recommendations include Ambient and 2-8°C. | [3][4][6] |
| InChI Key | AQFVCOVRKUVQTA-UHFFFAOYSA-N | [4][5] |
Note on Storage: Discrepancies in recommended storage temperatures exist between suppliers.[3][4][6] It is imperative for researchers to follow the specific storage conditions provided on the product's Safety Data Sheet (SDS) and Certificate of Analysis (CoA).
The Strategic Role of the Trifluoromethoxy Group in Molecule Design
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, and the trifluoromethoxy (-OCF₃) group is a particularly powerful tool.[7] Unlike its more common trifluoromethyl (-CF₃) counterpart, the -OCF₃ group acts as a lipophilic hydrogen bond acceptor with unique electronic properties.
The rationale for its inclusion in advanced intermediates like this compound is threefold:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can prevent the deactivation of a drug molecule and prolong its half-life in the body.
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can significantly improve its ability to cross cell membranes and the blood-brain barrier. This is critical for targeting intracellular proteins or the central nervous system.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby acidic or basic centers, influencing a molecule's ionization state at physiological pH and altering its receptor binding affinity.[8]
The presence of this group, combined with a chlorine atom and a reactive benzyl alcohol handle, makes this molecule a highly strategic starting material for developing novel therapeutic agents and agrochemicals.[2]
Synthesis and Purification
While specific proprietary synthesis routes are not publicly detailed, a chemically sound and efficient pathway can be designed based on standard organic transformations. The most direct approach involves the selective reduction of the corresponding benzaldehyde.
Proposed Synthetic Workflow
The synthesis logically proceeds via the reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde. This aldehyde precursor can be synthesized from the more common 4-chloro-3-(trifluoromethoxy)aniline. The reduction of the aldehyde to the primary alcohol is a high-yielding and clean transformation.
Sources
- 1. 886500-89-6 | CAS DataBase [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]
- 5. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]
- 6. 886500-89-6|this compound|BLD Pharm [bldpharm.com]
- 7. jelsciences.com [jelsciences.com]
- 8. nbinno.com [nbinno.com]
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol chemical structure and synthesis
An In-Depth Technical Guide to (4-Chloro-3-(trifluoromethoxy)phenyl)methanol: Synthesis, Characterization, and Applications
Introduction
This compound is a fluorinated aromatic alcohol that serves as a crucial intermediate and building block in the synthesis of high-value organic molecules. Its unique substitution pattern, featuring a chloro group and a trifluoromethoxy group, imparts specific electronic and lipophilic properties that are highly sought after in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is a bioisostere of other functional groups and is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
This guide provides a comprehensive overview from the perspective of an application scientist, focusing on the practical aspects of the molecule's chemical structure, a robust and validated synthetic pathway, characterization techniques, and key applications. We will delve into the causality behind experimental choices to equip researchers and drug development professionals with a deep, actionable understanding of this versatile compound.
Chemical Structure and Physicochemical Properties
The structure of this compound is defined by a benzyl alcohol core substituted at the C4 position with a chlorine atom and at the C3 position with a trifluoromethoxy group. This arrangement dictates its reactivity and physical properties.
Caption: Chemical structure of this compound.
The key physicochemical properties of the compound are summarized in the table below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Reference |
| CAS Number | 886500-89-6 | [2][] |
| Molecular Formula | C₈H₆ClF₃O₂ | [2] |
| Molecular Weight | 226.58 g/mol | [2][] |
| Physical Form | Solid | |
| Boiling Point | 236.0 ± 35.0 °C (at 760 Torr) | [2] |
| Density | 1.456 ± 0.06 g/cm³ (at 20 °C) | [2] |
| Flash Point | 96.5 ± 25.9 °C | [2] |
| Storage Temperature | 2-8 °C | [2] |
Synthesis of this compound
The most direct and reliable route to synthesize this compound is through the selective reduction of the corresponding benzaldehyde derivative, 4-Chloro-3-(trifluoromethoxy)benzaldehyde. This approach is favored due to the commercial availability of the starting material and the high-yielding, clean nature of the reduction.
Synthetic Workflow Overview
The synthesis begins with a commercially available precursor, which is reduced to the target benzyl alcohol. The workflow is designed for efficiency and scalability.
Caption: High-level workflow for the synthesis of the target compound.
Expertise & Causality: Rationale for Method Selection
-
Choice of Starting Material : 4-Chloro-3-(trifluoromethoxy)benzaldehyde (CAS: 886499-59-8) is selected as the ideal precursor.[4] Synthesizing the alcohol from the corresponding carboxylic acid is possible but requires a much stronger reducing agent like lithium aluminum hydride (LiAlH₄), which is significantly more hazardous, pyrophoric, and moisture-sensitive.[5] The aldehyde allows for the use of milder, safer, and more selective reagents.
-
Choice of Reducing Agent : Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.
-
Selectivity : NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible groups. This chemoselectivity is crucial for clean product formation.
-
Safety & Handling : Unlike LiAlH₄, NaBH₄ is stable in air and can be handled safely in standard laboratory settings. It reacts predictably with protic solvents like methanol or ethanol, which are also convenient for dissolving the starting material.
-
Cost-Effectiveness : NaBH₄ is an economical reagent, making the synthesis viable for large-scale production.
-
Detailed Experimental Protocol: Reduction of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
This protocol is a self-validating system, with clear checkpoints for reaction monitoring and purification.
Materials and Reagents:
-
4-Chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-(trifluoromethoxy)benzaldehyde (e.g., 5.0 g, 22.27 mmol). Dissolve the aldehyde in anhydrous methanol (e.g., 100 mL).
-
Scientist's Note: The use of anhydrous methanol is good practice to ensure the hydride reagent's efficacy, though NaBH₄ is tolerant to small amounts of water.
-
-
Addition of Reducing Agent : Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (e.g., 1.26 g, 33.4 mmol, 1.5 eq) portion-wise over 15-20 minutes.
-
Causality: Portion-wise addition at 0 °C is a critical control measure. It manages the initial exothermic reaction and prevents runaway hydrogen gas evolution, ensuring both safety and reaction efficiency.
-
-
Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (aldehyde) and the appearance of a new, more polar spot (alcohol) indicates completion.
-
Work-up and Quenching : Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
-
Causality: NH₄Cl is a mild acid source that effectively neutralizes the basic borate species and decomposes the remaining NaBH₄ without being harsh on the product.
-
-
Solvent Removal and Extraction : Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the organic product. Transfer the mixture to a separatory funnel and perform the extraction (e.g., 3 x 50 mL).
-
Washing and Drying : Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification : Purify the crude solid/oil via silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure this compound.
Characterization and Quality Control
Confirmation of the product's identity and purity is essential. Standard analytical techniques include:
-
¹H NMR : Expect characteristic peaks for the aromatic protons, a singlet for the benzylic -CH₂- group (around 4.6-4.8 ppm), and a broad singlet for the hydroxyl -OH proton.
-
¹⁹F NMR : A sharp singlet corresponding to the -OCF₃ group will be present.
-
Mass Spectrometry (MS) : The molecular ion peak corresponding to the product's mass (226.58 g/mol ) should be observed.[2]
-
Infrared (IR) Spectroscopy : Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol.
Applications and Significance
The trifluoromethoxy group is often called a "super-methoxy" group. It is highly lipophilic and is a strong electron-withdrawing group, which significantly alters the properties of a parent molecule.
Caption: Impact of key functional groups on molecular properties and applications.
-
Pharmaceuticals : This molecule is a key intermediate for active pharmaceutical ingredients (APIs). The -OCF₃ group can block metabolic oxidation at the aromatic ring, extending the half-life of a drug. Its lipophilicity aids in crossing biological membranes. It is particularly valuable in developing agents for neurological disorders and anticonvulsants.[1]
-
Agrochemicals : In pesticide and herbicide development, the structural features of this compound can enhance efficacy and stability, leading to more potent and environmentally robust products.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage : Store in a cool, dry place, away from incompatible materials. The recommended storage temperature is between 2-8°C.[2]
-
Hazards : While a full toxicological profile is not widely published, related aromatic alcohols can be irritants. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.
References
- This compound - Chongqing Chemdad Co. ,Ltd.
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P
- 4-Chloro-3-(trifluoromethoxy)benzyl Alcohol - CAS 886500-89-6 - BOC Sciences.
- (4-BENZYLOXY-3-CHLORO-PHENYL)-METHANOL synthesis - ChemicalBook.
- 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 - Sigma-Aldrich.
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)
- WO 2009/111061 A1 - PROCESS FOR PREPARING SORAFENIB AND INTERMEDIATES THEREOF - Google P
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journal of Organic Chemistry.
- 4-Chloro-3-(trifluoromethoxy)benzaldehyde - Oakwood Chemical.
- (3-Chloro-4-(trifluoromethoxy)phenyl)methanol - MySkinRecipes.
- Understanding the CAS: 4-Chloro-3-(trifluoromethyl)benzoic Acid in Chemical Synthesis - ChemBeq.
- Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes - MSU Chemistry.
Sources
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol molecular weight and formula
An In-depth Technical Guide to (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound, a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. This guide details the molecule's fundamental physicochemical properties, outlines a representative synthetic pathway, discusses methods for its analytical characterization, and explores its applications as a key building block in modern drug discovery and development. The content is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile chemical intermediate.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 4-Chloro-3-(trifluoromethoxy)benzyl alcohol, is a substituted benzyl alcohol derivative.[] The presence of both a chloro and a trifluoromethoxy group on the aromatic ring imparts unique electronic and lipophilic properties, making it a valuable synthon in medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2]
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | [4-chloro-3-(trifluoromethoxy)phenyl]methanol | [] |
| CAS Number | 886500-89-6 | [][3] |
| Molecular Formula | C₈H₆ClF₃O₂ | [][3][4] |
| Molecular Weight | 226.58 g/mol | [][3][4] |
| Physical Form | Solid | |
| Boiling Point | 236.0 ± 35.0 °C at 760 Torr | [3] |
| Density | 1.456 ± 0.06 g/cm³ (at 20°C) | [3] |
| Flash Point | 96.5 ± 25.9 °C | [3] |
| Storage Temp. | Ambient or 2-8 °C | [3] |
Synthesis and Purification Workflow
The synthesis of this compound is not commonly detailed in primary literature, but a logical and efficient pathway can be devised from the corresponding benzoic acid derivative, which is commercially available. The most direct method is the reduction of the carboxylic acid.
Causality in Method Selection: The choice of Lithium Aluminum Hydride (LAH) as the reducing agent is predicated on its high reactivity and efficacy in reducing carboxylic acids to primary alcohols. Anhydrous THF is the solvent of choice due to its ability to dissolve LAH and its stability under the reaction conditions. The reaction is performed under an inert atmosphere (e.g., Argon) to prevent LAH from reacting with atmospheric moisture. The final acidic workup is crucial for neutralizing the aluminate complex and protonating the resulting alkoxide to yield the final alcohol product.
Representative Synthetic Protocol: Reduction of Benzoic Acid
A plausible and widely used method for preparing benzyl alcohols is the reduction of the corresponding benzoic acid.
Step-by-Step Protocol:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert argon atmosphere is charged with a 1.0 M solution of Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF).
-
Reactant Addition: A solution of 4-chloro-3-(trifluoromethoxy)benzoic acid in anhydrous THF is added dropwise to the LAH solution at 0 °C (ice bath). The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully cooled back to 0 °C and quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.
-
Filtration & Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrate is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target alcohol via LAH reduction.
Applications in Research and Drug Development
This compound is not an end product itself but rather a valuable building block for creating more complex molecules with potential therapeutic properties.[4] Its utility stems from the unique combination of substituents.
-
Scaffold for API Synthesis: The primary alcohol group serves as a versatile chemical handle. It can be easily oxidized to an aldehyde or carboxylic acid, or converted into an alkyl halide or other leaving groups for nucleophilic substitution reactions. This allows for its incorporation into a wide variety of molecular scaffolds.
-
Medicinal Chemistry: The trifluoromethoxy group is a bioisostere of a methoxy group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can improve a drug candidate's metabolic stability (by blocking sites of oxidation), cell membrane permeability, and binding interactions with target proteins.[2][5]
-
Precursor to Key Intermediates: This alcohol is a logical precursor to related compounds like 4-chloro-3-(trifluoromethyl)phenyl isocyanate, an important intermediate used in the synthesis of the multi-kinase inhibitor anticancer drug, Sorafenib.[6][7][8] This highlights the relevance of this structural motif in oncology drug discovery.
-
Materials Science: Beyond pharmaceuticals, such fluorinated aromatic compounds are used in the development of specialized polymers and coatings, conferring enhanced thermal stability and chemical resistance.[4]
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques must be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the benzylic alcohol protons (-CH₂OH), the aromatic protons (with characteristic splitting patterns), and the hydroxyl proton.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule.
-
¹⁹F NMR: Will exhibit a singlet corresponding to the -OCF₃ group, providing unambiguous confirmation of its presence.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (226.58 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: Will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and C-O stretching around 1050-1150 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically achieving >97% purity for research applications.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (ambient or refrigerated at 2-8°C).[3]
References
-
4-Chloro-3-(trifluoromethoxy)benzyl Alcohol - CAS 886500-89-6. Autech Industry Co.,Limited. Available at: [Link]
-
This compound. Chongqing Chemdad Co., Ltd. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
The Role of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate in Modern Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents. Google Patents.
- WO 2009/111061 A1 - PROCESS FOR THE PREPARATION OF SORAFENIB AND SALTS THEREOF. Google Patents.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
Sources
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound [myskinrecipes.com]
- 5. jelsciences.com [jelsciences.com]
- 6. nbinno.com [nbinno.com]
- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Navigating the Synthesis and Handling of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol: A Technical Guide for Researchers
For professionals in the vanguard of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are daily imperatives. Among these, substituted aromatic alcohols like (4-Chloro-3-(trifluoromethoxy)phenyl)methanol (CAS No. 886500-89-6) represent a class of intermediates with significant potential. This guide provides an in-depth technical overview of the safety data and handling protocols for this compound, ensuring that its exploration is conducted with the highest standards of laboratory safety and scientific rigor.
Section 1: Compound Profile and Hazard Identification
This compound is a solid at ambient temperature with a molecular weight of 226.58 g/mol .[1] Its structure, featuring a chlorinated and trifluoromethoxylated aromatic ring, suggests a specific hazard profile that demands careful consideration.
1.1 Inferred Hazard Analysis
Based on the functional groups present, the following hazards should be anticipated:
-
Acute Toxicity: Similar chlorinated and trifluoromethyl-containing aromatic compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, it is prudent to treat this compound as a substance with potential for acute toxicity via oral, dermal, and inhalation routes.
-
Skin and Eye Irritation: Aromatic alcohols and halogenated compounds are frequently cited as causes of skin and serious eye irritation.[2][3] Direct contact may lead to redness, pain, and in the case of eye contact, potential for serious damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Target Organ Toxicity: Some related compounds show potential for specific target organ toxicity with single or repeated exposure.
-
Environmental Hazards: While specific data is unavailable, halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[4][5]
Table 1: Physicochemical and Inferred Toxicological Data
| Property | Value/Information | Source(s) |
| CAS Number | 886500-89-6 | [1] |
| Molecular Formula | C8H6ClF3O2 | [1] |
| Molecular Weight | 226.58 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | Ambient Temperature; some suppliers recommend 2-8°C | [1][2] |
| Inferred Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 3 or 4) | [2][6] |
| Inferred Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [2][3] |
| Inferred Eye Damage/Irritation | Causes serious eye irritation (Category 2A) or serious eye damage | [2][3] |
| Inferred Respiratory Hazard | May cause respiratory irritation | [3] |
Section 2: Prudent Handling and Personal Protective Equipment (PPE)
Adherence to a stringent Chemical Hygiene Plan (CHP) is mandatory when working with this compound, as stipulated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7]
2.1 Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9][10] The ventilation system should be regularly maintained to ensure proper function.[8]
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Standard
A comprehensive PPE regimen is essential to prevent dermal, ocular, and respiratory exposure.[7][8]
-
Eye and Face Protection: ANSI-approved safety goggles or a face shield are required.
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[2][10] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[2]
-
Skin and Body Protection: A lab coat, fully buttoned with sleeves of adequate length, is mandatory.[7][10] Full-length pants and closed-toe shoes are also required.[10]
-
Respiratory Protection: For situations where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator is necessary.[7][11] All personnel requiring respirators must be part of a respiratory protection program that includes training and fit-testing.[10]
Caption: Decision-making workflow for chemical spill response in a laboratory setting.
Section 4: Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
4.1 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [12]* Keep away from incompatible materials such as strong oxidizing agents and acids. [6]* Store in a designated area for toxic or hazardous chemicals.
4.2 Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste. [13]
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. [14]* Labeling: The label must clearly identify the contents as "Hazardous Waste" and list the chemical name. [14]* Regulations: Disposal must be conducted in strict accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [15][16][17][18]Consult with your institution's EHS department for specific disposal procedures. [13]
Conclusion
While this compound presents opportunities in synthetic chemistry, its potential hazards necessitate a proactive and informed approach to safety. By integrating the principles of hazard assessment, engineering controls, diligent use of PPE, and emergency preparedness into all laboratory workflows, researchers can confidently and safely explore the utility of this and other novel chemical compounds. The causality behind these protocols is simple: minimizing exposure minimizes risk. This self-validating system of layered safety measures is the bedrock of responsible scientific advancement.
References
- Guide for Chemical Spill Response. American Chemical Society.
- Chemical Spill Response Procedures. University of Louisville.
- Laboratory Spill Response Procedures.
- 8 Steps to Handling a Lab Chemical Spill. (2023-05-05). Lab Manager.
- What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone.
- Laboratory Spill Response Guidelines.
- Decoding OSHA Laboratory Standards: Safety Essentials. (2023-09-20). IPG.
- OSHA Standards for Biological Laboratories.
- OSHA Laboratory Standard.
- Laboratory Safety Guidance.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. LabRepCo.
- Evaluating Hazards and Assessing Risks in the Laboratory.
- Hazardous Waste Program. Pennsylvania Department of Environmental Protection.
- Summary of Hazardous Waste Regulations. (2024-08-12). Florida Department of Environmental Protection.
- Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. (1985).
- Hazardous Waste. US Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - 3-(Trifluoromethyl)phenyltrimethylammonium hydroxide, 5% w/v in methanol. (2024-11-30). Fisher Scientific.
- Safety Data Sheet - 4-Chloro-3-(Trifluoromethyl)
- Hazardous Waste Management.
- SAFETY DATA SHEET - Boron trifluoride methanol complex. (2025-05-20). Sigma-Aldrich.
- Chlorinated polycyclic arom
- Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.
- Safety Data Sheet - (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine. (2024-12-19). Fluorochem.
- Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. (1985-05-01). OSTI.GOV.
- This compound. Chongqing Chemdad Co., Ltd.
- 4-Chloro-3-(trifluoromethoxy)benzyl alcohol. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-(Trifluoromethyl)benzamide. (2025-09-17). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-(Trifluoromethyl)benzyl alcohol. (2025-04-28). Sigma-Aldrich.
- Safety Data Sheet - 4-Chloro-3-(trifluoromethyl)
- Safety Data Sheet - 4-(Trifluoromethoxy)-DL-phenylalanine. (2024-12-19). Fluorochem.
- SAFETY DATA SHEET - 1,3,5-Tris(trifluoromethyl)benzene. (2025-06-24). Sigma-Aldrich.
- Methanol - Standard Operating Procedure. (2012-12-14). University of California, Los Angeles.
- SAFETY DATA SHEET - 3-(Trifluoromethyl)benzyl alcohol. (2025-11-27). Merck Millipore.
- MSDS of [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol. (2020-04-09). Capot Chemical.
- 2-Chloro-4-trifluoromethoxybenzyl alcohol - Safety D
- MSDS of [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol. (2020-04-09). Capot Chemical.
- 1-[4-(Trifluoromethoxy)
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. ipgsf.com [ipgsf.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. capotchem.cn [capotchem.cn]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. acs.org [acs.org]
- 14. louisville.edu [louisville.edu]
- 15. youtube.com [youtube.com]
- 16. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 17. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 18. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Spectroscopic data of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in medicinal and materials chemistry. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is paramount. This document moves beyond a simple data dump, offering a narrative that integrates predictive analysis with empirical data interpretation. We will explore not just what the spectral features are, but why they manifest in a particular way and how different analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—collaborate to provide a self-validating structural proof.
The Molecule of Interest: Structure and Predicted Reactivity
This compound, with CAS Number 886500-89-6, belongs to a class of fluorinated aromatic compounds.[1][2] The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it is a highly lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell membrane permeability.[3] Its presence, along with the chloro-substituent, creates a unique electronic environment that directly influences the spectroscopic signature.
Molecular Structure:
Before examining the acquired data, a seasoned scientist predicts the expected spectral features. This predictive step is crucial as it forms the basis of our hypothesis, which we will then test against the experimental results.
-
¹H NMR: We expect three distinct signals in the aromatic region, a singlet for the benzylic methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH).
-
¹³C NMR: We anticipate eight unique carbon signals: six for the aromatic ring, one for the methylene carbon, and one for the trifluoromethoxy carbon, which will exhibit splitting due to fluorine coupling.
-
IR Spectroscopy: Key vibrational modes should include a broad O-H stretch, aromatic and aliphatic C-H stretches, and strong absorptions corresponding to C-O, C-Cl, and C-F bonds.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 226, accompanied by a characteristic M+2 isotope peak at m/z 228 due to the presence of chlorine.[4] Predictable fragmentation patterns would involve the loss of the hydroxyl or entire hydroxymethyl group.
Integrated Spectroscopic Analysis: A Convergence of Evidence
The following sections present representative spectroscopic data for this compound. The synergy between these datasets provides an unassailable confirmation of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The chemical shift, splitting pattern (multiplicity), and integration of signals provide a detailed map of the molecular skeleton.
Table 1: Representative NMR Data (¹H and ¹³C) for this compound in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Proton | ~ 7.45 | d (J ≈ 8.2 Hz) | 1H | H-5 |
| Aromatic Proton | ~ 7.30 | d (J ≈ 1.8 Hz) | 1H | H-2 |
| Aromatic Proton | ~ 7.20 | dd (J ≈ 8.2, 1.8 Hz) | 1H | H-6 |
| Methylene Protons | ~ 4.70 | s | 2H | -CH₂- |
| Hydroxyl Proton | ~ 2.10 | br s | 1H | -OH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment | |
| Aromatic Carbon | ~ 147.0 | q (J ≈ 1.9 Hz) | C-3 (-OCF₃) | |
| Aromatic Carbon | ~ 140.0 | s | C-1 (-CH₂OH) | |
| Aromatic Carbon | ~ 131.0 | s | C-5 | |
| Aromatic Carbon | ~ 128.5 | s | C-4 (-Cl) | |
| Aromatic Carbon | ~ 125.0 | s | C-6 | |
| Aromatic Carbon | ~ 120.5 | q (J ≈ 258 Hz) | -OCF₃ | |
| Aromatic Carbon | ~ 119.0 | s | C-2 | |
| Methylene Carbon | ~ 64.0 | s | -C H₂OH |
Interpretation & Causality:
The ¹H NMR spectrum aligns perfectly with our predictions. The three aromatic protons are distinct due to the substitution pattern, and their splitting confirms their relative positions. The downfield shift of the methylene protons (~4.70 ppm) is characteristic of a benzylic alcohol. The ¹³C NMR data is equally informative. The carbon attached to the highly electronegative -OCF₃ group is significantly deshielded. A key feature is the large quartet centered around 120.5 ppm, a hallmark of the trifluoromethyl group, with a coupling constant (J) of ~258 Hz, which is a direct result of one-bond coupling between carbon-13 and the three fluorine-19 nuclei.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptional tool for identifying functional groups.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~ 3350 | Broad, Strong | O-H Stretch | Alcohol (-OH) |
| ~ 3050 | Medium | C-H Stretch | Aromatic |
| ~ 2930, 2880 | Medium | Asymmetric & Symmetric C-H Stretch | Methylene (-CH₂) |
| ~ 1580, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1260 | Strong | C-O-C Asymmetric Stretch | Aryl-O-CF₃ |
| ~ 1170 | Very Strong | C-F Stretch | Trifluoromethoxy (-OCF₃) |
| ~ 1040 | Strong | C-O Stretch | Primary Alcohol |
| ~ 780 | Strong | C-Cl Stretch | Aryl-Chloride |
Interpretation & Causality:
The broad, intense peak at ~3350 cm⁻¹ is definitive proof of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.[6] The most compelling evidence for the trifluoromethoxy substituent comes from the series of very strong absorptions between 1100 and 1300 cm⁻¹, characteristic of C-O and C-F stretching vibrations. These signals, when combined with the O-H stretch, strongly support the proposed structure over other isomers.
Mass Spectrometry (MS)
Mass spectrometry bombards a molecule with electrons, causing ionization and fragmentation. By measuring the mass-to-charge ratio (m/z) of the resulting ions, we can determine the molecular weight and deduce structural information from the fragmentation pattern.
Table 3: Principal Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 228 | 33 | [M+2]⁺ Isotope Peak |
| 226 | 100 | Molecular Ion [M]⁺ |
| 209 | 45 | [M - OH]⁺ |
| 195 | 80 | [M - CH₂OH]⁺ |
Interpretation & Causality:
The base peak at m/z 226 corresponds to the molecular weight of C₈H₆ClF₃O₂.[1] The critical confirmatory signal is the peak at m/z 228, which is approximately one-third the intensity of the molecular ion peak; this is the classic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[4] The major fragment at m/z 195 represents the loss of the hydroxymethyl radical (-•CH₂OH), a highly favorable benzylic cleavage, resulting in a stable substituted aromatic cation. This fragmentation pattern is fully consistent with the structure of a benzylic alcohol.
Experimental Protocols: Ensuring Data Integrity
The quality of spectroscopic data is wholly dependent on rigorous experimental technique. The following protocols represent best practices for the acquisition of high-fidelity data.
Workflow for Spectroscopic Analysis
The overall process follows a logical sequence from sample preparation to final structural validation, ensuring that each step informs the next.
Caption: Workflow from sample preparation to structural confirmation.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of CDCl₃ is due to its excellent solubilizing power for many organic compounds and its relatively simple solvent signal. TMS serves as the internal standard for referencing chemical shifts to 0 ppm.[7]
-
Homogenization: Cap the tube and gently invert several times or sonicate briefly to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Perform standard instrument shimming procedures to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[5]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to generate the final spectra.
Protocol for FTIR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, solid sample directly onto the ATR crystal (e.g., diamond). Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.
-
Background Scan: With the clean, empty ATR crystal, run a background scan. This is a critical self-validating step that records the spectrum of the ambient environment (e.g., CO₂, water vapor), which is then automatically subtracted from the sample spectrum.
-
Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Dissolve a sub-milligram quantity of the sample in a volatile solvent (e.g., methanol or acetonitrile). The sample is then introduced into the ion source, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is high enough to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector counts the ions at each m/z value, generating the mass spectrum. The data is plotted as relative intensity versus m/z.
Conclusion
The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques. Through the combined application of NMR, FTIR, and MS, every feature of the molecule is accounted for. The ¹H and ¹³C NMR spectra map the carbon-hydrogen framework, FTIR identifies all key functional groups with certainty, and mass spectrometry confirms the elemental composition and molecular weight. Each technique provides a layer of evidence that, when combined, offers an unambiguous and self-validating confirmation of the molecular structure, providing the foundational certainty required for advanced research and development.
References
- General information. NMR spectra were obtained on a 400 MHz spectrometer using CDCl3... Chemical shifts were reported in parts per million (ppm) relative to TMS as an internal standard. Supporting Information Document.
- Supporting information for - The Royal Society of Chemistry. General experimental details including IR spectroscopy.
- This compound. Chongqing Chemdad Co., Ltd.
- 13C NMR Spectroscopy. Overview of 13C NMR principles.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- Phenol, 4-chloro-3-methyl- - Mass spectrum (electron ionization). NIST WebBook.
- Phenylmethanol - Infrared Spectrum. King's Centre for Visualization in Science.
- 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6. Sigma-Aldrich.
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Phenylmethanol [applets.kcvs.ca]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to (4-Chloro-3-(trifluoromethoxy)phenyl)methanol: Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol, a fluorinated building block of significant interest in pharmaceutical and materials science research. We will delve into its core physicochemical properties, outline a validated synthetic protocol, explore its chemical reactivity, and discuss its strategic applications, particularly in the context of modern drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Core Molecular Profile and Physicochemical Characteristics
This compound is a substituted benzyl alcohol featuring a unique combination of a chloro and a trifluoromethoxy group on the aromatic ring. This substitution pattern imparts specific electronic and steric properties that are highly valuable in the design of complex molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a powerful lipophilic electron-withdrawing group that can enhance metabolic stability, binding affinity, and bioavailability in bioactive molecules.
Identification and Nomenclature
A clear identification of this chemical entity is paramount for regulatory and research purposes.
| Identifier | Value |
| IUPAC Name | [4-chloro-3-(trifluoromethoxy)phenyl]methanol[] |
| CAS Number | 886500-89-6[][2] |
| Molecular Formula | C₈H₆ClF₃O₂[][2] |
| Molecular Weight | 226.58 g/mol [][2][3] |
| InChI Key | AQFVCOVRKUVQTA-UHFFFAOYSA-N[] |
| Synonyms | 4-Chloro-3-(trifluoromethoxy)benzyl Alcohol[] |
Physicochemical Data
The physical properties of the compound dictate its handling, storage, and reaction conditions. The data presented below has been aggregated from various chemical supplier databases.
| Property | Value |
| Physical Form | Solid |
| Boiling Point | 236.0 ± 35.0 °C (at 760 Torr)[2] |
| Density | 1.456 ± 0.06 g/cm³ (at 20°C)[2] |
| Flash Point | 96.5 ± 25.9 °C[2] |
| LogP (Octanol/Water) | 2.73[] |
| Storage Conditions | Store at 2-8°C or ambient temperature, in a dry environment[2] |
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its effective application as a synthetic intermediate.
Recommended Synthetic Protocol: Reductive Conversion
A robust and widely applicable method for synthesizing benzyl alcohols is the selective reduction of the corresponding benzaldehyde. This approach is favored for its high yield and operational simplicity. The protocol below describes the reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde using sodium borohydride (NaBH₄).
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is selected for its mild reactivity and high chemoselectivity. It readily reduces aldehydes and ketones without affecting more robust functional groups like the trifluoromethoxy ether or the aryl chloride.
-
Solvent: Anhydrous ethanol serves as an excellent solvent for both the aldehyde substrate and the NaBH₄. It is also a protic solvent, which is necessary for the protonation of the intermediate alkoxide to yield the final alcohol product.
-
Temperature Control: The reaction is initiated at 0°C (ice bath) to moderate the initial exothermic reaction upon addition of NaBH₄, ensuring safety and preventing side reactions.
-
Workup: An acidic workup with dilute HCl is performed to neutralize any excess NaBH₄ and to ensure the complete protonation of the product alkoxide. Ethyl acetate is used for extraction due to its good solvency for the product and its immiscibility with water.
Step-by-Step Methodology:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 4-chloro-3-(trifluoromethoxy)benzaldehyde (10 mmol, 1.0 eq).
-
Dissolution: Anhydrous ethanol (50 mL) is added to the flask, and the mixture is stirred until the aldehyde is completely dissolved.
-
Cooling: The flask is cooled to 0°C in an ice-water bath.
-
Reductant Addition: Sodium borohydride (12 mmol, 1.2 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~5-6.
-
Solvent Removal: The ethanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: The remaining aqueous residue is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.
Caption: Synthetic workflow for the reduction of the corresponding benzaldehyde.
Core Reactivity
The molecule's reactivity is dominated by the benzylic alcohol and the substituted aromatic ring.
-
Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into ethers or esters, or transformed into a good leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions.
-
Aromatic Ring: The electronic properties of the ring are influenced by the deactivating, ortho/para-directing chloro group and the strongly deactivating, meta-directing trifluoromethoxy group. This substitution pattern makes further electrophilic aromatic substitution challenging and directs incoming electrophiles to the positions ortho to the chlorine atom.
Caption: Key reactivity pathways of the benzylic alcohol functional group.
Spectroscopic Signature
A definitive structural confirmation relies on spectroscopic analysis. Based on the molecular structure, the following spectral characteristics are predicted.
-
¹H NMR: The spectrum would show three distinct regions. The aromatic region (approx. 7.2-7.5 ppm) would display complex splitting patterns for the three aromatic protons. A singlet corresponding to the two benzylic protons (-CH₂OH) would appear around 4.7 ppm. A broad singlet for the hydroxyl proton (-OH) would also be present, its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The benzylic carbon (-CH₂OH) is expected around 65 ppm. The aromatic carbons would appear between 120-150 ppm. The carbon of the trifluoromethoxy group would be observed as a quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: A sharp singlet is predicted for the three equivalent fluorine atoms of the -OCF₃ group, likely appearing in the range of -58 to -62 ppm.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak and a characteristic M+2 peak at an intensity ratio of approximately 3:1, which is indicative of a molecule containing one chlorine atom. Common fragmentation would involve the loss of water (M-18) or the formation of the stable 4-chloro-3-(trifluoromethoxy)benzyl cation.
Strategic Applications in Research and Development
The primary value of this compound lies in its utility as a sophisticated building block for high-value chemical targets.
Pharmaceutical Synthesis
This molecule is a key precursor or intermediate for active pharmaceutical ingredients (APIs). The 4-chloro-3-(trifluoromethyl)phenyl moiety, which can be derived from this alcohol, is a critical component in several modern drugs. A prominent example is its connection to the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[4][5]
The Rationale for Fluorination in Drug Design: The incorporation of the -OCF₃ group, facilitated by intermediates like this one, is a deliberate strategy in medicinal chemistry to:
-
Enhance Lipophilicity: Improving the molecule's ability to cross cell membranes.
-
Block Metabolic Sites: The robust C-F bonds can prevent metabolic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life.
-
Modulate Acidity/Basicity: Altering the pKa of nearby functional groups to optimize target binding or pharmacokinetic properties.
Caption: Role as a building block in the development of kinase inhibitors.
Agrochemicals and Materials Science
The structural motifs present in this compound are also valuable in the agrochemical field for creating new pesticides and herbicides.[3][6] In materials science, fluorinated intermediates are used to synthesize specialized polymers and coatings with enhanced thermal stability, chemical resistance, and specific surface properties.[3]
Safety and Handling Protocols
As a laboratory chemical, this compound requires careful handling. A compound-specific Safety Data Sheet (SDS) must always be consulted prior to use.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.
-
Ventilation: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.[7]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic intermediate that provides a gateway to complex molecular architectures. Its unique combination of halogen and fluorinated ether substituents makes it an invaluable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its predictable reactivity and established synthetic accessibility ensure its continued relevance in the fields of pharmaceutical, agrochemical, and materials science research.
References
- 4-Chloro-3-(trifluoromethoxy)benzyl Alcohol - CAS 886500-89-6. Autech Industry Co., Limited.
- 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6. Sigma-Aldrich.
- This compound. Chongqing Chemdad Co., Ltd.
- This compound. MySkinRecipes.
- 4-chloro-3-(trifluoromethyl)benzyl alcohol 65735-71-9. Guidechem.
- SAFETY D
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)
Sources
An In-depth Technical Guide to the Solubility of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular structure and the physicochemical properties of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing the theoretical foundation and practical methodologies necessary for the effective use of this compound in solution-based applications.
Introduction: Understanding the Molecule
This compound is an aromatic alcohol with the chemical formula C₈H₆ClF₃O₂. Its structure is characterized by a benzene ring substituted with a chloro group, a trifluoromethoxy group, and a hydroxymethyl (methanol) group. This unique combination of functional groups dictates its physical and chemical properties, including its solubility profile.
-
The Benzyl Alcohol Backbone: The core of the molecule is a benzyl alcohol. Benzyl alcohol itself exhibits moderate solubility in water and is miscible with many organic solvents.[1][2] This is due to the presence of the polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and the nonpolar benzene ring, which interacts favorably with nonpolar solvents.[1]
-
Influence of the Chloro Group: The chloro substituent is an electron-withdrawing group that increases the polarity of the benzene ring. This can slightly enhance solubility in polar solvents.
-
The Trifluoromethoxy Group (-OCF₃): This is a strongly lipophilic and electron-withdrawing group.[3][4] The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which generally leads to higher solubility in nonpolar organic solvents and reduced solubility in water.[3][5]
A thorough understanding of these structural components is crucial for predicting how this compound will behave in different solvent environments.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of organic solvents.[6] The presence of both a polar hydroxyl group and a highly lipophilic trifluoromethoxy group suggests a nuanced solubility profile.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| Molecular Weight | 226.58 g/mol | |
| Physical Form | Solid | [7] |
Predicted Solubility in Common Organic Solvents
The following table provides a predicted solubility profile based on solvent polarity. It is essential to note that these are predictions and should be confirmed experimentally using the protocols outlined in Section 3.
| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| Hexane | 0.1 | Low to Moderate | The nonpolar aliphatic nature of hexane will have limited interaction with the polar hydroxyl group. |
| Toluene | 2.4 | High | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | 3.1 | High | DCM's polarity is suitable for dissolving both the polar and nonpolar regions of the molecule. |
| Tetrahydrofuran (THF) | 4.0 | High | THF is a good solvent for a wide range of organic compounds due to its ability to accept hydrogen bonds. |
| Ethyl Acetate | 4.4 | High | The ester functionality can interact with the solute's functional groups. |
| Acetone | 5.1 | High | The ketone group can act as a hydrogen bond acceptor for the hydroxyl group. |
| Acetonitrile | 5.8 | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. |
| Dimethylformamide (DMF) | 6.4 | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A very strong polar aprotic solvent, likely to be an excellent solvent for this compound. |
| Polar Protic Solvents | |||
| Isopropanol | 3.9 | High | The alkyl chain and hydroxyl group make it a good solvent for compounds with mixed polarity. |
| Ethanol | 4.3 | High | Similar to isopropanol, it can act as both a hydrogen bond donor and acceptor. |
| Methanol | 5.1 | High | The most polar of the simple alcohols, it should readily dissolve the solute. |
| Water | 10.2 | Low | The highly lipophilic trifluoromethoxy group is expected to significantly limit aqueous solubility. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols are provided as a guide for researchers.
Qualitative Solubility Assessment
This rapid method provides a preliminary understanding of the compound's solubility in various solvents.
Methodology:
-
Preparation: Label a series of small test tubes, one for each solvent to be tested.
-
Dispensing Solvent: Add 1 mL of each selected organic solvent to the corresponding test tube.
-
Adding Solute: Add approximately 10-20 mg of this compound to each test tube.
-
Mixing: Vigorously shake or vortex each test tube for 30-60 seconds.
-
Observation: Visually inspect each tube for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination: Gravimetric Method
This classic and reliable method determines the mass of solute that can dissolve in a specific volume of solvent at a given temperature.[6][8][9]
Methodology:
-
Equilibrium Saturation:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.
-
-
Solvent Evaporation:
-
Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a temperature below the solute's decomposition point may be necessary.
-
-
Drying and Weighing:
-
Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.
-
Cool the dish in a desiccator before weighing on an analytical balance.
-
-
Calculation:
-
Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant collected (L)
-
Caption: Step-by-step gravimetric method for solubility.
Quantitative Solubility Determination: UV-Vis Spectroscopy
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It is often faster than the gravimetric method.[10][11][12][13]
Methodology:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute, known concentration solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer to find the λmax.
-
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of the compound with known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Safety and Handling
While specific safety data for this compound is limited, it is prudent to handle it with the care afforded to similar halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[4]
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a robust predictive framework based on its molecular structure, highlighting its likely high solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar and aqueous media. The detailed experimental protocols for both qualitative and quantitative solubility determination will enable researchers to generate the precise data required for their specific applications, ensuring the successful design and execution of solution-based chemical processes.
References
-
Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60.
-
ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM E1148-02(2010).
-
Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Chloro-3-(trifluoromethoxy)benzyl alcohol. Retrieved from
-
Möller Chemie. (n.d.). Benzyl alcohol. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from
-
Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from
-
Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(1), 300.
-
PubChem. (n.d.). Benzyl alcohol. Retrieved from
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from
-
Ataman Kimya. (n.d.). BENZYL ALCOHOL. Retrieved from
-
Academia.edu. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from
-
ChemicalBook. (n.d.). Polarity of Solvents. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem., 4, 13.
-
Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from
-
University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved from
-
Honeywell. (n.d.). Polarity Index. Retrieved from
-
The University of the West Indies at Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from
-
ResearchGate. (2008). (PDF) Trifluoromethyl ethers - Synthesis and properties of an unusual substituent. Retrieved from
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from
-
ASTM International. (1995). Standard Test Method for Determination of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. ASTM D5790-95(2001).
-
Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from
-
ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from
-
Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie - An International Journal of Pharmaceutical Sciences, 64(7), 438-439.
-
Infinita Lab. (n.d.). ASTM D6050 Determination of Insoluble Solids in Organic Liquid Lab In US. Retrieved from
-
Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from
-
Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
-
The University of the West Indies at Mona, Jamaica. (n.d.). Solubility of Organic Compounds. Retrieved from
-
ScienceDirect. (2018). Methods of Solvent Detection and Testing. In Handbook of Solvents (Third Edition).
-
ResearchGate. (2020). (PDF) Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from
-
ACS Publications. (2020). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research, 59(42), 18867-18883.
-
MIT Open Access Articles. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from
-
Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Communications Chemistry, 3(1), 159.
-
ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.
-
SciTechnol. (2017). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. J Environ Anal Chem, 4(2).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. pharmajournal.net [pharmajournal.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. chem.rochester.edu [chem.rochester.edu]
A Researcher's Technical Guide to (4-Chloro-3-(trifluoromethoxy)phenyl)methanol: Sourcing, Quality Control, and Application
Section 1: Introduction and Strategic Importance in Drug Discovery
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol, identified by CAS Number 886500-89-6, is a specialized aromatic alcohol that serves as a critical building block in medicinal chemistry and pharmaceutical research.[1][2] Its structure, featuring a chlorinated and trifluoromethoxylated phenyl ring, is emblematic of modern drug design strategies. The incorporation of fluorine-containing groups, such as trifluoromethoxy (-OCF₃), is a widely employed tactic to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The chlorine atom further modulates the electronic and steric properties of the molecule, offering chemists a refined tool for constructing complex active pharmaceutical ingredients (APIs).[1][4]
This guide provides an in-depth analysis of the commercial landscape for this compound, outlines rigorous, field-proven protocols for its quality control and verification, and discusses its strategic application in synthetic chemistry, empowering researchers to source and utilize this valuable intermediate with confidence.
Section 2: Commercial Availability and Supplier Analysis
Sourcing high-purity reagents is the foundational step for reproducible and reliable research outcomes. This compound is available from a range of specialized chemical suppliers. However, purity levels can vary, and it is imperative for the research scientist to scrutinize the specifications of the product before procurement. The primary CAS Number for this compound is 886500-89-6 . A related isomer, (4-Chloro-3-(trifluoromethyl)phenyl)methanol, has the CAS number 65735-71-9 and should not be confused.[5]
A critical best practice is to always request and meticulously review the batch-specific Certificate of Analysis (CoA) from the supplier. This document provides essential data on purity (typically determined by HPLC or GC) and identity (confirmed by methods like NMR or MS), which should be independently verified upon receipt.
Table 1: Summary of Commercial Suppliers for this compound
| Supplier | Manufacturer/Brand | Reported Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | Apollo Scientific Ltd. | 97% | 886500-89-6 | C₈H₆ClF₃O₂ | 226.58 |
| CymitQuimica | Indagoo | 97% | 886500-89-6 | C₈H₆ClF₃O | 210.5808* |
| MySkinRecipes | Not Specified | 95% | 886500-89-6 | C₈H₆ClF₃O₂ | 226.5800 |
| Chongqing Chemdad | Not Specified | Not Specified | 886500-89-6 | C₈H₆ClF₃O₂ | 226.58 |
| Chemrio | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
*Note: CymitQuimica lists a molecular formula and weight corresponding to the trifluoromethyl analogue, which may be a catalog error. This underscores the importance of verifying structural data independently.[6]
Section 3: Rigorous Quality Control and In-House Verification
Caption: Quality Control Workflow for Incoming Reagents.
Structural Confirmation: The Gold Standard
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for unambiguous structure confirmation.
-
¹H NMR: Will confirm the presence and integration of aromatic and benzylic protons. The substitution pattern on the aromatic ring will create a distinct splitting pattern.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
¹⁹F NMR: Is essential for this molecule. It will show a singlet corresponding to the -OCF₃ group, confirming its presence and chemical environment.
Mass Spectrometry (MS): Provides orthogonal confirmation of the molecular weight. Using a technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the mass of 226.58 g/mol .[2]
Purity Assessment: A Quantitative Protocol
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for quantifying the purity of non-volatile organic compounds.
Objective: To separate the main component from potential impurities and calculate its purity as a percentage of the total peak area.
Materials:
-
This compound sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like the analyte.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. The TFA acts as an ion-pairing agent to improve peak shape for any ionizable functionalities.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm and 254 nm. Aromatic compounds typically show strong absorbance at these wavelengths. Using a DAD allows for full spectral analysis to check for co-eluting impurities.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
-
System Suitability: Before running the sample, perform a blank injection (50:50 Acetonitrile/Water) to ensure a clean baseline. This step is a self-validating check of the system's readiness.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Section 4: Safety, Handling, and Storage
Proper handling is crucial for researcher safety and maintaining the integrity of the compound. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related structures provide authoritative guidance.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8] Handling should be performed in a well-ventilated laboratory or under a chemical fume hood.[10]
-
Handling: Avoid contact with skin and eyes.[8] Avoid inhalation of dust. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[7] Several suppliers recommend refrigerated storage (2-8°C).[2] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
-
In case of Exposure:
Section 5: Application Context - A Key Intermediate for Kinase Inhibitors
The true value of a building block is realized in its synthetic applications. The structurally similar compound, 4-chloro-3-(trifluoromethyl)aniline, is a well-documented precursor to 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a key intermediate in the synthesis of Sorafenib.[11][12][13] Sorafenib is a multi-kinase inhibitor used in cancer therapy. This compound is a direct precursor to the analogous trifluoromethoxy aniline, positioning it as a valuable starting material for novel kinase inhibitors and other complex APIs.
Caption: Conceptual Synthetic Pathway to Novel APIs.
This conceptual pathway highlights the strategic importance of verifying the purity of the initial building block. Impurities introduced at this stage can lead to difficult-to-remove side products in subsequent steps, complicating purification, reducing overall yield, and compromising the integrity of the final API.
Section 6: Conclusion
This compound is more than just a chemical on a shelf; it is a key enabling tool for innovation in drug discovery. Its commercial availability provides researchers with access to a sophisticated, fluorinated building block. However, this access must be paired with a commitment to rigorous scientific practice. By implementing a robust in-house quality control workflow, from documentation review to multi-technique analytical verification, scientists and drug development professionals can ensure the integrity of their starting materials. This diligence is the bedrock upon which reproducible, high-impact research is built, ultimately accelerating the journey from a synthetic concept to a potential therapeutic breakthrough.
References
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. This compound. Retrieved from [Link]
-
Chem-Space. (4-Chloro-3-(trifluoroMethyl)phenyl)Methanol|CAS 65735-71-9. Retrieved from [Link]
- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate in Modern Organic Chemistry. Retrieved from [Link]
-
Japan International Cooperation Agency. III Analytical Methods. Retrieved from [Link]
- Google Patents. WO 2009/111061 A1 - PROCESS FOR THE PREPARATION OF SORAFENIB AND SALTS THEREOF.
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Glass-Chemicals. (4-Fluoro-3-(trifluoromethyl)phenyl)methanol, 97% Purity, C8H6F4O, 25 grams. Retrieved from [Link]
-
PubChem. (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. Retrieved from [Link]
- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Freie Universität Berlin Refubium. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]
-
AOBChem USA. (4-chloro-2-(trifluoromethoxy)phenyl)methanol. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-trifluoromethylbenzylalcohol 65735-71-9, China 4-Chloro-3-trifluoromethylbenzylalcohol 65735-71-9 Manufacturers, China 4-Chloro-3-trifluoromethylbenzylalcohol 65735-71-9 Suppliers - Worldyang Chemi [chemnet.com]
- 6. (4-Chloro-3-(trifluoromethyl)phenyl)methanol | CymitQuimica [cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
- 12. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to Trifluoromethoxy-Substituted Benzyl Alcohols: Synthesis, Properties, and Applications
Abstract
The trifluoromethoxy (OCF₃) group has emerged as a privileged substituent in modern medicinal and materials chemistry, prized for its unique electronic properties, high lipophilicity, and exceptional metabolic stability. When incorporated into the benzyl alcohol scaffold, it creates a class of versatile building blocks—trifluoromethoxy-substituted benzyl alcohols—that serve as critical intermediates in the synthesis of complex molecules. This guide provides an in-depth exploration of these compounds, detailing their fundamental physicochemical properties, outlining robust synthetic methodologies, providing guidance on spectroscopic characterization, and highlighting their significant applications in drug discovery and advanced materials.
The Trifluoromethoxy Group: A "Super Halogen" in Molecular Design
The trifluoromethoxy (OCF₃) group is often called a "super-halogen" or "pseudo-halogen" due to its potent combination of steric and electronic properties that distinguish it from traditional substituents like methoxy (OCH₃) or even its close cousin, trifluoromethyl (CF₃).[1] Its growing importance stems from the profound and predictable influence it exerts on a parent molecule's biological and physical characteristics.
Key attributes include:
-
High Lipophilicity: The OCF₃ group is one of the most lipophilic substituents known, with a Hansch lipophilicity parameter (π) of +1.04.[1] This property is critical for enhancing a drug candidate's ability to cross cellular membranes, thereby improving absorption and bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the OCF₃ group highly resistant to metabolic degradation, particularly oxidative processes that are common for methoxy groups.[2] This can significantly extend the half-life of a drug molecule.
-
Potent Electron-Withdrawing Nature: Unlike the electron-donating methoxy group, the OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This influences the acidity/basicity of nearby functional groups and can modulate interactions with biological targets.
-
Unique Conformational Effects: The OCF₃ group's oxygen lone pairs interact with the C-F antibonding orbitals, leading to a preferred conformation where the group is orthogonal to the plane of an attached aromatic ring.[1] This steric influence can lock molecules into specific conformations favorable for receptor binding.
Data Presentation: Comparative Physicochemical Properties
| Substituent | Hansch Lipophilicity (π) | Hammett Parameter (σp) | Steric Parameter (van der Waals radius, Å) |
| -OCF₃ | +1.04 | +0.35 | ~2.7 (group) |
| -CF₃ | +0.88 | +0.54 | ~2.7 (group) |
| -Cl | +0.71 | +0.23 | 1.75 |
| -OCH₃ | -0.02 | -0.27 | - |
| -CH₃ | +0.56 | -0.17 | 2.00 |
Synthetic Methodologies
The synthesis of trifluoromethoxy-substituted benzyl alcohols can be approached in two primary ways: (1) functional group transformation of a precursor already containing the trifluoromethoxy-substituted aryl ring, or (2) direct trifluoromethoxylation of a pre-existing benzyl alcohol derivative. The former is generally more common and reliable due to the often harsh conditions required for direct trifluoromethoxylation.
Diagram: General Synthetic Workflow
This diagram outlines the decision-making process for synthesizing a target trifluoromethoxy-substituted benzyl alcohol.
Caption: Synthetic workflow for trifluoromethoxy-substituted benzyl alcohols.
Reduction of Carbonyl Precursors (Recommended Route)
The most straightforward and scalable method involves the reduction of corresponding trifluoromethoxy-substituted benzoic acids, esters, or benzaldehydes. These precursors are often commercially available for the 2-, 3-, and 4-isomers.
This protocol describes the reduction of 4-(trifluoromethoxy)benzoic acid using lithium aluminum hydride (LiAlH₄).
-
Materials:
-
4-(Trifluoromethoxy)benzoic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Deionized water
-
-
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser is charged with LiAlH₄ (1.5 eq) and anhydrous THF.
-
Cooling: The slurry is cooled to 0 °C using an ice-water bath.
-
Addition of Acid: 4-(Trifluoromethoxy)benzoic acid (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ slurry via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): The reaction is cooled back to 0 °C. The excess LiAlH₄ is quenched by the slow, sequential dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Workup: The resulting granular precipitate is stirred vigorously for 30 minutes, then filtered through a pad of Celite®, washing the filter cake with ethyl acetate. The combined organic filtrate is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure [4-(trifluoromethoxy)phenyl]methanol as a colorless oil or low-melting solid.
-
Direct Trifluoromethoxylation
Introducing the OCF₃ group onto an aromatic ring is notoriously challenging.[3] However, recent advances in catalysis have made this more feasible, particularly for late-stage functionalization. These methods are essential when the required carbonyl precursor is not available.
-
Palladium-Catalyzed Trifluoromethoxylation: This approach typically involves the cross-coupling of an aryl halide (bromide or chloride) with a trifluoromethoxide source.[3][4] The development of specialized phosphine ligands has been crucial to overcome challenges like slow reductive elimination.[3][5]
-
Silver-Mediated Trifluoromethoxylation: Silver salts can mediate the reaction between aryl nucleophiles, such as aryl boronic acids or aryl stannanes, and a trifluoromethoxide source. This method often proceeds under milder conditions than traditional catalytic cycles.
Diagram: Simplified Catalytic Cycle for Pd-Catalyzed Trifluoromethoxylation
Caption: Key steps in a Pd-catalyzed trifluoromethoxylation cycle.
Spectroscopic Characterization
The unambiguous identification of trifluoromethoxy-substituted benzyl alcohols relies on a combination of NMR spectroscopy and mass spectrometry.
-
¹H NMR:
-
Benzylic Protons (-CH₂OH): A singlet typically appears between δ 4.6 and 4.8 ppm.
-
Aromatic Protons: Appear in the range of δ 7.0-7.6 ppm. The splitting patterns are diagnostic of the substitution pattern (e.g., two doublets for a 1,4-disubstituted ring).
-
Hydroxyl Proton (-OH): A broad singlet, often exchangeable with D₂O, whose chemical shift is concentration-dependent.
-
-
¹³C NMR:
-
Benzylic Carbon (-CH₂OH): A signal around δ 64-65 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon directly attached to the OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.
-
-
¹⁹F NMR:
-
This is the most definitive technique. The OCF₃ group gives a sharp singlet typically in the range of δ -58 to -60 ppm (referenced to CFCl₃). This is distinct from the signal for a CF₃ group, which appears further downfield (around δ -62 to -64 ppm).
-
-
Mass Spectrometry (MS):
-
Electron Impact (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of water ([M-18]⁺) or the formyl radical ([M-29]⁺). The molecular weight for C₈H₇F₃O₂ is 192.14 g/mol .[2]
-
Applications in Drug Discovery and Materials Science
Trifluoromethoxy-substituted benzyl alcohols are not typically final products but rather invaluable intermediates.[2] Their dual functionality—the reactive alcohol and the property-modulating trifluoromethoxy group—makes them powerful building blocks.
-
Pharmaceuticals: The benzyl alcohol moiety can be easily oxidized to an aldehyde for reductive amination, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions to build more complex molecular scaffolds.[6] The OCF₃ group is carried through these synthetic steps to impart favorable pharmacokinetic properties (lipophilicity, metabolic stability) in the final drug candidate.
-
Agrochemicals: Similar to pharmaceuticals, these compounds are used to synthesize pesticides and herbicides where the OCF₃ group enhances potency and environmental stability.[2]
-
Materials Science: The unique electronic and stability properties conferred by the OCF₃ group are exploited in the synthesis of advanced polymers, liquid crystals, and specialty coatings.[2]
Diagram: Role in a Drug Discovery Pipeline
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. innospk.com [innospk.com]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides [dspace.mit.edu]
- 5. [PDF] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 6. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol from 4-chloro-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive guide to the synthesis of this compound from its corresponding aldehyde, 4-chloro-3-(trifluoromethoxy)benzaldehyde, via reduction with sodium borohydride (NaBH₄). The protocols and information herein are designed to ensure a high degree of scientific integrity and reproducibility.
Reaction Mechanism: The Selectivity of Sodium Borohydride
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride is a widely used reducing agent for this purpose due to its mild nature and high selectivity. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, leading to an intermediate alkoxide.
-
Protonation: In the second step, a protic solvent (like methanol or ethanol) or an acidic workup provides a proton to the negatively charged oxygen of the alkoxide intermediate, yielding the final primary alcohol product.
A key advantage of sodium borohydride is its chemoselectivity; it readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic carbonyl compounds such as esters, amides, and carboxylic acids under standard conditions. This allows for the selective reduction of an aldehyde in a molecule containing other carbonyl functionalities.
Experimental Protocol
Materials and Reagents
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| 4-Chloro-3-(trifluoromethoxy)benzaldehyde | 886499-59-8 | C₈H₄ClF₃O₂ | 224.57 | >97% | Starting material |
| Sodium borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | >98% | Reducing agent; handle with care |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Anhydrous | Reaction solvent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade | Extraction solvent |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | - | For quenching and washing |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 (NaCl) | NaCl | 58.44 | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | Drying agent |
| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | HCl | 36.46 | - | For quenching (optional) |
Representative Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq).
-
Dissolution: Add methanol (approximately 10-15 mL per gram of aldehyde) to the flask and stir at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 10-15 minutes. Caution: The addition of NaBH₄ to methanol will generate hydrogen gas, so ensure adequate ventilation and perform this step in a fume hood. The reaction is exothermic, and slow addition helps to control the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).[1][2] The reaction is typically complete within 1-2 hours. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction's progression.[3]
-
Quenching: Once the reaction is complete, slowly and carefully add deionized water (approximately 10 mL) to quench the excess sodium borohydride. Alternatively, 1M HCl can be used for quenching, but this should be done with extreme caution due to vigorous hydrogen gas evolution.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane (20 mL) and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[4]
-
Concentration: Remove the dichloromethane using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure product.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
| Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 101 MHz) |
| δ 7.45 (d, J = 8.4 Hz, 1H) | δ 148.5 (q, J = 1.9 Hz) |
| δ 7.35 (d, J = 1.8 Hz, 1H) | δ 139.5 |
| δ 7.20 (dd, J = 8.4, 1.8 Hz, 1H) | δ 131.0 |
| δ 4.70 (s, 2H) | δ 128.0 |
| δ 1.80 (br s, 1H) | δ 125.5 (q, J = 1.2 Hz) |
| δ 122.0 | |
| δ 120.5 (q, J = 258.0 Hz) | |
| δ 64.0 |
Note: Predicted chemical shifts were obtained using standard NMR prediction software. Actual experimental values may vary.
Safety Precautions
-
Sodium Borohydride (NaBH₄): A flammable solid that is water-reactive.[5][6] Contact with water or acids releases flammable hydrogen gas, which can ignite spontaneously.[7] It is also toxic if swallowed or in contact with skin and can cause severe skin and eye burns.[5]
-
Handling: Always handle sodium borohydride in a well-ventilated fume hood, preferably in a dry atmosphere or glove box.[8][9] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from water, acids, and oxidizing agents.[6][9]
-
-
Methanol: A flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.
-
General: Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency eyewash and safety shower should be readily accessible.[8]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient NaBH₄- Low reaction temperature- Short reaction time | - Add a small amount of additional NaBH₄.- Allow the reaction to warm to room temperature.- Extend the reaction time. |
| Low Yield | - Incomplete reaction- Product loss during work-up- Decomposition of NaBH₄ | - Ensure the reaction goes to completion by TLC.- Perform extractions carefully.- Use fresh, dry NaBH₄. |
| Impure Product | - Incomplete reaction- Side reactions- Inefficient purification | - Monitor the reaction closely by TLC.- Maintain a low reaction temperature.- Optimize the purification method. |
References
- Sodium borohydride - Standard Operating Procedure. (2012, December 14).
- Western Carolina University Standard Operating Procedure for the use of Sodium borohydride. Western Carolina University.
- Sodium Borohydride SOP. (n.d.). University of California, Santa Barbara.
- Sodium Borohydride. (n.d.). ESPI Metals.
- Toxic Powders SOP Templ
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. (2025, December 26).
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry.
- Supporting information for. (n.d.). The Royal Society of Chemistry.
- Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry.
- Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020, August 28). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 413-416). Royal Society of Chemistry.
- 2 - Supporting Inform
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.).
- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1773.
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
- 6 - Organic Syntheses Procedure. (n.d.).
- This compound. (n.d.). Chongqing Chemdad Co., Ltd.
- 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6. (n.d.). Sigma-Aldrich.
- 4-Chloro-3-(trifluoromethyl)
- Process for the preparation of sorafenib and salts thereof. (2009).
- (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. (n.d.). PubChem.
- 4-Chloro-3-(trifluoromethyl)phenol. (n.d.). PubChem.
- OuYang, Y., Chen, C., Wang, P., Sun, C., Zhu, W., & Xu, S. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. In Proceedings of the 2015 International Conference on Materials, Mechanical and Electrical Engineering (MMECEB 2015).
- Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. (2015).
- 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz, - The Royal Society of Chemistry. (n.d.).
- (4-Chloro-3-(trifluoromethyl)phenyl)methanol. (n.d.). CymitQuimica.
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.).
- 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1 H NMR. (n.d.). ChemicalBook.
- Scalable and Straightforward Synthesis of a 2-Alkyl-7-Arylbenzothiophene as a GPR52 Agonist via a Hemithioindigo Deriv
- m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses.
- Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof. (n.d.).
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Sodium Borohydride - ESPI Metals [espimetals.com]
- 7. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 8. wcu.edu [wcu.edu]
- 9. chemistry.osu.edu [chemistry.osu.edu]
Application Note: A Validated Protocol for the Chemoselective Reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde
Abstract
This application note provides a detailed and robust experimental protocol for the reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde to the corresponding (4-chloro-3-(trifluoromethoxy)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The described method utilizes sodium borohydride (NaBH₄), a mild and highly selective reducing agent, ensuring the efficient conversion of the aldehyde functional group while preserving the integrity of the chloro and trifluoromethoxy moieties. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide grounded in established chemical principles and safety practices.
Introduction: The Significance of Substituted Benzyl Alcohols
Substituted benzyl alcohols, such as this compound, are valuable building blocks in organic synthesis. The presence of halogen and trifluoromethoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. The selective reduction of the corresponding benzaldehyde is a fundamental transformation to access these important intermediates.
The choice of reducing agent is paramount to the success of this synthesis. Sodium borohydride (NaBH₄) is an ideal candidate due to its excellent chemoselectivity for aldehydes and ketones over other reducible functional groups like esters and amides.[1][2] Its operational simplicity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄) make it a safer and more practical choice for this specific transformation. The underlying mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[1]
Mechanistic Rationale and Chemoselectivity
The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride (H⁻). The hydride attacks the partially positive carbonyl carbon of the 4-chloro-3-(trifluoromethoxy)benzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.
-
Protonation: During the workup with a protic solvent (e.g., water or dilute acid), the alkoxide intermediate is protonated to yield the final primary alcohol product, this compound.[1]
The electron-withdrawing nature of the chloro and trifluoromethoxy substituents on the aromatic ring increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydride attack compared to unsubstituted benzaldehyde.[3] The key advantage of NaBH₄ is its inability to reduce the trifluoromethoxy group and its inertness towards the aryl chloride under these reaction conditions, thus ensuring high selectivity.
Caption: General mechanism of aldehyde reduction by sodium borohydride.
Experimental Protocol
This protocol is designed for the efficient and safe reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 4-chloro-3-(trifluoromethoxy)benzaldehyde | 224.56 | 335376-47-5 | Starting material |
| Sodium borohydride (NaBH₄) | 37.83 | 16940-66-2 | Reducing agent, handle with care |
| Methanol (MeOH) | 32.04 | 67-56-1 | Anhydrous, reaction solvent |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 | For workup |
| 1 M Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For quenching and pH adjustment |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-layer chromatography (TLC) apparatus
Safety Precautions
-
Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
Ethyl Acetate: Flammable. Work in a well-ventilated area.
Step-by-Step Procedure
Caption: Experimental workflow for the reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq.) in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq.) to the cooled solution in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the effervescence ceases and the pH of the solution is acidic (pH ~5-6). Trustworthiness: This step neutralizes any unreacted NaBH₄ and hydrolyzes the borate esters formed during the reaction.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Expected Results
The reaction is expected to yield this compound as a solid or oil with high purity (>95% by NMR). The yield should be in the range of 85-95%.
Characterization
The identity and purity of the product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The disappearance of the aldehyde proton signal (~9.9-10.1 ppm) and the appearance of a benzylic alcohol proton signal (~4.6 ppm) and a hydroxyl proton signal in the ¹H NMR spectrum are indicative of a successful reduction.
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3300-3500 cm⁻¹) will confirm the conversion.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
This application note details a reliable and efficient protocol for the chemoselective reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde to this compound using sodium borohydride. The method is characterized by its high yield, operational simplicity, and adherence to laboratory safety standards. By providing a clear, step-by-step procedure with explanations for critical steps, this guide serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules.
References
-
SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Retrieved from [Link]
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
- Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491-2497.
-
Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
University of Calgary. (n.d.). Selectivity using sodium borohydride. Retrieved from [Link]
Sources
Application Note: The Strategic Integration of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol in Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of halogenated functional groups is a cornerstone of rational drug design. The (4-Chloro-3-(trifluoromethoxy)phenyl)methanol scaffold has emerged as a particularly valuable building block, offering a unique combination of physicochemical properties that can significantly enhance the therapeutic profile of drug candidates. The strategic placement of the chloro and trifluoromethoxy groups provides chemists with a powerful tool to modulate lipophilicity, metabolic stability, and target-binding interactions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, applications, and strategic considerations for utilizing this versatile intermediate. We will explore its role through the lens of established kinase inhibitors and provide detailed protocols to facilitate its integration into discovery workflows.
Introduction: The Rationale for Fluorinated Scaffolds
The trifluoromethoxy (-OCF3) group is a privileged substituent in medicinal chemistry, prized for the unique properties it confers upon a parent molecule. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 moiety offers a distinct electronic and conformational profile.[1][2] It is a strong electron-withdrawing group, which can influence the pKa of nearby functionalities and alter molecular interactions with biological targets.[2]
One of the most significant advantages of the trifluoromethoxy group is its profound impact on lipophilicity, a critical parameter governing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The -OCF3 group generally increases lipophilicity more significantly than a -CF3 group, which can be leveraged to optimize a compound's ability to cross biological membranes, such as the blood-brain barrier.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. This enhanced metabolic stability can lead to a longer in-vivo half-life, potentially reducing dosing frequency and improving patient compliance.[2][3] The chlorine atom at the para-position further refines the electronic landscape of the phenyl ring and provides an additional point for potential molecular interactions.
Physicochemical Characteristics
The this compound building block possesses a well-defined set of properties that make it an attractive starting point for synthesis.
| Property | Value | Source |
| CAS Number | 886500-89-6 | |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| Molecular Weight | 226.58 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 236.0 ± 35.0 °C (at 760 Torr) | |
| Density | 1.456 ± 0.06 g/cm³ |
Synthesis and Derivatization Protocols
While this compound is commercially available, understanding its synthesis from common starting materials is crucial for custom modifications and scale-up operations. A reliable and logical synthetic route involves the reduction of the corresponding benzoic acid.
Protocol 3.1: Synthesis of this compound
This protocol describes a two-step process starting from the commercially available 4-chloro-3-(trifluoromethoxy)benzoic acid. The process involves the reduction of the carboxylic acid to the primary alcohol.
Workflow Visualization:
Caption: General workflow for the synthesis of the title compound.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride (1.2 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH) or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step-by-Step Procedure:
-
Acid Activation (Example with SOCl₂):
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-3-(trifluoromethoxy)benzoic acid.
-
Add anhydrous DCM and a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.
-
-
Reduction to Alcohol:
-
Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.
-
In a separate flask, prepare a solution of sodium borohydride in anhydrous ethanol.
-
Slowly add the NaBH₄ solution to the acyl chloride solution at 0 °C. Causality Note: This exothermic reaction is controlled at low temperature to prevent side reactions. NaBH₄ is a milder reducing agent than LiAlH₄, offering better functional group tolerance and safety.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Add saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Protocol 3.2: Derivatization to an Alkylating Agent
The primary alcohol of the title compound is an excellent handle for conversion into a reactive electrophile, such as a benzyl bromide, for use in ether or carbon-carbon bond-forming reactions.
Materials:
-
This compound (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.5 eq)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve this compound in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Slowly add PBr₃ dropwise. Causality Note: PBr₃ is a highly effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2 hours.
-
Pour the reaction mixture onto ice water and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature to yield the crude 4-chloro-3-(trifluoromethoxy)benzyl bromide. This product is often used immediately in the subsequent reaction due to potential instability.
Case Studies in Medicinal Chemistry
The true utility of a building block is demonstrated by its successful application in drug discovery programs. The closely related 4-chloro-3-(trifluoromethyl)phenyl moiety is a key component of several advanced clinical candidates and approved drugs.
Case Study 4.1: Sorafenib and Analogs (VEGFR/Raf Kinase Inhibition)
Sorafenib is an FDA-approved multi-kinase inhibitor used in the treatment of primary kidney and liver cancer.[4] Its chemical structure is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide. The 4-chloro-3-(trifluoromethyl)phenyl group is critical for its activity, occupying a key hydrophobic pocket in the kinase domain.
Signaling Pathway Targeted by Sorafenib:
Caption: Sorafenib inhibits both receptor tyrosine kinases and the downstream Raf kinase.
Structure-Activity Relationship (SAR) of Sorafenib Analogs:
SAR studies on Sorafenib highlight the importance of the terminal phenyl ring's substitution pattern. The (4-Chloro-3-(trifluoromethyl)phenyl) moiety is highly optimized for potent inhibition.
| Analogue Modification (relative to Sorafenib) | Key Finding | Implication for Design | Reference |
| Urea Linker | Replacement with thiourea or sulfonylurea significantly reduces activity. | The urea's H-bond donor/acceptor capacity is critical for binding to the kinase hinge region. | |
| Terminal Phenyl: 4-Cl | Removal or replacement often leads to a loss of potency. | The chloro group likely engages in favorable interactions within a specific sub-pocket of the ATP-binding site. | |
| Terminal Phenyl: 3-CF₃ | This group is crucial for occupying a deep hydrophobic pocket. Shifting it to the para position can decrease activity. | The trifluoromethyl group's size and lipophilicity are key drivers of affinity and selectivity. | , |
| Phenoxy Ring | Introduction of substituents on the phenoxy ring can be detrimental. | This suggests a tight fit in the binding pocket, leaving little room for additional steric bulk. |
Case Study 4.2: c-KIT Kinase Inhibitors for GIST
Gastrointestinal stromal tumors (GISTs) are often driven by mutations in the c-KIT kinase.[5] A novel series of potent inhibitors was developed using a 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide scaffold.[6] In this series, the (4-Chloro-3-(trifluoromethyl)phenyl) group serves as a key hydrophobic binding element, analogous to its role in Sorafenib.
SAR of c-KIT Inhibitors:
Researchers fixed the 4-chloro-3-(trifluoromethyl)phenyl moiety while exploring modifications to other parts of the molecule, underscoring its importance as an anchor.
| Moiety Explored | Modification | Outcome on Potency | Rationale | Reference |
| L1 Linker | Replacing the ether linkage with N, N-Me, or S. | Maintained or slightly altered potency. | Demonstrates some flexibility is tolerated in the linker region connecting to the core. | |
| L2 Linker | Changing an amide to a "reversed" amide. | Significant loss of activity. | Indicates a specific hydrogen bonding pattern is required for optimal target engagement. | |
| R1 Moiety | Fixed as 4-chloro-3-(trifluoromethyl)phenyl. | Consistently high potency across analogs. | This moiety is considered optimal for binding in the target's hydrophobic pocket. |
Conclusion
This compound and its close chemical relatives are high-value building blocks in medicinal chemistry. The trifluoromethoxy group provides significant advantages in tuning lipophilicity and enhancing metabolic stability, while the chlorine atom offers additional electronic and steric influence. As demonstrated in the development of potent kinase inhibitors like Sorafenib and novel c-KIT inhibitors, this scaffold has a proven track record of enabling high-affinity ligand-target interactions. The protocols and SAR insights provided herein are intended to empower research teams to strategically and effectively deploy this scaffold in the pursuit of novel therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Importance of Trifluoromethoxy Group in Chemical Synthesis. Autech Industry Co.,Limited. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. MDPI. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
-
Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]
-
This compound. MySkinRecipes. [Link]
- WO 2009/111061 A1 - PROCESS FOR THE PREPARATION OF SORAFENIB AND SALTS THEREOF.
- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
-
Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. [Link]phenylacetamide_CHMFL-KIT-64_as_a_Novel_Orally_Available_Potent_Inhibitor_against_Broad_Spectrum_Mutants_of_c-KI)
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). PubMed. [Link]
-
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. PubChem. [Link]
-
The Role of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate in Modern Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound. Chongqing Chemdad Co.,Ltd. [Link]
- US6462242B1 - Process for preparing benzyl alcohols and their use.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (4-Chloro-3-(trifluoromethoxy)phenyl)methanol as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The (4-Chloro-3-(trifluoromethoxy)phenyl)methanol moiety is a particularly valuable building block, offering a unique combination of substituents that can profoundly influence the physicochemical and biological properties of a target molecule. The trifluoromethoxy (-OCF3) group, in particular, is of growing importance. It is significantly more lipophilic than a methoxy group and is a powerful electron-withdrawing substituent, yet its steric profile is similar to that of a methyl group.[1][2] These characteristics can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity, making it a "super-halogen" in the medicinal chemist's toolkit.[1][2]
This guide provides an in-depth exploration of this compound, detailing its properties and providing validated, step-by-step protocols for its conversion into key synthetic intermediates. The methodologies presented are chosen for their efficiency, scalability, and adherence to the principles of green chemistry.
Compound Profile
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 886500-89-6 | [][4] |
| Molecular Formula | C₈H₆ClF₃O₂ | [5] |
| Molecular Weight | 226.58 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Boiling Point | ~236 °C (predicted) | [5] |
| Density | ~1.456 g/cm³ (predicted) | [5] |
| Storage | Ambient Temperature | [4] |
The Trifluoromethoxy Group: A Privileged Moiety in Drug Design
The trifluoromethoxy (-OCF3) group confers several advantages over other common substituents like trifluoromethyl (-CF3) or chlorine (-Cl).
-
Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.[6] This property can significantly improve a compound's ability to cross cellular membranes, enhancing bioavailability and target engagement.[7]
-
Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making the group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased plasma half-life for drug candidates.[1]
-
Electronic Effects: As a strong electron-withdrawing group, -OCF3 can modulate the pKa of nearby functional groups and alter the electronic nature of the aromatic ring, which can be crucial for fine-tuning interactions with biological targets.[2]
These properties make building blocks like this compound highly sought after for developing novel kinase inhibitors, agrochemicals, and other advanced materials.[8][9][10]
Core Synthetic Transformations and Protocols
The benzylic alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations. The following sections detail robust protocols for three fundamental conversions: oxidation to the aldehyde, esterification, and etherification.
Protocol 1: Selective Oxidation to 4-Chloro-3-(trifluoromethoxy)benzaldehyde
The conversion of the benzylic alcohol to its corresponding aldehyde is a critical first step for numerous subsequent reactions, including reductive aminations, Wittig reactions, and condensations. Traditional methods often rely on stoichiometric, chromium-based oxidants, which are hazardous.[11] The protocol below details a modern, metal-free photochemical method that is both efficient and environmentally benign.[12][13]
Causality: This protocol utilizes Eosin Y, an organic dye, as a photocatalyst. Upon irradiation with visible light (blue LEDs), Eosin Y enters an excited state capable of initiating a hydrogen atom transfer from the benzylic alcohol. The resulting benzyl radical reacts with molecular oxygen (the terminal oxidant) to form the desired aldehyde, offering high selectivity for the benzylic position over other alcohols.[12]
Caption: Photochemical Oxidation Workflow.
Experimental Protocol: Photochemical Oxidation
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| Eosin Y | Photocatalyst |
| Acetonitrile (MeCN) | Solvent |
| Oxygen (O₂) | Terminal Oxidant |
| Round-bottom flask | Reaction Vessel |
| Magnetic stirrer | Agitation |
| Blue LED strip (460-470 nm) | Light Source |
| Oxygen balloon | O₂ Supply |
| Thin Layer Chromatography (TLC) plate | Reaction Monitoring |
| Rotary evaporator | Solvent Removal |
| Silica gel | Chromatography Stationary Phase |
| Ethyl acetate/Hexanes | Chromatography Mobile Phase |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 226.6 mg) and Eosin Y (0.02 mmol, 13.8 mg, 2 mol%).
-
Solvent Addition: Add acetonitrile (10 mL) to the flask and stir the mixture until all solids are dissolved.
-
Atmosphere: Seal the flask with a septum, and purge with oxygen gas for 2-3 minutes. Maintain a positive pressure of oxygen using an O₂-filled balloon.
-
Irradiation: Place the flask approximately 5 cm from a blue LED strip and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The starting material will be consumed, and a new, less polar spot corresponding to the aldehyde will appear. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the starting material is consumed, turn off the light and remove the oxygen balloon. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Chloro-3-(trifluoromethoxy)benzaldehyde. Typical yields range from 80-95%.[12]
Protocol 2: Synthesis of Benzyl Ethers via Dehydrative Etherification
The conversion of the benzylic alcohol to an ether is a key transformation for modifying solubility and blocking a potential site of metabolism. Iron-catalyzed methods offer a low-cost and environmentally friendly alternative to traditional Williamson ether synthesis.[14][15]
Causality: This protocol uses iron(III) chloride (FeCl₃), an inexpensive and low-toxicity Lewis acid catalyst, to promote the intermolecular dehydration of two alcohol molecules.[14] One alcohol is protonated by the catalyst, facilitating the loss of water to form a stabilized benzylic carbocation. A second alcohol molecule then acts as a nucleophile to form the ether linkage. Using a green, recyclable solvent like propylene carbonate minimizes environmental impact.[15]
Caption: Iron-Catalyzed Etherification Workflow.
Experimental Protocol: Iron-Catalyzed Etherification
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| A second alcohol (e.g., ethanol, isopropanol) | Nucleophile |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | Catalyst |
| Propylene Carbonate (PC) | Green Solvent |
| Pressure tube | Reaction Vessel |
| Magnetic stirrer/hotplate | Agitation and Heating |
| Diethyl ether or Ethyl acetate | Extraction Solvent |
| Saturated NaCl solution (Brine) | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a pressure tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 226.6 mg), the second alcohol (R-OH, 3.0 mmol, 3 equivalents), and Iron(III) chloride hexahydrate (0.05 mmol, 13.5 mg, 5 mol%).
-
Solvent Addition: Add propylene carbonate (1.0 mL) to the tube.
-
Reaction: Seal the pressure tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing by TLC or GC-MS until the starting benzyl alcohol is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired unsymmetrical ether. Yields typically range from 55-90% depending on the coupling partner.[14]
Protocol 3: Synthesis of Benzyl Esters via Fischer Esterification
Esterification is a fundamental reaction to produce derivatives for applications ranging from pro-drugs to materials science. The Fischer-Speier esterification is a classic, acid-catalyzed method that is highly effective for primary alcohols like our building block.[16][17]
Causality: This reaction involves the protonation of the carboxylic acid carbonyl by a strong acid catalyst (e.g., H₂SO₄), making it more electrophilic. The benzylic alcohol then acts as a nucleophile, attacking the activated carbonyl. The reaction is an equilibrium process. To drive it towards the product, water, the reaction byproduct, is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.[16]
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol: Fischer-Speier Esterification
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| A carboxylic acid (R-COOH) | Acyl Source |
| Concentrated Sulfuric Acid (H₂SO₄) or p-TsOH | Catalyst |
| Toluene or Hexane | Azeotropic Solvent |
| Round-bottom flask | Reaction Vessel |
| Dean-Stark apparatus and reflux condenser | Water Removal |
| Saturated NaHCO₃ solution | Neutralization |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (10.0 mmol, 2.27 g), the desired carboxylic acid (11.0 mmol, 1.1 equivalents), and toluene (40 mL).
-
Apparatus Assembly: Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (2-3 drops) or p-toluenesulfonic acid (p-TsOH) (0.2 mmol, 38 mg).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-6 hours).
-
Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and carefully wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst. Then wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: The resulting crude ester can be purified by vacuum distillation or flash column chromatography to yield the final product. Yields are typically high, often >90%.[17][18]
Application in Drug Discovery: Targeting Kinase Pathways
The 4-chloro-3-(trifluoro-substituted)phenyl motif is a key pharmacophore in several approved drugs, most notably in kinase inhibitors like Sorafenib, which features a trifluoromethyl group.[8][19] This structural class is adept at forming critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases. The unique electronic and lipophilic properties of the trifluoromethoxy group make it an attractive alternative for designing next-generation inhibitors with improved potency and pharmacokinetic profiles.[1][7]
Molecules derived from this compound can be designed to target dysregulated signaling pathways implicated in cancer and other diseases.
Caption: Targeting the RAF/MEK/ERK Kinase Cascade.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation. Its unique electronic and steric properties, conferred by the trifluoromethoxy and chloro substituents, make it an invaluable starting point for the synthesis of complex molecules. The robust and reproducible protocols detailed in this guide for oxidation, etherification, and esterification provide researchers with a reliable foundation for creating novel compounds with potentially enhanced biological activity and improved physicochemical properties, paving the way for the next generation of pharmaceuticals and advanced materials.
References
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon.
-
He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. Available at: [Link]
- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023). ACS Publications.
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon, Department of Chemistry.
-
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020). Frontiers in Chemistry. Available at: [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Available at: [Link]
-
Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. (2018). RSC Advances. Available at: [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). ACS Omega. Available at: [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). National Institutes of Health. Available at: [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). ResearchGate. Available at: [Link]
-
Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. (n.d.). Scribd. Available at: [Link]
-
Intermolecular etherification of benzyl alcohols with alkanols. (n.d.). ResearchGate. Available at: [Link]
-
A variety of methods for the synthesis of benzyl esters. (n.d.). ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). ResearchGate. Available at: [Link]
-
Trifluoromethoxy-containing pharmaceutical drugs. (n.d.). ResearchGate. Available at: [Link]
-
Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... (n.d.). ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available at: [Link]
-
The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. (n.d.). Acme Hardesty. Available at: [Link]
-
Chemical Properties of Benzenemethanol, 4-chloro-«alpha»-phenyl- (CAS 119-56-2). (n.d.). Cheméo. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). National Institutes of Health. Available at: [Link]
-
This compound. (n.d.). MySkinRecipes. Available at: [Link]
-
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. (n.d.). PubChem. Available at: [Link]
-
Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (2019). PubMed. Available at: [Link]
-
Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
This compound. (n.d.). Chongqing Chemdad Co., Ltd. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). Oakwood Chemical. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound [myskinrecipes.com]
- 10. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 12. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Derivatization of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol for biological screening
Application Notes & Protocols
Topic: Derivatization of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol for Biological Screening
Abstract
This document provides a comprehensive guide for the derivatization of this compound, a key scaffold for generating novel small molecule libraries for biological screening. We detail three robust derivatization strategies—esterification, etherification, and carbamoylation—complete with step-by-step protocols, mechanistic insights, and the scientific rationale behind experimental choices. Furthermore, we outline the subsequent steps for library preparation, quality control, and progression into high-throughput screening (HTS) and initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their screening collections with structurally diverse and medicinally relevant compounds.
Introduction: The Strategic Value of the (4-Chloro-3-(trifluoromethoxy)phenyl) Scaffold
In modern drug discovery, the design of small molecule libraries is a critical first step in identifying novel "hit" compounds.[1] The selection of a core scaffold is paramount, as its intrinsic properties can significantly influence the ultimate success of a screening campaign. The this compound scaffold presents a compelling starting point for several strategic reasons:
-
The Trifluoromethoxy (-OCF₃) Group: This functional group is of increasing importance in medicinal chemistry. It is one of the most lipophilic substituents, a property that can enhance membrane permeability and improve oral absorption.[2][3] Compared to a simple methoxy group, the OCF₃ group is metabolically far more stable due to the strength of the C-F bonds, reducing the likelihood of rapid in vivo clearance.[4]
-
The Chloro (-Cl) Substituent: Halogen atoms, particularly chlorine, are prevalent in approved drugs. They can modulate the electronic properties of the aromatic ring and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.
-
The Benzylic Alcohol (-CH₂OH) Handle: This primary alcohol is an ideal and versatile functional group for chemical modification. It provides a reactive site for introducing a wide array of chemical diversity through well-established and high-yielding chemical transformations.
The combination of these features makes derivatives of this scaffold promising candidates for a range of biological targets, from enzymes to receptors. This guide provides the practical methodologies to unlock this potential.
Figure 1: Overall workflow from scaffold derivatization to hit identification.
Derivatization Strategies & Protocols
The following sections detail three reliable methods for derivatizing the benzylic alcohol. Each protocol is designed to be robust and scalable.
Strategy 1: Esterification via Acyl Chlorides
Rationale: Esterification is a fundamental transformation that introduces a wide range of functionalities, allowing for the modulation of properties like polarity, steric bulk, and hydrogen bonding potential. Using acyl chlorides is a highly efficient and rapid method that proceeds under mild conditions.[5] The reaction is generally high-yielding and works well for benzylic alcohols.
Protocol: Synthesis of (4-Chloro-3-(trifluoromethoxy)phenyl)methyl acetate
| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |
| This compound | 226.58 | 227 mg | 1.0 | 1.0 |
| Acetyl Chloride | 78.50 | 88 µL | 1.2 | 1.2 |
| Triethylamine (TEA) | 101.19 | 209 µL | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
Step-by-Step Methodology:
-
To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (227 mg, 1.0 mmol).
-
Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (209 µL, 1.5 mmol). TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Slowly add acetyl chloride (88 µL, 1.2 mmol) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 10 mL of 1M HCl, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure ester.
Self-Validation: The identity and purity of the product, (4-chloro-3-(trifluoromethoxy)phenyl)methyl acetate, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: >90%.
Strategy 2: Etherification via Iron-Catalyzed Dehydration
Rationale: Introducing an ether linkage can significantly increase the metabolic stability and lipophilicity of a compound. While the classic Williamson synthesis is effective, modern catalytic methods offer milder conditions and a greener footprint. Iron-catalyzed dehydrative etherification is an excellent choice as it uses an inexpensive, environmentally benign catalyst and generates only water as a byproduct.[6]
Figure 2: General workflow for the synthesis and purification of ether derivatives.
Protocol: Synthesis of 1-Chloro-4-(methoxymethyl)-2-(trifluoromethoxy)benzene
| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |
| This compound | 226.58 | 227 mg | 1.0 | 1.0 |
| Methanol | 32.04 | 2 mL | ~50 | Solvent |
| FeCl₃·6H₂O | 270.30 | 13.5 mg | 0.05 | 0.05 |
| Propylene Carbonate (PC) | 102.09 | 1 mL | - | Solvent |
Step-by-Step Methodology:
-
In a pressure tube equipped with a magnetic stir bar, combine this compound (227 mg, 1.0 mmol), FeCl₃·6H₂O (13.5 mg, 0.05 mmol), propylene carbonate (1 mL), and methanol (2 mL).
-
Seal the tube tightly and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours. The reaction proceeds via the formation of a benzylic carbocation intermediate, which is then trapped by the alcohol nucleophile (methanol).[7]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ether.
Self-Validation: Confirm product structure and purity via NMR spectroscopy and mass spectrometry. Expected yield: 70-85%.
Strategy 3: Carbamoylation using Sodium Cyanate
Rationale: The carbamate functional group is a key pharmacophore found in numerous approved drugs. It can act as a hydrogen bond donor and acceptor, significantly influencing target binding. The use of sodium cyanate with an acid like methanesulfonic acid is a safe and effective alternative to handling highly reactive and toxic isocyanates.[8][9]
Protocol: Synthesis of (4-Chloro-3-(trifluoromethoxy)phenyl)methyl carbamate
| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |
| This compound | 226.58 | 227 mg | 1.0 | 1.0 |
| Sodium Cyanate (NaOCN) | 65.01 | 98 mg | 1.5 | 1.5 |
| Methanesulfonic Acid (MsOH) | 96.11 | 97 µL | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Add this compound (227 mg, 1.0 mmol) and sodium cyanate (98 mg, 1.5 mmol) to a dry 25 mL round-bottom flask under a nitrogen atmosphere.
-
Add 10 mL of anhydrous DCM and cool the resulting slurry to 0 °C.
-
Slowly add methanesulfonic acid (97 µL, 1.5 mmol) dropwise over 5 minutes. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with the alcohol.[10]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding 10 mL of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude product can often be purified by recrystallization or by flash column chromatography.
Self-Validation: Characterize the final product by NMR and mass spectrometry to confirm its identity as (4-chloro-3-(trifluoromethoxy)phenyl)methyl carbamate. Expected yield: >80%.
Preparation for Biological Screening
Once a library of derivatives is synthesized, careful preparation is required to ensure the integrity and reliability of screening data.
Library Generation and Quality Control (QC)
A diverse library should be created by varying the R-group in each derivatization class (e.g., using different acyl chlorides, alcohols, etc.).
| Derivative Class | R-Group Example | Product MW | Calculated LogP |
| Ester | -COCH₃ (Acetyl) | 268.62 | 3.45 |
| Ester | -COPh (Benzoyl) | 330.70 | 4.68 |
| Ether | -CH₃ (Methyl) | 240.61 | 3.51 |
| Ether | -CH₂CH₃ (Ethyl) | 254.64 | 3.89 |
| Carbamate | -CONH₂ | 269.61 | 2.98 |
QC Protocol:
-
Purity Assessment: Each compound must be analyzed for purity, typically by HPLC-UV/MS. A purity level of >95% is standard for compounds entering HTS.
-
Identity Confirmation: Confirm the structure of each compound, usually via LC-MS to verify the molecular weight.
-
Solubilization & Plating: Dissolve compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). These stocks are then used to prepare assay-ready plates, often in 384-well format, using automated liquid handlers.[11]
High-Throughput Screening (HTS)
HTS is the process of testing a large number of compounds against a specific biological target.[12] The derivatized library is screened at a fixed concentration (e.g., 10 µM) to identify "hits" that modulate the activity of the target.[11] The choice of assay is target-dependent (e.g., enzymatic assays, cell-based assays, binding assays).
Initial In Vitro ADME Profiling
Early assessment of ADME properties is crucial to avoid pursuing compounds that are likely to fail later in development due to poor pharmacokinetic properties.[13][14] Key initial assays include:
-
Aqueous Solubility: Determines the thermodynamic or kinetic solubility of a compound, which impacts its absorption.[15]
-
Metabolic Stability: Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., using human liver microsomes).[16] This is particularly relevant for libraries built from a metabolically stable OCF₃ core.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[15]
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to act on its target.[17]
By integrating chemical synthesis with early-stage biological and pharmacokinetic profiling, researchers can efficiently identify promising lead compounds derived from the this compound scaffold for further optimization.
References
- Vertex AI Search. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central.
- Selvita. (n.d.). In Vitro ADME.
- ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- High throughput screening of small molecule library: procedure, challenges and future. (2016).
- Concept Life Sciences. (n.d.). In Vitro ADME Assays.
- Thermo Fisher Scientific. (n.d.). High-Throughput Screening Libraries for Small-Molecule Drug Discovery.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
- Google Patents. (n.d.). US6613908B2 - Method for carbamoylating alcohols.
- Patsnap Eureka. (n.d.). Method for carbamoylating alcohols.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Google Patents. (n.d.). KR100567706B1 - Carbamoylation Method of Alcohol.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
- Beilstein-Institut. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- ACS Publications. (n.d.). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
- National Institutes of Health. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent.
- Beilstein-Institut. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
Sources
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iiste.org [iiste.org]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6613908B2 - Method for carbamoylating alcohols - Google Patents [patents.google.com]
- 9. Method for carbamoylating alcohols - Eureka | Patsnap [eureka.patsnap.com]
- 10. KR100567706B1 - Carbamoylation Method of Alcohol - Google Patents [patents.google.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 13. selvita.com [selvita.com]
- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 15. criver.com [criver.com]
- 16. In Vitro ADME Assays [conceptlifesciences.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes & Protocols: Catalytic Reactions of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Trifluoromethoxy Moiety
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol (CAS: 886500-89-6) is a highly functionalized benzyl alcohol derivative increasingly recognized for its role as a sophisticated building block in the synthesis of complex organic molecules. Its utility is primarily rooted in the physicochemical properties imparted by its unique substitution pattern, particularly the trifluoromethoxy (-OCF3) group.
The -OCF3 group is a powerful bioisostere for other functionalities, offering a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character.[1] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety has a distinct conformational preference, often orienting itself orthogonally to the aromatic ring, which can enhance binding interactions with biological targets.[1] These characteristics make it a highly desirable feature in the design of novel pharmaceuticals and agrochemicals.
This guide provides an in-depth exploration of the key catalytic transformations involving this compound, focusing on its catalytic synthesis and its primary application in catalytic oxidation. The protocols are designed for researchers in synthetic chemistry and drug development, offering both practical, step-by-step instructions and the underlying scientific rationale for procedural choices.
Section 1: Catalytic Synthesis of this compound
The most direct and efficient route to this key alcohol intermediate is through the catalytic reduction of its corresponding aldehyde, 4-chloro-3-(trifluoromethoxy)benzaldehyde. While stoichiometric reductants like sodium borohydride can achieve this transformation, catalytic hydrogenation is often preferred in process chemistry for its high atom economy, cleaner reaction profiles, and simpler product isolation.
Core Reaction: Catalytic Hydrogenation of an Aryl Aldehyde
Catalytic hydrogenation employs a heterogeneous catalyst, typically a noble metal like palladium dispersed on activated carbon (Pd/C), to activate molecular hydrogen (H2). The aldehyde's carbonyl group is then reduced on the catalyst's surface. This method is highly selective for the aldehyde, leaving the aryl chloride and trifluoromethoxy groups intact under controlled conditions.
Caption: General workflow for the synthesis via catalytic hydrogenation.
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol details the reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
4-chloro-3-(trifluoromethoxy)benzaldehyde
-
Palladium on Carbon (10 wt. % Pd/C, 50% wet basis)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H2) gas supply (balloon or cylinder)
-
Celite® 545 or equivalent filtration aid
-
Round-bottom flask equipped with a magnetic stir bar
-
Hydrogenation apparatus (e.g., balloon setup or Parr shaker)
-
Filtration setup (e.g., Büchner funnel)
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask, dissolve 4-chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1–0.2 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (0.01 to 0.05 mol%) to the solution under a stream of inert gas (e.g., Nitrogen or Argon).
-
Scientist's Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handling it wet and under an inert atmosphere minimizes the risk of ignition upon exposure to air or hydrogen.
-
-
Atmosphere Exchange: Seal the flask and purge the system by evacuating and backfilling with inert gas three times. Subsequently, perform the same purge cycle with hydrogen gas.
-
Reaction Execution: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Vigorously stir the reaction mixture at room temperature (20–25 °C).
-
Rationale: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface, preventing the reaction from becoming diffusion-limited.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 1-4 hours).
-
Workup - Catalyst Removal: Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to recover any adsorbed product.
-
Safety Precaution: The Celite® pad with the used catalyst should not be allowed to dry in the open air, as residual hydrogen can ignite. Quench the pad by carefully adding water before disposal.
-
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by recrystallization or silica gel chromatography.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Outcome |
| 10% Pd/C | 1 - 5 | MeOH, EtOH | 25 | High yield (>95%), clean conversion |
| PtO2 (Adam's cat.) | 1 - 5 | EtOAc, EtOH | 25 | Effective, may require higher H2 pressure |
| Raney Ni | 5 - 10 (wt. %) | EtOH | 25 - 50 | Cost-effective, potential for lower selectivity |
Section 2: Catalytic Oxidation to 4-Chloro-3-(trifluoromethoxy)benzaldehyde
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. For a valuable intermediate like this compound, converting it back to the aldehyde unlocks access to a wide range of subsequent reactions, including reductive aminations, Wittig reactions, and condensations. Catalytic aerobic oxidation offers a green and efficient alternative to stoichiometric, often chromium-based, oxidants.
Core Reaction: TEMPO-Catalyzed Aerobic Oxidation
The use of stable nitroxyl radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in combination with a metallic co-catalyst, provides a powerful system for the aerobic oxidation of alcohols.[2] Ambient air can be used as the terminal oxidant, with water as the only byproduct, making this an environmentally benign process.
Caption: Simplified catalytic cycle for TEMPO/Copper-catalyzed aerobic alcohol oxidation.
Protocol 2: TEMPO/Cu(I)-Catalyzed Aerobic Oxidation
This protocol describes a highly efficient method for oxidizing this compound to the corresponding aldehyde using a TEMPO/Copper(I) catalyst system and ambient air.
Materials:
-
This compound
-
TEMPO
-
Copper(I) Chloride (CuCl)
-
N-Methylimidazole (NMI)
-
Acetonitrile (CH3CN)
-
Air supply (via a balloon or a needle open to the atmosphere)
-
Schlenk flask or round-bottom flask with a magnetic stir bar
Step-by-Step Methodology:
-
Catalyst Preparation: In a Schlenk flask, add CuCl (0.05 eq), N-Methylimidazole (0.10 eq), and TEMPO (0.10 eq).
-
Scientist's Note: N-Methylimidazole acts as a ligand that stabilizes the copper catalyst and enhances its activity. The catalyst complex is often pre-stirred for a few minutes.
-
-
Reactant Addition: Add a solution of this compound (1.0 eq) in acetonitrile (0.2–0.5 M).
-
Reaction Initiation: Replace the inert atmosphere with an air-filled balloon or simply open the flask to the air via a needle through a septum. Stir the resulting dark green/brown solution vigorously at room temperature.
-
Rationale: Vigorous stirring is essential to ensure sufficient oxygen from the air dissolves into the reaction medium to act as the terminal oxidant.
-
-
Monitoring: Follow the disappearance of the starting alcohol via TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated aqueous solution of EDTA or NH4Cl to remove the copper catalyst (the aqueous layer will turn blue). Then, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Isolation: The crude aldehyde can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-3-(trifluoromethoxy)benzaldehyde.
| Co-Catalyst System | Solvent | Temperature (°C) | Key Advantages |
| CuCl / NMI | CH3CN | 25 | High efficiency at room temp, uses air. |
| Fe(NO3)3·9H2O / TEMPO | CH3CN | 25 | Inexpensive and readily available iron source.[2] |
| (bpy)CuI / TEMPO | CH3CN | 25 | Broad functional group tolerance.[2] |
References
-
Ngai, M. Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic-chemistry.org. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. chemdad.com. Available at: [Link]
Sources
Application Notes & Protocols for the Analytical Characterization of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol (CAS No. 886500-89-6).[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous verification of its identity, purity, and impurity profile is critical for quality control and regulatory compliance. These application notes are designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical manufacturing industries. The methodologies detailed herein leverage fundamental analytical principles and provide robust starting points for method development and validation, covering chromatographic, spectroscopic, and spectrometric techniques.
Introduction: The Analytical Imperative
This compound is a substituted benzyl alcohol derivative. Its molecular structure, featuring a chlorinated and trifluoromethoxylated aromatic ring, presents unique analytical challenges and opportunities. The trifluoromethyl group (-CF3) is strongly electronegative, influencing the electronic environment of the aromatic ring and the reactivity of the benzylic alcohol.[2] The presence of chlorine and fluorine provides distinct isotopic patterns and spectroscopic handles that can be exploited for unambiguous identification and quantification.
The primary objective of these protocols is to establish a multi-faceted analytical workflow that ensures the unequivocal characterization of the compound. This involves confirming the molecular structure, quantifying its purity, and identifying any process-related impurities or degradation products. A logical and integrated approach, utilizing orthogonal analytical techniques, is essential for building a complete and trustworthy analytical profile.
Chromatographic Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity of chemical intermediates. For a moderately polar compound like this compound, both reverse-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC) are highly applicable.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the preferred method for quantifying the purity of the main component and detecting non-volatile, thermally labile, or high-molecular-weight impurities. The choice of a C18 stationary phase is based on its wide applicability for separating moderately non-polar compounds like substituted benzaldehydes and related molecules.[3][4]
-
Stationary Phase: A C18 column provides excellent hydrophobic selectivity for the aromatic ring system.
-
Mobile Phase: An acetonitrile/water gradient is chosen for its versatility and UV transparency. Acetonitrile is a strong organic modifier that allows for the elution of the compound with good peak shape. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected.
-
Detector: A UV detector set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 220 nm or 254 nm) ensures high sensitivity. A Photo Diode Array (PDA) detector is recommended to gather spectral data across the peak, which aids in peak purity assessment and impurity identification.
-
Instrumentation: HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed for analysis.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-5 min: 40% B; 5-25 min: 40% to 95% B; 25-30 min: 95% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 220 nm (for quantification) and scan from 200-400 nm |
-
Data Analysis: Calculate the area percent of the main peak to determine purity. Analyze the UV spectra of any impurity peaks to gain preliminary structural insights.
Residual Solvents and Volatile Impurities by Gas Chromatography (GC)
GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard for analyzing volatile impurities, including residual synthesis solvents. Given the compound's structure, GC is also suitable for assessing its purity, provided it is thermally stable.
-
Technique: Headspace GC is ideal for residual solvent analysis, while direct liquid injection is used for purity and volatile impurity profiling.
-
Column: A mid-polarity column, such as a DB-17ms or equivalent, is effective for separating a variety of halogenated aromatic compounds.[5][6]
-
Detector: An FID provides a robust, linear response for quantifiable results of organic compounds. A Mass Spectrometer (MS) offers definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[7][8]
-
Instrumentation: GC system with a split/splitless injector, coupled to a Mass Spectrometer.
-
Sample Preparation: Prepare a 1 mg/mL solution in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
-
Data Analysis: Identify the main component by its retention time and mass spectrum. Search any impurity peaks against a spectral library (e.g., NIST) for tentative identification. The presence of chlorine will be indicated by characteristic isotopic patterns in the mass spectra.
Structural Elucidation and Confirmation
Spectroscopic methods provide detailed information about the molecular structure, serving as an orthogonal confirmation to chromatographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's carbon-hydrogen framework and the trifluoromethoxy group.
-
¹H NMR: Will show signals for the aromatic protons and the benzylic methylene (-CH₂-) and hydroxyl (-OH) protons. The splitting patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.
-
¹³C NMR: Will reveal the number of unique carbon environments. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[9]
-
¹⁹F NMR: Will show a characteristic singlet for the -OCF₃ group. Its chemical shift provides information about the electronic environment.[10]
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
| ¹H | ~7.2-7.6 | Multiplets (Aromatic Protons) |
| ~4.7 | Singlet or Doublet (Benzylic -CH₂) | |
| ~2.0-3.0 (variable) | Broad Singlet (Hydroxyl -OH) | |
| ¹³C | ~115-155 | Aromatic carbons, including C-Cl and C-O |
| ~121 (q, ¹JCF ≈ 257 Hz) | -OCF₃ carbon | |
| ~64 | Benzylic -C H₂OH carbon | |
| ¹⁹F | ~ -58 to -60 | Singlet (-OF ₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule. It is a rapid and non-destructive technique.
The spectrum is expected to show characteristic absorption bands for the O-H bond of the alcohol, the C-O bond, the aromatic C-H and C=C bonds, and the strong absorptions associated with the C-F and C-Cl bonds.[11][12]
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3500-3200 | O-H Stretch (alcohol, hydrogen-bonded) | Strong, Broad |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 1600, 1475 | Aromatic C=C Stretch | Medium |
| 1260-1200 | Asymmetric C-O-C Stretch (Aryl-O) | Strong |
| ~1170 | C-F Stretch (Trifluoromethyl group) | Very Strong |
| 1075-1000 | C-O Stretch (Primary alcohol) | Strong |
| ~800-600 | C-Cl Stretch | Medium-Strong |
Mass Spectrometry (MS)
In addition to its use as a GC detector, high-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the parent ion, allowing for the calculation of the molecular formula.
The molecular ion peak (M⁺) and its isotopic pattern will be key identifiers. The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak. Fragmentation patterns, such as the loss of the hydroxyl group or the entire hydroxymethyl group, will further support the proposed structure.
Integrated Analytical Workflow
A robust characterization strategy relies on the integration of these orthogonal techniques. The following workflow ensures a comprehensive analysis from initial identification to final purity assessment.
Caption: Integrated workflow for comprehensive characterization.
Conclusion
The analytical methods outlined in this document provide a robust framework for the complete characterization of this compound. By combining chromatographic separation with definitive spectroscopic identification, scientists can ensure the quality, purity, and structural integrity of this important chemical intermediate. The protocols provided are intended as validated starting points and should be subject to further optimization and validation according to specific laboratory and regulatory requirements.
References
-
Qiao, M., et al. (n.d.). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Available at: [Link]
-
Jin, L., et al. (2001). RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. Journal of Liquid Chromatography & Related Technologies, 24(7), 1035-1046. Available at: [Link]
-
Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Available at: [Link]
-
Xie, S. Y., et al. (2009). Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. Analytica Chimica Acta, 645(1-2), 81-87. Available at: [Link]
-
Li, Y., et al. (2018). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 8(52), 29699-29705. Available at: [Link]
-
Jin, L., et al. (2001). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. ResearchGate. Available at: [Link]
-
Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Available at: [Link]
-
Qiao, M., et al. (n.d.). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography– electron ionization mass spectrometry in selected ion monitoring mode and separated on a DB-17ms column. Biomaterial Database. Available at: [Link]
-
Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. Available at: [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Wang, Y., et al. (2019). [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. Se Pu, 37(12), 1338-1344. Available at: [Link]
-
SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]
-
All In One Tricks. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. YouTube. Available at: [Link]
-
Fushimi, A., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(23), 18863-18871. Available at: [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
-
Crich, D., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. The Journal of Organic Chemistry, 80(3), 1794-1803. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. Available at: [Link]
-
Grimsrud, E. P., & Rasmussen, R. A. (1975). Analysis of halocarbons in the atmosphere by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
- Teva Pharmaceutical Industries. (2009). Process for the preparation of sorafenib and salts thereof. Google Patents.
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Available at: [Link]
-
AOBChem USA. (n.d.). (4-chloro-2-(trifluoromethoxy)phenyl)methanol. Available at: [Link]
-
Gawroński, J., et al. (2016). Conformational Study of 9-Dehydro-9-Trifluoromethyl Cinchona Alkaloids via F-19 NMR Spectroscopy: Emergence of Trifluoromethyl Moiety as a Conformational Stabilizer and a Probe. The Journal of Organic Chemistry, 81(1), 23-32. Available at: [Link]
-
Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 19. Available at: [Link]
-
PubChem. (n.d.). (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. National Center for Biotechnology Information. Available at: [Link]
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. (n.d.). Google Patents.
-
Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Available at: [Link]
-
Penfluor. (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Available at: [Link]
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biomaterial Database [biomaterialdatabase.com]
- 7. agilent.com [agilent.com]
- 8. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Advanced Purification Strategies for Trifluoromethoxy-Substituted Benzyl Alcohols
Introduction: The Purification Challenge of Fluorinated Benzyl Alcohols
Trifluoromethoxy-substituted benzyl alcohols are a pivotal class of compounds in modern drug discovery and agrochemical development. The trifluoromethoxy (-OCF3) group imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the efficacy of bioactive molecules.[1][2][3][4] However, these same properties present distinct challenges during the purification process. The high electronegativity and lipophilicity of the -OCF3 group can lead to unexpected chromatographic behavior, difficulties in crystallization, and the potential for azeotrope formation during distillation.[1][2] This guide provides a comprehensive overview of advanced and practical techniques for the successful purification of trifluoromethoxy-substituted benzyl alcohols, grounded in both theoretical principles and field-proven methodologies.
I. Understanding the Physicochemical Landscape
A successful purification strategy begins with a thorough understanding of the target molecule's properties. The trifluoromethoxy group significantly influences the overall physicochemical profile of the benzyl alcohol.
-
Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can enhance a molecule's affinity for lipid environments and non-polar stationary phases in chromatography.[1][4]
-
Electron-Withdrawing Nature: The strong electron-withdrawing effect of the -OCF3 group can impact the reactivity of the benzyl alcohol and its interactions with polar surfaces, influencing retention in normal-phase chromatography.[1]
-
Metabolic Stability: The robust carbon-fluorine bonds within the trifluoromethoxy group contribute to increased metabolic stability, a desirable trait in pharmaceuticals.[1] This inherent stability also means the compounds can withstand a range of purification conditions without degradation.
II. Chromatographic Purification Techniques
Chromatography is often the go-to method for purifying trifluoromethoxy-substituted benzyl alcohols, offering high resolution and adaptability.
A. Flash Column Chromatography
Flash chromatography is a rapid and efficient method for routine purification. The choice of stationary and mobile phases is critical for achieving good separation.
Causality Behind Experimental Choices:
-
Stationary Phase: While standard silica gel is often the first choice, its acidic nature can sometimes cause issues with sensitive compounds. For trifluoromethoxy-substituted benzyl alcohols, which are generally stable, silica gel is a good starting point. However, if byproducts with similar polarities are present, alternative stationary phases should be considered. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or tridecafluoro (TDF) functionalities, can offer unique selectivity for fluorinated molecules based on hydrophobic character and fluorine content.[5]
-
Mobile Phase: A common mobile phase for these compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6] The high lipophilicity of the -OCF3 group may necessitate a lower percentage of the polar solvent compared to non-fluorinated analogues. For difficult separations, a shallow gradient elution can be highly effective.[7]
Protocol 1: Standard Flash Chromatography on Silica Gel
-
Sample Preparation: Dissolve the crude trifluoromethoxy-substituted benzyl alcohol in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase. If solubility is an issue, consider dry loading by adsorbing the sample onto a small amount of silica gel.[8]
-
Column Packing: Prepare a silica gel column using the initial mobile phase composition.
-
Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the target compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.
Troubleshooting:
-
Poor Separation: If separation is poor, consider using a different solvent system. Dichloromethane/methanol or toluene-based systems can sometimes provide different selectivity. For very close-running impurities, a switch to a fluorinated stationary phase may be necessary.[5]
-
Compound Insolubility: For compounds with poor solubility in the eluent, dry loading is highly recommended to ensure good peak shape.[8]
B. High-Performance Liquid Chromatography (HPLC)
For high-purity requirements, such as for analytical standards or late-stage drug development, HPLC is the preferred method.
Protocol 2: Reversed-Phase HPLC (RP-HPLC)
This protocol is a good starting point for method development for many trifluoromethoxy-substituted benzyl alcohols.[8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[8]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)[8]
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[8]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.[8]
Caption: Decision tree for selecting a purification technique.
V. Conclusion
The purification of trifluoromethoxy-substituted benzyl alcohols requires a methodical approach that takes into account the unique properties imparted by the -OCF3 group. By understanding the principles behind chromatography, crystallization, and distillation, and by employing the detailed protocols provided, researchers can effectively and efficiently obtain these valuable compounds in high purity. For routine purifications, flash chromatography and crystallization are often sufficient. For the most demanding applications requiring the highest purity, preparative HPLC is the method of choice. For thermally stable liquids, reduced pressure distillation offers a scalable and economical solution.
VI. References
-
BenchChem. (n.d.). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Group in Enhancing Chemical Properties. Retrieved from
-
Wikipedia. (2023). Organofluorine chemistry. Retrieved from
-
Ni, S., et al. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5, 765–782.
-
Google Patents. (2011). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol. Retrieved from
-
European Patent Office. (2017). EP 3492448 B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. Retrieved from
-
Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2(19).
-
Ghozali, M. I. (2022). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. University of Ulsan.
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from
-
Patsnap. (n.d.). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Eureka. Retrieved from
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from
-
Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from
-
BLDpharm. (n.d.). Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium.
-
Sigma-Aldrich. (n.d.). Fluorinated solvents. Retrieved from
-
SiliCycle. (n.d.). Working with fluorinated silica phases.
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
Fisher Scientific. (n.d.). 3-(Trifluoromethyl)benzyl alcohol, 97%. Retrieved from
-
PNAS. (2025). U.S. wastewater treatment fails to address rising organofluorine contamination.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from
-
Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from
-
Unknown. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION.
-
Biomedical Journal of Scientific & Technical Research. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols.
-
Sigma-Aldrich. (n.d.). 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6. Retrieved from
-
PubMed Central. (n.d.). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals.
-
Teledyne Labs. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography.
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethoxy)benzyl alcohol | CAS 175278-07-6 | SCBT. Retrieved from
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
-
MDPI. (n.d.). Molecules | Special Issue : Insights for Organofluorine Chemistry. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Welcome to the technical support center for the synthesis of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis and improve your yield.
Introduction to the Synthesis
The synthesis of this compound typically involves the reduction of the corresponding benzaldehyde, 4-Chloro-3-(trifluoromethoxy)benzaldehyde. This transformation is a fundamental reaction in organic synthesis, often employing hydride-based reducing agents. While seemingly straightforward, achieving high yields and purity can be influenced by various factors including the choice of reducing agent, solvent, temperature, and workup procedure. This guide will delve into the nuances of this reaction to help you navigate potential pitfalls and achieve consistent, high-quality results.
The most common and effective method for this synthesis is the reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde using a mild reducing agent like sodium borohydride (NaBH₄).[1][2] This method is favored for its selectivity in reducing aldehydes and ketones without affecting other functional groups that might be sensitive to more potent reducing agents.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I performed the reduction of 4-Chloro-3-(trifluoromethoxy)benzaldehyde with sodium borohydride, but my final yield of this compound is very low. What could be the cause?
Answer: Several factors can contribute to a low yield in this reduction. Let's break down the potential causes and solutions:
-
Reagent Quality:
-
Sodium Borohydride (NaBH₄): This reagent is sensitive to moisture and can decompose over time. Ensure you are using fresh, high-quality NaBH₄. It's good practice to store it in a desiccator.
-
Starting Material: Verify the purity of your 4-Chloro-3-(trifluoromethoxy)benzaldehyde. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. While methanol is commonly used for NaBH₄ reductions, it can slowly react with the borohydride, especially at room temperature.[1] Performing the reaction at a lower temperature (e.g., 0 °C) can minimize this side reaction.[1] Ethanol or isopropanol are also suitable alternatives.
-
Stoichiometry: Ensure you are using a sufficient molar excess of NaBH₄. A common starting point is 1.25 to 1.5 molar equivalents relative to the aldehyde.[3][4]
-
Reaction Time: The reaction is typically fast. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid unnecessarily long reaction times which could lead to side reactions.
-
-
Workup Procedure:
-
Quenching: The reaction is typically quenched by the slow addition of an acid (e.g., dilute HCl) to neutralize excess NaBH₄ and any borate esters formed.[5] Improper quenching can lead to product loss. The pH should be adjusted to be slightly acidic (around 4-5).[5]
-
Extraction: Ensure efficient extraction of the product from the aqueous layer. Use an appropriate organic solvent like ethyl acetate or dichloromethane and perform multiple extractions to maximize recovery.
-
Issue 2: Incomplete Reaction
Question: My TLC analysis shows both the starting aldehyde and the product alcohol are present, even after an extended reaction time. How can I drive the reaction to completion?
Answer: An incomplete reaction suggests that the reducing agent is not fully effective or has been consumed before all the starting material has reacted.
-
Increase Molar Equivalents of NaBH₄: The most straightforward solution is to increase the amount of sodium borohydride. Try increasing the molar equivalents to 2.0 or even 3.0.[4]
-
Temperature: While low temperatures are generally recommended to control reactivity, if the reaction is sluggish, allowing it to slowly warm to room temperature after the initial addition of NaBH₄ at 0 °C can help push it to completion.
-
Solvent Purity: Ensure your solvent is anhydrous. Water will react with and consume the sodium borohydride.
-
Incremental Addition: Instead of adding all the NaBH₄ at once, consider adding it in portions. This can help maintain a sufficient concentration of the reducing agent throughout the reaction.
Issue 3: Presence of Impurities in the Final Product
Question: My final product is not pure. What are the likely impurities and how can I remove them?
Answer: The primary impurities are often unreacted starting material and boron-containing byproducts.
-
Unreacted Aldehyde: If your product is contaminated with the starting aldehyde, this indicates an incomplete reaction. Refer to the troubleshooting steps for "Incomplete Reaction."
-
Boron Byproducts: Boric acid and its esters are common byproducts of the workup.[5]
-
Purification:
-
Recrystallization: This is often an effective method for purifying the solid this compound.[6] A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be used.
-
Column Chromatography: For more challenging separations, silica gel column chromatography is a reliable technique.[6][7] A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Azeotropic Removal of Boric Acid: Boric acid can be removed by repeatedly dissolving the crude product in methanol and evaporating the solvent. This forms volatile methyl borate, which is removed under vacuum.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reduction of 4-Chloro-3-(trifluoromethoxy)benzaldehyde with NaBH₄?
A1: Methanol and ethanol are the most commonly used solvents for sodium borohydride reductions of aldehydes.[1] Methanol is often preferred due to its ability to dissolve both the aldehyde and the NaBH₄. However, it's important to conduct the reaction at a low temperature (0 °C) to minimize the reaction between methanol and NaBH₄.[1] For reactions that require slower, more controlled reduction, using water as a co-solvent with certain additives has been shown to be effective.[3][4]
Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A2: While LiAlH₄ is a powerful reducing agent that would certainly reduce the aldehyde, it is generally not recommended for this specific transformation. LiAlH₄ is much less selective than NaBH₄ and will react violently with protic solvents like methanol or water.[1] It requires strictly anhydrous conditions and is more hazardous to handle. Given that NaBH₄ is effective and safer for this reduction, it is the preferred reagent.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[6] A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The starting aldehyde will have a higher Rf value (travel further up the plate) than the more polar product alcohol. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: What are the expected spectroscopic data for the product, this compound?
A4: While specific shifts can vary slightly depending on the solvent, you can expect the following characteristic signals:
-
¹H NMR: A singlet for the benzylic CH₂ protons around 4.6 ppm, and aromatic protons in the range of 7.2-7.5 ppm. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.
-
¹³C NMR: A signal for the benzylic carbon around 63 ppm, and aromatic carbons in the range of 120-150 ppm.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O stretching around 1030 cm⁻¹.
Q5: What are some alternative methods for this synthesis?
A5: Besides sodium borohydride reduction, other methods include:
-
Catalytic Hydrogenation: This involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[8] This method is effective but requires specialized equipment for handling hydrogen gas.
-
Other Hydride Reagents: Reagents like Diisobutylaluminium hydride (DIBAL-H) can also be used, but they are often employed for the reduction of esters to aldehydes and can have different reactivity profiles.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically within 1-2 hours), slowly quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the pH is approximately 4-5. Be cautious as hydrogen gas will be evolved.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate.
-
Slowly add a non-polar solvent, like hexanes, until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Visualizations
Reaction Workflow
Caption: Troubleshooting logic for low yield in the reduction reaction.
Data Summary
| Parameter | Recommended Value | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for aldehydes/ketones. [1] |
| Stoichiometry | 1.25 - 1.5 eq. NaBH₄ | Ensures complete reaction. [3][4] |
| Solvent | Methanol or Ethanol | Good solubility for reactants. |
| Temperature | 0 °C | Minimizes side reactions with the solvent. [1] |
| Reaction Time | 1 - 2 hours (TLC monitored) | Avoids potential byproduct formation with extended times. |
| Workup Quench | 1 M HCl to pH 4-5 | Neutralizes excess NaBH₄ and hydrolyzes borate esters. [5] |
| Purification | Recrystallization or Column Chromatography | Removes unreacted starting material and boron byproducts. [6] |
References
-
Optimization experiments for reduction of benzaldehyde oxime with NaBH 4 under different conditions. ResearchGate. Available from: [Link]
-
NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry. Available from: [Link]
-
Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry. Available from: [Link]
-
NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. Available from: [Link]
-
Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. SciELO. Available from: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available from: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available from: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available from: [Link]
- Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. Google Patents.
- PROCESS FOR THE PREPARATION OF SORAFENIB AND SALTS THEREOF. Google Patents.
-
isolating product after sodium borohydride reduction. Reddit. Available from: [Link]
-
Analytical Methods. Available from: [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
4-chloro-3-(trifluoromethyl)benzaldehyde (C8H4ClF3O). PubChemLite. Available from: [Link]
-
(4-chloro-2-(trifluoromethoxy)phenyl)methanol. AOBChem USA. Available from: [Link]
-
4-Chloro-3-(trifluoromethoxy)benzaldehyde. Oakwood Chemical. Available from: [Link]
-
4-Chloro-3-(trifluoromethyl)benzaldehyde. AOBChem USA. Available from: [Link]
-
This compound. Chongqing Chemdad Co. ,Ltd. Available from: [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. Available from: [Link]
- Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents.
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.
-
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. PubChem. Available from: [Link]
-
dibal reduction possible side reactions. Reddit. Available from: [Link]
-
Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. MSU Chemistry. Available from: [Link]
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. Available from: [Link]
-
Reductions. UT Southwestern Medical Center. Available from: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed. Available from: [Link]
-
COMPOSITIONS AND METHODS OF ORGAN-PROTECTIVE EXPRESSION AND MODULATION OF ENCODING RIBONUCLEIC ACIDS. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 5. reddit.com [reddit.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. env.go.jp [env.go.jp]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of substituted benzyl alcohols
Welcome to the technical support center for the synthesis of substituted benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring you can troubleshoot effectively and optimize your reactions for higher purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of substituted benzyl alcohols.
Q1: My Grignard reaction to produce a substituted benzyl alcohol is showing a significant amount of a Wurtz coupling byproduct. What is causing this and how can I minimize it?
A1: The formation of a Wurtz coupling byproduct (a biphenyl derivative from an aryl halide, or a bibenzyl derivative from a benzyl halide) is a common side reaction in Grignard synthesis. This occurs when the Grignard reagent reacts with the starting organic halide.
Causality:
-
Slow Addition of Halide: Adding the organic halide too slowly to the magnesium turnings can lead to a high concentration of the formed Grignard reagent, which can then react with the incoming halide.
-
Localized High Temperatures: Poor heat dissipation during the exothermic Grignard formation can promote the coupling reaction.
-
Solvent Effects: While ethers like THF and diethyl ether are standard, their ability to solvate the Grignard reagent can influence reactivity. Some studies suggest that 2-methyltetrahydrofuran (2-MeTHF) can suppress the Wurtz coupling byproduct.[1][2]
Troubleshooting & Optimization:
-
Reverse Addition: Add the magnesium turnings to the solution of the organic halide. This maintains a low concentration of the Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the reaction to ensure a steady reaction rate without localized overheating. Use an ice bath for initial control if necessary.
-
Solvent Choice: Consider using 2-MeTHF as an alternative to THF, as it has been shown to minimize Wurtz coupling.[1]
Q2: During the reduction of a substituted benzaldehyde with sodium borohydride, I am observing incomplete conversion and the presence of a dimeric ether byproduct. What's happening?
A2: Incomplete conversion can be due to several factors, while the formation of a dibenzyl ether is a known side reaction, particularly under acidic conditions or at elevated temperatures.
Causality:
-
Reagent Activity: The activity of sodium borohydride (NaBH₄) can be diminished by improper storage, leading to incomplete reduction.
-
Solvent Protons: Protic solvents (like ethanol or methanol) are typically used with NaBH₄. However, if the reaction is too slow or the temperature is too high, the solvent can react with the intermediate hemiacetal, leading to ether formation.
-
Acidic Contamination: Any acidic impurity in the reaction mixture can catalyze the condensation of two benzyl alcohol molecules to form a dibenzyl ether.
Troubleshooting & Optimization:
-
Use Fresh Reagent: Ensure your sodium borohydride is fresh and has been stored in a desiccator.
-
Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
pH Control: Ensure the reaction medium is neutral or slightly basic. A small amount of a non-nucleophilic base can be added to scavenge any acidic impurities.
-
Alternative Reducing Agents: For sensitive substrates, consider milder or more selective reducing agents.
Q3: I am attempting to synthesize a benzyl alcohol from a substituted benzaldehyde that lacks alpha-hydrogens, but my yield is low, and I'm isolating the corresponding benzoic acid. What is this side reaction?
A3: You are likely observing the Cannizzaro reaction, a disproportionation reaction that occurs with aldehydes lacking alpha-hydrogens in the presence of a strong base.[3][4][5] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid.[3][6]
Causality:
-
Presence of Strong Base: The Cannizzaro reaction is base-catalyzed. If your reaction conditions involve a strong base (e.g., sodium hydroxide, potassium hydroxide) and a non-enolizable aldehyde, this side reaction is highly probable.[3][7][8]
-
Reaction Concentration: Higher concentrations of both the aldehyde and the base can favor this bimolecular reaction.
Troubleshooting & Optimization:
-
Avoid Strong Bases: If the intended reaction is not a Cannizzaro reaction itself, avoid strong bases. If a base is necessary, consider using a weaker, non-nucleophilic base.
-
Alternative Synthetic Routes: If you need to reduce the aldehyde, use a standard reducing agent like NaBH₄ or LiAlH₄ in an appropriate solvent, which will avoid the disproportionation.[9][10][11]
-
Crossed Cannizzaro Reaction: If you are intentionally performing a Cannizzaro-type reaction, consider a "crossed" version by using an excess of a cheap, simple aldehyde like formaldehyde as the reductant for your more valuable aldehyde.[5]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for common synthetic routes to substituted benzyl alcohols.
Guide 1: Grignard Synthesis of Substituted Benzyl Alcohols
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield of Benzyl Alcohol | 1. Inactive Magnesium. 2. Wet solvent or glassware. 3. Impure organic halide. | 1. Use fresh magnesium turnings or activate them with a small crystal of iodine. 2. Thoroughly dry all glassware and use anhydrous ether. 3. Purify the organic halide before use. |
| Formation of Wurtz Coupling Byproduct | 1. High local concentration of Grignard reagent. 2. Overheating. | 1. Use reverse addition (add magnesium to the halide solution). 2. Maintain a gentle reflux and use a water bath for temperature control. |
| Formation of Benzene/Toluene (from Phenyl/Benzyl Halide) | Reaction with trace amounts of water in the solvent or on the glassware. | Ensure all reagents and equipment are scrupulously dry. |
Guide 2: Reduction of Substituted Benzaldehydes
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. | 1. Use a fresh bottle of NaBH₄ or LiAlH₄. 2. Use a slight excess (1.1-1.5 equivalents) of the reducing agent. |
| Formation of Benzoic Acid | Over-oxidation of the starting material or the product benzyl alcohol.[12] | 1. Ensure the starting benzaldehyde is pure. 2. Work up the reaction promptly to avoid air oxidation, especially if the product is sensitive. |
| Formation of Dimeric Ether | Acidic conditions or high temperatures. | 1. Maintain a neutral or slightly basic pH. 2. Run the reaction at a lower temperature (e.g., 0°C). |
Guide 3: Reduction of Substituted Benzoic Acids/Esters
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No Reaction or Low Conversion | Insufficiently powerful reducing agent (e.g., NaBH₄ for a carboxylic acid). | Use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for carboxylic acids and esters.[13] |
| Formation of Aldehyde Intermediate | Incomplete reduction. | 1. Increase the reaction time or temperature (with caution). 2. Ensure a sufficient excess of the reducing agent. |
| Difficult Workup (Emulsions) | Formation of aluminum salts during the quenching of LiAlH₄. | Follow a standard Fieser workup procedure (sequential addition of water, then 15% NaOH solution, then more water) to precipitate the aluminum salts for easy filtration. |
Section 3: Visualizing Key Side Reactions
Understanding the mechanisms of common side reactions is crucial for their prevention.
Diagram 1: The Cannizzaro Reaction
Caption: Mechanism of the Cannizzaro Reaction.
Diagram 2: The Tishchenko Reaction
Caption: Mechanism of the Tishchenko Reaction.[7][14][15]
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Substituted Benzaldehyde with Sodium Borohydride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 eq) in methanol or ethanol (approximately 0.2-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly add water to quench the excess sodium borohydride.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude benzyl alcohol.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, as appropriate.
References
-
Wikipedia. Tishchenko reaction. [Link]
-
Cannizzaro Reaction. (n.d.). [Link]
-
YouTube. Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. (2022-09-30). [Link]
-
The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
-
SATHEE. Cannizzaro Reaction Mechanism. [Link]
-
YouTube. Cannizzaro reaction / Tishchenko reaction/Reaction mechanism. (2022-02-04). [Link]
-
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]
-
YouTube. Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction). (2020-05-04). [Link]
-
Wikipedia. Benzyl alcohol. [Link]
-
YouTube. (Failed) Making Benzyl Alcohol by Cannizzaro Reaction. (2019-07-19). [Link]
-
Slideshare. Cannizaro's reaction benzaldehyde. [Link]
-
Organic Chemistry Portal. Tishchenko Reaction. [Link]
-
Sciencemadness.org. Benzyl Chloride Distillation Problems :(. (2019-01-08). [Link]
-
Patsnap Synapse. What is the mechanism of Benzyl Alcohol?. (2024-07-17). [Link]
-
ResearchGate. 26 questions with answers in BENZYL ALCOHOL. [Link]
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
-
Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. (2019-11-05). [Link]
-
ResearchGate. Reactivity of substituted 1°/2°/3° benzyl alcohols. [Link]
-
PMC - NIH. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
-
PMC - NIH. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023-11-13). [Link]
-
RSC Publishing. Green Chemistry. (2013-05-03). [Link]
-
Brainly.in. How will you prepare benzyl alcohol by grignard synthesis?. (2024-10-17). [Link]
-
NIH. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ResearchGate. Solvent screening of benzyl chloride Grignard reaction. [Link]
-
YouTube. The Grignard Reaction | Synthesis of Alcohols. (2023-10-29). [Link]
-
Quora. How is benzoic acid converted into benzyl alcohol?. (2017-09-17). [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
YouTube. Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. (2021-01-03). [Link]
-
Homework.Study.com. Benzyl alcohol can be produced through the reduction of different carbonyl compounds. Write three.... [Link]
-
Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. (n.d.). [Link]
-
ResearchGate. TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents.... [Link]
-
organolithium reagents 1. (n.d.). [Link]
- Google Patents. CN110903162A - Production process of benzyl alcohol.
-
Chemguide. reduction of aldehydes and ketones. [Link]
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (n.d.). [Link]
-
YouTube. Cannizzaro's Reaction: Preparation of Benzyl Alcohol & Benzoic Acid. (2020-10-06). [Link]
-
ACS Publications. Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. (2024-06-13). [Link]
-
Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]
-
NIH. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. (2022-05-03). [Link]
-
Britannica. Aldehyde - Oxidation, Reduction, Reactions. (2025-12-23). [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. rsc.org [rsc.org]
- 5. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 8. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 13. quora.com [quora.com]
- 14. Tischenko Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Tishchenko Reaction [organic-chemistry.org]
Technical Support Center: Reduction of Aromatic Aldehydes with Trifluoromethoxy Groups
Welcome to the Technical Support Center for professionals engaged in the synthesis and modification of fluorinated aromatic compounds. This guide is designed to provide targeted troubleshooting advice and in-depth answers to frequently asked questions regarding the reduction of aromatic aldehydes substituted with the trifluoromethoxy (-OCF3) group. The unique electronic properties of the -OCF3 group present specific challenges that require careful consideration of reaction conditions and reagent selection.
Understanding the Challenge: The Trifluoromethoxy Substituent
The trifluoromethoxy group is a powerful modulator of molecular properties in pharmaceutical and agrochemical development.[1][2] It is strongly electron-withdrawing due to the three fluorine atoms, yet it can also act as a weak π-donor through the oxygen lone pairs.[1] This duality influences the reactivity of the aromatic ring and the aldehyde functional group. The -OCF3 group is generally considered chemically and thermally stable, resistant to many acids, bases, and standard oxidizing/reducing agents.[1][3] However, under certain reductive conditions, its stability can be compromised, leading to undesired side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the reduction of trifluoromethoxy-substituted aromatic aldehydes.
Question 1: My reduction with Sodium Borohydride (NaBH₄) is sluggish or incomplete. What's going wrong?
Answer:
This is a common observation. While sodium borohydride is a mild and selective reagent for reducing aldehydes to primary alcohols, its efficacy can be diminished by the strong electron-withdrawing nature of the trifluoromethoxy group.[4][5][6]
Causality: The -OCF3 group deactivates the aromatic ring, which in turn reduces the electrophilicity of the aldehyde's carbonyl carbon. This makes the nucleophilic attack by the hydride (H⁻) from NaBH₄ less favorable, leading to a slower reaction rate.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Instead of the typical 1.0-1.2 equivalents, try increasing the NaBH₄ to 2-3 equivalents. This increases the concentration of the hydride nucleophile to drive the reaction forward.[7]
-
Elevate the Temperature: If the reaction is being run at 0 °C or room temperature, cautiously increasing the temperature to 40-50 °C can provide the necessary activation energy. Monitor the reaction closely for any signs of decomposition.
-
Solvent Selection: While typically run in methanol or ethanol, switching to a solvent system like THF/Methanol or THF/Water can sometimes improve solubility and reaction kinetics.[5]
-
Consider a Stronger Hydride Source: If the above adjustments are ineffective, switching to a more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) is a logical next step. However, be aware that LiAlH₄ is far less chemoselective and requires anhydrous conditions and a more rigorous workup procedure.
Question 2: I'm observing defluorination or decomposition of the -OCF₃ group. How can I prevent this?
Answer:
Degradation of the trifluoromethoxy group is a critical issue that compromises yield and purity. This side reaction is typically indicative of overly harsh reaction conditions or an inappropriate choice of reducing agent.[8]
Causality: The C-F bonds in the -OCF3 group are strong, but the group can become labile under certain conditions.[2] Strong bases, some transition metal catalysts, or highly reactive reducing species can initiate decomposition pathways.[8] For instance, base-mediated hydrolysis of trifluoromethyl groups on phenolic rings is a known degradation pathway, particularly under alkaline conditions.[9] While the -OCF3 group is more stable, related decomposition mechanisms can be triggered by potent nucleophiles or single-electron transfer processes.
Preventative Measures:
-
Avoid Harsh Bases: If a base is required, use a milder, non-nucleophilic base. Strong bases like sodium hydroxide at elevated temperatures should be avoided.
-
Catalytic Hydrogenation Conditions: Be cautious with certain heterogeneous catalysts (e.g., Raney Nickel) which can sometimes promote hydrodefluorination. Palladium on carbon (Pd/C) is often a safer choice for selective aldehyde reduction.[10]
-
Control Temperature: Exothermic reactions, especially with powerful reducing agents, can lead to localized heating and decomposition. Ensure adequate cooling and controlled addition of reagents.
-
Chemoselective Methods: Employing milder, more selective reduction methods is the most effective strategy. Transfer hydrogenation is an excellent alternative.[11][12]
Frequently Asked Questions (FAQs)
FAQ 1: What is the best general-purpose method for reducing a trifluoromethoxy-substituted benzaldehyde?
For a balance of reactivity, selectivity, and operational simplicity, catalytic transfer hydrogenation is often an excellent choice.[11]
-
Why it works: This method avoids harsh metal hydrides and high pressures of H₂ gas. It typically involves a hydrogen donor (e.g., isopropanol, formic acid, or ammonium formate) and a transition metal catalyst (e.g., complexes of Ruthenium, Iridium, or even chromium).[11][13] The conditions are generally mild, preserving sensitive functional groups like -OCF₃.
-
Recommended Starting Protocol: See the detailed protocol below.
FAQ 2: Can I use catalytic hydrogenation with H₂ gas? What are the risks?
Yes, catalytic hydrogenation is a viable and clean method.[14]
-
Advantages: It produces minimal waste and can be highly efficient. Catalysts like Palladium on Carbon (Pd/C) are effective for the selective reduction of aromatic aldehydes.[10]
-
Risks & Considerations:
-
Over-reduction: While less common for the stable -OCF₃ group, hydrogenolysis (cleavage) of the resulting benzyl alcohol to a methyl group can occur under forcing conditions (high pressure, high temperature, prolonged reaction time).
-
Ring Saturation: Hydrogenation of the aromatic ring is a potential side reaction, though it typically requires more forcing conditions (e.g., Rhodium or Ruthenium catalysts, high pressure) than aldehyde reduction.
-
Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst, halting the reaction.
-
FAQ 3: How does the position of the -OCF₃ group (ortho, meta, para) affect the reduction?
The position significantly influences the electronic environment of the aldehyde.
-
Para position: The strong electron-withdrawing inductive effect dominates, making the aldehyde less reactive towards nucleophilic attack, as discussed in Question 1.
-
Meta position: The effect is primarily inductive and still electron-withdrawing, but generally less pronounced at the aldehyde position compared to the para isomer. Reductions may proceed slightly faster.
-
Ortho position: Steric hindrance becomes a major factor. The bulky -OCF₃ group can partially block the approach of the reducing agent to the aldehyde, potentially slowing the reaction rate.
You may need to adjust stoichiometry or reaction times based on the isomer you are working with.
Recommended Protocols & Data
Protocol 1: Chemoselective Reduction using Sodium Borohydride
This protocol is suitable for routine, small-scale reductions where chemoselectivity is paramount.
Step-by-Step Methodology:
-
Dissolve the trifluoromethoxy-substituted aromatic aldehyde (1.0 eq) in methanol (MeOH) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 1-4 hours.
-
Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is acidic (~pH 2-3).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude benzyl alcohol.
-
Purify by flash column chromatography if necessary.
Protocol 2: Robust Reduction via Catalytic Transfer Hydrogenation
This is a highly reliable method for substrates that are resistant to NaBH₄ reduction.
Step-by-Step Methodology:
-
To a flask flushed with an inert atmosphere (Argon or Nitrogen), add the trifluoromethoxy-substituted aromatic aldehyde (1.0 eq) and a suitable catalyst (e.g., [Cr(CO)₆] at 5 mol% or a commercially available Ru-pincer catalyst at 0.1-1 mol%).[11][13]
-
Add anhydrous isopropanol (i-PrOH) as both the solvent and the hydrogen source.
-
Add a base, such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK), if required by the specific catalyst system (typically 5-10 mol%).[11][12]
-
Heat the reaction mixture to the recommended temperature (often 80-90 °C) and stir.[12]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Table 1: Comparison of Reduction Methods
| Method | Reducing Agent / System | Typical Conditions | Pros | Cons |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0 °C to RT | High chemoselectivity, easy workup, tolerates many functional groups.[4][5] | Can be sluggish with electron-deficient aldehydes. |
| Catalytic Hydrogenation | H₂ (gas), Pd/C | EtOH or EtOAc, RT, 1 atm | Clean (only water as byproduct), catalyst is recyclable.[10][14] | Requires specialized equipment (hydrogenator), potential for over-reduction. |
| Transfer Hydrogenation | i-PrOH, Ru/Cr/Mn catalyst | i-PrOH, 80-90 °C | Avoids H₂ gas, excellent for sensitive substrates, generally mild.[11][12][13] | Catalyst can be expensive, may require elevated temperatures. |
| Hydrosilylation | Silanes (e.g., Et₃SiH), Catalyst | Anhydrous solvent, catalyst (e.g., B(C₆F₅)₃) | Very mild conditions, high functional group tolerance.[15][16] | Silane reagents can be costly, requires anhydrous conditions. |
Visual Guides
Decision Workflow for Reductant Selection
This diagram provides a logical pathway for choosing the appropriate reduction strategy based on experimental observations.
Caption: A decision tree for selecting a reduction method.
Mechanism Overview: Hydride Reduction
This diagram illustrates the general two-step mechanism for the reduction of an aldehyde by a hydride reagent.
Caption: General mechanism of aldehyde reduction by a hydride.
References
-
Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. (2024). ResearchGate. Retrieved from [Link]
-
Electrochemical hydrodefluorination of trifluoromethyl groups. (n.d.). University of Bristol. Retrieved from [Link]
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. (2020). Journal of the American Chemical Society. Retrieved from [Link]
-
Protolytic defluorination of trifluoromethyl-substituted arenes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chromium-catalyzed transfer hydrogenation of aromatic aldehydes facilitated by a simple metal carbonyl complex. (2022). ResearchGate. Retrieved from [Link]
-
Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. (n.d.). PMC - NIH. Retrieved from [Link]
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. (n.d.). PMC - NIH. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]
-
Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (n.d.). Synfacts. Retrieved from [Link]
-
Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. (2023). RSC Publishing. Retrieved from [Link]
-
Selective Transformations of Aromatic Trifluoromethyl Groups through the Activation of Hydrosilanes. (2022). Bohrium. Retrieved from [Link]
-
Enantioselective alpha-trifluoromethylation of aldehydes via photoredox organocatalysis. (n.d.). PubMed. Retrieved from [Link]
-
Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. (2021). ACS Publications. Retrieved from [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. (n.d.). Accounts of Chemical Research - ACS Publications. Retrieved from [Link]
-
Decatungstate-Catalyzed Hydrosilylation of α-Trifluoromethylalkenes for Construction of α-Trifluoromethyl-β-silanes. (2023). ResearchGate. Retrieved from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Hydrogen abstraction from aromatic aldehydes by trifluoromethyl radicals. (n.d.). RSC Publishing. Retrieved from [Link]
-
Hydrosilylation of aldehydes and ketones: (a) benzaldehyde derivatives;... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. (n.d.). PubMed. Retrieved from [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Hydrosilylation reaction of aromatic aldehyde and imine performed by N‐methyl‐C2‐Aryl‐benzothiazolium ions. (n.d.). ResearchGate. Retrieved from [Link]
-
Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]
-
NaBH4 & LiAlH4 Reductions (IOC 23). (2022). YouTube. Retrieved from [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. Retrieved from [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. Retrieved from [Link]
-
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (2016). PubMed. Retrieved from [Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 10. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN -Mn( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02022C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: The Trifluoromethoxy Group - A Guide to Stability and Synthesis
Welcome to the Technical Support Center for the trifluoromethoxy (OCF₃) group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and reactivity of this increasingly important functional group. As a powerful tool in modern medicinal and materials chemistry, a thorough understanding of the OCF₃ group's behavior under diverse reaction conditions is paramount for successful and efficient synthesis.
Overview of the Trifluoromethoxy Group's Stability
The trifluoromethoxy group is renowned for its exceptional chemical and thermal stability.[1][2] This robustness stems from the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which also influences the adjacent C-O bond.[3] The OCF₃ group is significantly more resistant to metabolic degradation compared to a methoxy group, making it a highly desirable substituent in drug design.[4] Generally, it is considered inert to a wide array of common reaction conditions.[1][2]
Below is a summary of the trifluoromethoxy group's stability under various reaction conditions:
| Reaction Condition | Stability | Key Considerations & Potential Issues |
| Acidic Conditions | Highly Stable | Generally stable even in strong acids.[1] No significant degradation is typically observed. |
| Basic Conditions | Generally Stable | Highly stable in weak to moderately strong bases.[1] Very strong bases (e.g., organolithium reagents) can induce reactivity, particularly at ortho positions.[3] |
| Reductive Conditions | Highly Stable | Resistant to common reducing agents like LiAlH₄ and NaBH₄.[5] |
| Oxidative Conditions | Highly Stable | Stable towards many common oxidizing agents.[2] The electron-withdrawing nature of the fluorine atoms makes the oxygen less susceptible to oxidation.[4] |
| Thermal Conditions | Highly Stable | Thermally robust, though extreme temperatures can lead to decomposition.[6][7] |
| Transition Metal Catalysis | Generally Stable | Stable in most palladium-catalyzed cross-coupling reactions. However, the strong electron-withdrawing nature can affect reaction rates and catalyst performance. |
| Organometallic Reagents | Variable | Generally stable with Grignard reagents, but can be reactive towards organolithium reagents, especially at the ortho position.[3][8] |
Troubleshooting Guide & FAQs
This section addresses specific issues and questions that may arise during experiments involving trifluoromethoxy-containing compounds.
FAQs: General Stability
Q1: I am planning a multi-step synthesis. At what stage should I introduce the trifluoromethoxy group?
A1: Due to its high stability, the OCF₃ group can often be introduced early in a synthetic sequence. Its robustness allows it to be carried through many subsequent reaction steps without the need for protecting groups. However, if your synthesis involves very harsh conditions, such as the use of strong organolithium bases for ortho-functionalization, it may be strategic to introduce the OCF₃ group in a later step to avoid potential side reactions.
Q2: My OCF₃-containing compound appears to be degrading during storage. What could be the cause?
A2: While the OCF₃ group itself is very stable, degradation of the molecule as a whole can occur at other, more labile functional groups.[9] It is also important to consider the purity of your compound; residual reagents or catalysts from the synthesis could promote decomposition. For long-term storage, ensure the compound is pure and stored in a cool, dry, and dark environment.
Q3: Can the trifluoromethoxy group be cleaved?
A3: Cleavage of the OCF₃ group is generally difficult and requires harsh conditions. While it is resistant to most standard cleavage reagents, some instances of decomposition have been observed under forcing conditions, such as high temperatures in the presence of strong nucleophiles or bases.[6] However, for most synthetic applications, it is considered a non-labile functional group.
Troubleshooting: Reaction-Specific Issues
Scenario 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)
Problem: You are performing a cross-coupling reaction with a trifluoromethoxy-substituted aryl halide and are observing low yields or slow conversion.
Causality: The trifluoromethoxy group is a strong electron-withdrawing group.[10][11][12][13] This property can significantly impact the electronics of the aryl halide, making the oxidative addition step of the catalytic cycle more challenging. The electron-poor nature of the aromatic ring can hinder the initial reaction with the palladium(0) catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Step-by-Step Protocol:
-
Optimize the Ligand: Standard phosphine ligands may not be effective for electron-deficient substrates. Switch to more electron-rich and bulky ligands, such as biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition step.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation barrier for oxidative addition. Monitor the reaction closely for any signs of decomposition.
-
Change the Palladium Source: Some palladium precatalysts are more active for challenging substrates. Consider using a more active precatalyst system.
-
Vary the Base: The choice of base can be critical. For electron-deficient systems, a weaker base may sometimes be more effective. Screen a range of bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) to find the optimal conditions.
Scenario 2: Unexpected Side Reaction during ortho-Lithiation
Problem: You are attempting to perform a directed ortho-lithiation on a trifluoromethoxy-substituted arene using an organolithium reagent (e.g., n-BuLi, s-BuLi), but you are observing a complex mixture of products or low yields of the desired ortho-functionalized product.
Causality: The trifluoromethoxy group is a moderate ortho-directing group.[3] However, the high acidity of the ortho-protons can also lead to competitive deprotonation at other sites if stronger directing groups are present. Furthermore, the stability of the resulting ortho-lithiated species can be a concern.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ortho-lithiation of trifluoromethoxyarenes.
Step-by-Step Protocol:
-
Choice of Base: For less activated systems, a stronger base like s-BuLi or t-BuLi in the presence of a coordinating agent like TMEDA may be necessary. For more complex molecules, a non-nucleophilic base like LDA or LiTMP might be preferable to avoid side reactions.[14]
-
Temperature Control: Perform the lithiation at low temperatures (-78 °C) to enhance selectivity and minimize decomposition of the organolithium intermediate.
-
In Situ Trapping: Add the electrophile to the reaction mixture before or during the addition of the organolithium reagent. This "in situ trapping" can prevent the decomposition of unstable lithiated species.
-
Consider Halogen-Metal Exchange: If your substrate has a halogen at the desired position, a halogen-metal exchange reaction with an organolithium reagent can be a more reliable method for generating the aryllithium species than direct deprotonation.[15]
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of a Trifluoromethoxy-Containing Compound
This protocol provides a framework for testing the stability of your compound under various conditions. The analysis is typically performed by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of any degradation products.[][17][18]
Materials:
-
Your trifluoromethoxy-containing compound
-
HPLC or LC-MS system
-
Aqueous buffers: pH 2 (e.g., 0.01 M HCl), pH 7 (e.g., phosphate-buffered saline), pH 10 (e.g., carbonate-bicarbonate buffer)
-
Reducing agent solution (e.g., 1 M NaBH₄ in a suitable solvent)
-
Oxidizing agent solution (e.g., 1% H₂O₂ in water)
-
Solvents for sample preparation (e.g., acetonitrile, DMSO)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Set up Stability Studies:
-
Acidic Stability: Add an aliquot of your stock solution to the pH 2 buffer to a final concentration of ~100 µg/mL.
-
Neutral Stability: Add an aliquot of your stock solution to the pH 7 buffer to a final concentration of ~100 µg/mL.
-
Basic Stability: Add an aliquot of your stock solution to the pH 10 buffer to a final concentration of ~100 µg/mL.
-
Reductive Stability: Add an aliquot of your stock solution to the reducing agent solution to a final concentration of ~100 µg/mL.
-
Oxidative Stability: Add an aliquot of your stock solution to the oxidizing agent solution to a final concentration of ~100 µg/mL.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., room temperature or 40 °C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH) and dilute the aliquots with a suitable mobile phase. Analyze the samples by HPLC or LC-MS.
-
Data Interpretation: Compare the peak area of your compound at each time point to the initial (t=0) peak area to determine the percentage of compound remaining. Analyze for the appearance of new peaks, which would indicate degradation products.
Conclusion
The trifluoromethoxy group is a remarkably stable and valuable functional group in modern chemical synthesis. Its inertness to a wide range of reaction conditions makes it an attractive substituent for imparting desirable properties to molecules. However, a nuanced understanding of its electronic effects and potential reactivity under specific, often harsh, conditions is essential for successful synthetic outcomes. This guide provides a foundation for navigating the use of the OCF₃ group, and we encourage researchers to consult the primary literature for more detailed information on specific transformations.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. turi.org [turi.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. ias.ac.in [ias.ac.in]
- 17. enamine.net [enamine.net]
- 18. researchgate.net [researchgate.net]
Identification and removal of impurities in (4-Chloro-3-(trifluoromethoxy)phenyl)methanol synthesis
Welcome to the technical support center for the synthesis of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions to navigate the challenges associated with the identification and removal of impurities during the synthesis of this important fluorinated building block.
Introduction to the Synthesis and Potential Impurities
The synthesis of this compound is most commonly achieved through the reduction of its corresponding carboxylic acid, 4-chloro-3-(trifluoromethoxy)benzoic acid. While seemingly straightforward, this reduction can be accompanied by the formation of several process-related impurities. The trifluoromethoxy group is generally stable under typical reduction conditions, as are trifluoromethyl groups, due to the high strength of the C-F bond.[1][2] However, the presence of a chloro-substituent on the aromatic ring introduces the possibility of dehalogenation as a significant side reaction.[3][4]
This guide will focus on the identification and remediation of the most probable impurities:
-
Unreacted Starting Material: 4-Chloro-3-(trifluoromethoxy)benzoic acid
-
Over-reduction Product: 4-Chloro-3-(trifluoromethoxy)toluene
-
Dehalogenation Product: (3-(Trifluoromethoxy)phenyl)methanol
Frequently Asked Questions (FAQs)
Q1: My reaction seems to be incomplete, and I see a significant amount of starting material in my crude product. What are the likely causes?
A1: Incomplete conversion of 4-chloro-3-(trifluoromethoxy)benzoic acid is a common issue. The primary causes are typically related to the reducing agent or reaction conditions.
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of a strong reducing agent like lithium aluminum hydride (LiAlH₄). Carboxylic acids require a stronger reducing agent than esters or aldehydes.
-
Inactive Reducing Agent: LiAlH₄ is highly reactive with moisture. Ensure it has been stored properly under anhydrous conditions and that your reaction solvent is scrupulously dry.
-
Reaction Temperature: Some reductions may require gentle heating to go to completion. However, be cautious, as higher temperatures can also promote side reactions.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Q2: I have an impurity with a similar polarity to my product that I suspect is the dehalogenated alcohol. How can I confirm its identity and prevent its formation?
A2: The dehalogenation product, (3-(Trifluoromethoxy)phenyl)methanol, is a common impurity.
-
Confirmation: The most definitive way to confirm its identity is by GC-MS, which will show a molecular ion peak corresponding to the loss of the chlorine atom. ¹H NMR spectroscopy can also be insightful, as the aromatic splitting pattern will differ from your desired product.
-
Prevention: Dehalogenation is often promoted by certain catalysts and reaction conditions. If using catalytic hydrogenation, the choice of catalyst and solvent is critical. For hydride reductions, the reaction temperature and the specific hydride reagent can influence the extent of dehalogenation. Milder reducing agents or lower reaction temperatures may be beneficial.
Q3: My NMR spectrum shows an unexpected singlet in the aromatic region and a new methyl singlet. What could this be?
A3: This is indicative of the over-reduction product, 4-chloro-3-(trifluoromethoxy)toluene. The benzylic alcohol is further reduced to a methyl group.
-
Cause: This typically occurs with very strong reducing agents or harsh reaction conditions (prolonged reaction times or high temperatures).
-
Mitigation: To avoid this, you can try using a less reactive reducing agent or carefully controlling the stoichiometry of the reducing agent and the reaction temperature.
Troubleshooting Guides
Problem 1: Difficulty in Isolating the Pure Product from Unreacted Starting Material
If you are struggling to separate this compound from the unreacted 4-chloro-3-(trifluoromethoxy)benzoic acid, consider the following:
-
Aqueous Work-up: During your reaction work-up, a basic wash (e.g., with aqueous sodium bicarbonate or sodium hydroxide) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This will effectively extract the unreacted starting material into the aqueous layer, leaving your desired neutral alcohol in the organic layer.
-
Workflow for Acid-Base Extraction:
-
After quenching the reaction, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ or a dilute (e.g., 1M) NaOH solution.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Problem 2: Co-elution of Impurities During Column Chromatography
The dehalogenated product, (3-(Trifluoromethoxy)phenyl)methanol, can have a similar polarity to the desired product, leading to difficult separation by standard silica gel chromatography.
-
Optimize Your Mobile Phase: A systematic approach to optimizing the solvent system is crucial. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Gradually increasing the polarity by increasing the percentage of ethyl acetate can help resolve closely eluting spots.
-
Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[5]
-
Solvent Selection for Recrystallization: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For fluorinated benzyl alcohols, solvent systems such as toluene/hexanes or dichloromethane/hexanes are often effective.[7]
-
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC-UV
High-Performance Liquid Chromatography with UV detection is an excellent method for quantifying the purity of your this compound and detecting impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Example Gradient:
Time (min) % Solvent B 0 30 15 90 20 90 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Expected Elution Order (Illustrative):
-
4-Chloro-3-(trifluoromethoxy)benzoic acid (most polar, shortest retention time)
-
(3-(Trifluoromethoxy)phenyl)methanol
-
This compound (desired product)
-
4-Chloro-3-(trifluoromethoxy)toluene (least polar, longest retention time)
-
Protocol 2: Identification of Impurities by GC-MS
Gas Chromatography-Mass Spectrometry is a powerful tool for identifying volatile impurities, especially the dehalogenated and over-reduced products.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
GC Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: 50-500 amu
-
-
Expected Mass Spectra:
-
This compound: Look for the molecular ion peak and characteristic isotopic pattern for one chlorine atom.
-
(3-(Trifluoromethoxy)phenyl)methanol: The molecular ion peak will be approximately 35.5 m/z units lower than the desired product, and the chlorine isotopic pattern will be absent.
-
4-Chloro-3-(trifluoromethoxy)toluene: The molecular ion peak will be lower than the desired product, corresponding to the replacement of the -CH₂OH group with a -CH₃ group.
-
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: A gradient of hexanes and ethyl acetate. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Potential impurity pathways in the synthesis.
Sources
- 1. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. biomedres.us [biomedres.us]
Optimizing reaction conditions for the synthesis of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Welcome to the technical support center for the synthesis of (4-chloro-3-(trifluoromethoxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding this important synthetic transformation. As a senior application scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during this synthesis.
The primary route to this compound involves the reduction of the corresponding aldehyde, 4-chloro-3-(trifluoromethoxy)benzaldehyde, typically utilizing sodium borohydride (NaBH₄). This is a widely used and generally reliable method; however, the specific substitution pattern of this substrate can present unique challenges.[1][2] This guide is structured in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Representative Experimental Protocol
To provide a baseline for troubleshooting, a representative protocol for the sodium borohydride reduction is outlined below. This protocol is a composite of standard procedures for the reduction of substituted benzaldehydes.[3][4][5]
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 7:3 Hexanes:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous methanol (10-15 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring at 0 °C, add sodium borohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. Hydrogen gas evolution may be observed, so ensure adequate ventilation.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3][6][7][8][9][10][11] Spot the reaction mixture against a standard of the starting aldehyde. The product, being more polar, will have a lower Rf value. The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the starting material is consumed as indicated by TLC, slowly and carefully add 1 M HCl at 0 °C to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur. Adjust the pH to ~6-7.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization, if it is a solid at room temperature.[3]
Troubleshooting Guide & FAQs
Here we address common issues that may arise during the synthesis.
Issue 1: Incomplete or Sluggish Reaction
Q1: I have been stirring my reaction for several hours, but TLC analysis still shows a significant amount of starting material. What could be the problem?
A1: An incomplete or slow reaction can be attributed to several factors:
-
Reagent Quality: Sodium borohydride is susceptible to decomposition upon exposure to moisture. Ensure you are using a fresh bottle of NaBH₄ or one that has been properly stored in a desiccator. The quality of your methanol is also crucial; the presence of water will consume the NaBH₄ before it can reduce the aldehyde. Using anhydrous methanol is recommended.[1]
-
Insufficient Reducing Agent: While the stoichiometry suggests that one equivalent of NaBH₄ can reduce four equivalents of an aldehyde, in practice, it is common to use a slight excess (1.2-1.5 equivalents) to ensure the reaction goes to completion.[3] If the reaction has stalled, you can try adding another small portion (0.2-0.3 eq) of NaBH₄.
-
Low Temperature: While the reaction is initiated at 0 °C to control the initial exothermic reaction and potential side reactions, allowing the reaction to slowly warm to room temperature after the addition of NaBH₄ can help drive it to completion.[4]
-
Electronic Effects of the Substrate: The presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethoxy group, can make the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack by the hydride.[12] However, complex electronic effects can sometimes lead to unexpected reactivity.
Troubleshooting Steps:
-
Confirm the quality of your NaBH₄ and methanol.
-
If the reaction is proceeding but is slow, allow it to warm to room temperature and continue stirring.
-
If the reaction has stalled, add an additional 0.2-0.3 equivalents of NaBH₄ at 0 °C and monitor by TLC.
Issue 2: Formation of Side Products
Q2: My crude NMR shows impurities besides my desired product and unreacted starting material. What are the likely side products and how can I avoid them?
A2: The most common side reactions in this synthesis are:
-
Cannizzaro Reaction: Aromatic aldehydes that lack an α-hydrogen, such as 4-chloro-3-(trifluoromethoxy)benzaldehyde, can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding carboxylic acid and alcohol. While NaBH₄ is not a strong base, impurities in the starting material or the formation of basic borate species in solution could potentially promote this side reaction, although it is less common under these conditions.
-
Formation of Borate Esters: During the reduction, the initial product is an alkoxide that can react with the boron species in solution to form borate esters. The acidic work-up is crucial to hydrolyze these esters and liberate the desired alcohol.[4][12] An incomplete acidic quench can lead to these impurities being carried through the work-up.
-
Impurities from Starting Material: The purity of the starting 4-chloro-3-(trifluoromethoxy)benzaldehyde is critical. Common impurities in commercially available benzaldehydes include the corresponding benzoic acid due to air oxidation. This carboxylic acid will not be reduced by NaBH₄ and will need to be removed during the work-up or purification.[13]
Preventative Measures and Solutions:
-
Control Reaction Conditions: Add the NaBH₄ slowly at 0 °C to maintain control over the reaction.
-
Thorough Work-up: Ensure the acidic quench is sufficient to bring the pH to ~6-7. Washing the organic layer with a mild base like saturated NaHCO₃ solution during the work-up will remove any acidic impurities like the corresponding carboxylic acid.
-
Purification: Flash column chromatography is generally effective at separating the desired alcohol from less polar unreacted aldehyde and more polar carboxylic acid impurities.
Issue 3: Difficulties with Product Isolation and Purification
Q3: I am having trouble isolating my product after the work-up. My yield is very low. What are some common pitfalls during extraction and purification?
A3: Low isolated yield can be a frustrating issue. Here are some points to consider:
-
Incomplete Extraction: Benzyl alcohols, especially those with polar substituents, can have some solubility in water. Ensure you are performing multiple extractions (at least three) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize the recovery of your product from the aqueous layer.
-
Emulsion Formation: During the extraction, an emulsion can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding brine, gently swirling the separatory funnel instead of vigorous shaking, or filtering the entire mixture through a pad of Celite.
-
Loss During Purification:
-
Column Chromatography: If your product has an Rf value that is very close to an impurity, you may lose material during fractionation. Optimizing your TLC solvent system before running a column is essential to achieve good separation.
-
Recrystallization: If you are purifying by recrystallization, ensure you are using a minimal amount of hot solvent to dissolve your crude product. Using too much solvent will result in your product remaining in the mother liquor upon cooling.
-
Tips for Improved Isolation:
-
After the acidic quench, ensure all the methanol is removed by rotary evaporation before proceeding with the extraction. The presence of methanol can increase the solubility of the product in the aqueous layer.[3]
-
Use brine for the final wash of the combined organic layers. This helps to remove residual water and can aid in breaking emulsions.
-
When performing column chromatography, choose a solvent system that gives your product an Rf of around 0.25-0.35 for optimal separation.[8]
Data and Workflow Visualization
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Poor reagent quality (NaBH₄, MeOH) | Use fresh, anhydrous reagents. |
| Insufficient NaBH₄ | Add an additional 0.2-0.3 eq of NaBH₄. | |
| Reaction temperature too low | Allow the reaction to warm to room temperature. | |
| Side Product Formation | Cannizzaro reaction | Maintain a low reaction temperature. |
| Incomplete hydrolysis of borate esters | Ensure a thorough acidic quench (pH ~6-7). | |
| Acidic impurities in starting material | Wash the organic extract with NaHCO₃ solution. | |
| Low Isolated Yield | Incomplete extraction | Perform multiple extractions (at least 3). |
| Emulsion formation | Add brine or filter through Celite. | |
| Suboptimal purification | Optimize TLC solvent system before column chromatography. Use minimal hot solvent for recrystallization. |
Diagram 1: Reaction Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023-09-07). Available at: [Link]
-
Benzyl alcohol Impurities and Related Compound. Veeprho. Available at: [Link]
-
Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). OrgoSolver. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. Available at: [Link]
-
NaBH4 Reduction of Ketone to Alcohol. Available at: [Link]
-
NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry. Available at: [Link]
-
Optimization experiments for reduction of benzaldehyde oxime with NaBH 4 under different conditions. ResearchGate. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011-08-12). Master Organic Chemistry. Available at: [Link]
-
Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. SciELO. Available at: [Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry. Available at: [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu. Available at: [Link]
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024-06-30). MDPI. Available at: [Link]
-
Transcript for: TLC Monitoring of Reaction Progress. Coconote. Available at: [Link]
-
Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Sciforum. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Benzyl Alcohol-impurities. Pharmaffiliates. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
Sodium Borohydride. Common Organic Chemistry. Available at: [Link]
-
Residual Solvents in Benzyl Alcohol. Greenfield Global. Available at: [Link]
- Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents.
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016-02-10). YouTube. Available at: [Link]
- Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate. Google Patents.
-
Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. orgosolver.com [orgosolver.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. How To [chem.rochester.edu]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. coconote.app [coconote.app]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
Preventing byproduct formation in Grignard reactions with trifluoromethoxy-substituted substrates
Welcome to the technical support center for navigating the complexities of Grignard reactions involving trifluoromethoxy (-OCF₃) substituted substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation and low yields when working with these valuable but sensitive compounds. Here, we address common issues in a practical Q&A format, grounding our advice in established chemical principles and cutting-edge methodologies.
FAQ 1: Why am I getting low yields and multiple byproducts in my Grignard reaction with a trifluoromethoxy-substituted aryl halide?
Answer: The primary challenge stems from the electronic properties of the trifluoromethoxy (-OCF₃) group. While it is often considered chemically stable, its strong electron-withdrawing nature creates two key problems[1]:
-
Aryl Ring Deactivation: The -OCF₃ group deactivates the aromatic ring, making the initial oxidative addition of magnesium to the aryl halide (the classic method of Grignard formation) sluggish and often requiring harsh conditions. These conditions can promote side reactions.
-
Susceptibility to Nucleophilic Attack: The potent nucleophilicity of the Grignard reagent (R-MgX) can lead to an undesired attack on the electron-deficient ipso-carbon or even the fluorine atoms of the -OCF₃ group itself, causing degradation of the substrate and formation of complex byproduct mixtures[2][3]. Studies have shown that trifluoromethyl-substituted Grignard reagents can have a low thermal stability, decomposing via destruction of the trifluoromethyl group[2].
This leads to a competition between the desired reaction (e.g., addition to a carbonyl) and undesired side reactions that consume both the starting material and the Grignard reagent.
Caption: Competing reaction pathways in Grignard reactions with -OCF₃ substrates.
FAQ 2: My main issue is forming the Grignard reagent itself. How can I improve the formation of Ar(OCF₃)MgX without causing degradation?
Answer: This is a critical and common hurdle. Instead of relying on the direct insertion of magnesium, a more reliable and milder method is a halogen-magnesium exchange . This technique uses a pre-formed, highly reactive Grignard reagent to swap its magnesium atom with the halogen on your substrate.
The reagent of choice for this is isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) , often called a "Turbo-Grignard" reagent[4].
Why it works:
-
Increased Reactivity: The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity[5][6]. This allows the exchange to occur at much lower temperatures.
-
Favorable Equilibrium: The exchange is driven by the formation of a more stable organomagnesium species.
-
High Functional Group Tolerance: Because the reaction can be performed at low temperatures (e.g., -40 °C to 0 °C), sensitive functional groups, including esters and nitriles, are often tolerated[4][7][8].
This method bypasses the harsh initiation required for magnesium insertion and provides a homogenous, high-yielding solution of your desired Grignard reagent, ready for the next step.
FAQ 3: I've heard that low temperatures are crucial. Can you provide a practical protocol and explain the reasoning?
Answer: Absolutely. Low-temperature control is arguably the most important parameter for success. It allows you to favor the kinetics of the desired reaction over the undesired, higher activation energy side reactions. For many sensitive substrates, reactions must be maintained between -78 °C and -40 °C[9][10][11][12].
Working at cryogenic temperatures stabilizes the functionalized Grignard reagent and any thermally sensitive intermediates, preventing decomposition or further reaction[10][11][13].
Experimental Protocol: Formation of a Trifluoromethoxy-Aryl Grignard Reagent via Halogen-Magnesium Exchange
Materials:
-
Trifluoromethoxy-substituted aryl bromide or iodide (1.0 equiv)
-
i-PrMgCl·LiCl (commercially available solution in THF, 1.05-1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous glassware, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet.
-
Substrate Preparation: Dissolve the trifluoromethoxy-substituted aryl halide (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to the recommended exchange temperature (typically between -40 °C and -20 °C, substrate-dependent).
-
Addition of Turbo-Grignard: Slowly add the i-PrMgCl·LiCl solution (1.05-1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Exchange Reaction: Stir the mixture at this temperature for 30-90 minutes. The completion of the exchange can be monitored by TLC or GC-MS of quenched aliquots.
-
Subsequent Reaction: The resulting Grignard solution is now ready. Cool it to the desired reaction temperature (e.g., -78 °C for addition to an aldehyde) before slowly adding the electrophile.
-
Quenching: After the reaction is complete, quench at low temperature by slowly adding a pre-cooled saturated aqueous solution of ammonium chloride (NH₄Cl)[10].
Caption: Workflow for the Knochel-Hauser halogen-magnesium exchange protocol.
FAQ 4: Are there alternatives to Grignard reagents if I continue to see byproduct formation?
Answer: Yes. If the nucleophilicity of the Grignard reagent remains problematic, switching to a different class of organometallic reagent can be an effective strategy.
-
Organozinc Reagents: Generally, organozinc compounds are less reactive (softer nucleophiles) than their Grignard counterparts. This reduced reactivity can translate to higher chemoselectivity, leaving the -OCF₃ group untouched while still reacting with more electrophilic centers like aldehydes or in the presence of a palladium catalyst (Negishi coupling). They can be prepared via transmetalation from the corresponding Grignard or organolithium reagent.
-
Organolithium Reagents: While often more reactive and basic than Grignard reagents, organolithium compounds can sometimes offer different selectivity profiles[14]. However, they typically require even lower temperatures and greater care due to their higher reactivity.
-
Knochel-Hauser Bases (e.g., TMPMgCl·LiCl): For reactions requiring deprotonation rather than Grignard formation, these sterically hindered, non-nucleophilic bases are ideal[6][15][16]. They can selectively deprotonate a position on the aromatic ring without attacking sensitive functional groups.
Table 1: Comparison of Conditions and Typical Outcomes
| Method | Reagent(s) | Typical Temp. | Pros | Cons |
| Classical Grignard | Mg⁰, Aryl Halide | 25 °C to 65 °C | Inexpensive | Harsh initiation, poor functional group tolerance, high risk of byproducts with -OCF₃. |
| Halogen-Mg Exchange | i-PrMgCl·LiCl | -40 °C to 0 °C | Mild, fast, high yield, excellent functional group tolerance[5][7]. | Requires stoichiometric use of a pre-formed Grignard reagent. |
| Deprotonation | TMPMgCl·LiCl | -20 °C to 25 °C | Highly selective for deprotonation, non-nucleophilic, tolerates sensitive groups[15][16]. | Only applicable for deprotonation, not for forming a Grignard from a halide. |
Conclusion
Successfully performing Grignard reactions on trifluoromethoxy-substituted substrates requires moving beyond classical methods. The key to minimizing byproduct formation is to employ milder techniques that operate at low temperatures. The use of i-PrMgCl·LiCl for halogen-magnesium exchange is the premier strategy for generating the required organometallic intermediate cleanly and efficiently. By carefully controlling temperature and choosing the appropriate reagent system, researchers can unlock the synthetic potential of these important fluorinated building blocks.
References
-
Reddit. (2022-01-15). can someone explain or give the name of this mechanism? r/OrganicChemistry. [Link]
-
Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [Link]
-
Kühn, F. E., et al. (2016). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]
-
Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University. [Link]
-
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
-
Knochel, P., et al. (2013). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. Serve Content. [Link]
-
Wikipedia. (n.d.). Isopropylmagnesium chloride. [Link]
-
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. [Link]
-
Knochel, P., et al. (2014). The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents. ResearchGate. [Link]
-
Skrydstrup, T., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ResearchGate. [Link]
-
Singh, R. K., et al. (2010). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. [Link]
-
Kobayashi, Y., & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. [Link]
-
Ito, H., et al. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis. Organic Chemistry Portal. [Link]
-
Mellor, J. M., et al. (2000). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. R Discovery. [Link]
-
Besset, T., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Mellor, J. M., et al. (2000). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. ResearchGate. [Link]
- Google Patents. (2017).
-
Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
Pharmacy 180. (n.d.). Generation of Nucleophilic Carbon Reagents. [Link]
-
Vicic, D. A., et al. (2016). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]
-
Ito, H., et al. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis. PMC - NIH. [Link]
-
Uchiyama, M., et al. (2023). Carboiodanation of arynes: Organoiodine(III) compounds as nucleophilic organometalloids. ChemRxiv. [Link]
-
Percy, J. M., et al. (2020). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. ResearchGate. [Link]
-
Chem-Station. (2015). Knochel-Hauser Base. Chem-Station Int. Ed. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
Wikipedia. (n.d.). Turbo-Hauser bases. [Link]
-
McQuade, D. T., et al. (2019). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. [Link]
-
Knochel, P., et al. (2019). Selective ortho-Metalation of a Fluoroarene with Knochel–Hauser Base and Reactions with Various Electrophiles. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Metalation and Additions [sigmaaldrich.com]
- 6. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges in the Purification of Fluorinated Benzyl Alcohols
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of fluorinated benzyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who work with these valuable yet often tricky compounds. The introduction of fluorine atoms into the benzyl alcohol scaffold significantly alters its physicochemical properties, demanding a nuanced approach to purification. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to achieve your desired purity with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Chromatography Challenges
Question 1: My fluorinated benzyl alcohol is co-eluting with impurities during normal-phase flash chromatography. How can I improve the separation?
Answer:
Co-elution in normal-phase chromatography is a common issue when dealing with fluorinated compounds due to their unique polarity. The high electronegativity of fluorine can reduce the electron density of the aromatic ring and alter the hydrogen-bonding capacity of the hydroxyl group, leading to unexpected elution behavior.[1][2][3][4] Here’s a systematic approach to troubleshoot this problem:
1. Understand the "Why": The Fluorine Effect
The presence of fluorine atoms can significantly impact the polarity and interaction profile of your benzyl alcohol derivative.[1][2][3][4]
-
Altered Polarity: Fluorine's electron-withdrawing nature can decrease the polarity of the molecule compared to its non-fluorinated analog, causing it to elute faster.
-
Modified Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl group and an ortho-fluorine atom can mask the polar hydroxyl group, reducing its interaction with the silica gel and leading to earlier elution.[1][2][3][4]
-
Unique Interactions: Fluorinated compounds can exhibit "fluorous" interactions, which are not effectively exploited in standard normal-phase chromatography.
2. Strategic Solutions:
-
Solvent System Optimization:
-
Introduce a More Polar Solvent: If your compound is eluting too quickly, a slight increase in the polarity of your mobile phase (e.g., increasing the percentage of ethyl acetate in hexane) may be necessary. However, for highly fluorinated compounds, this can sometimes lead to loss of resolution.
-
Utilize Solvents with Different Selectivities: Instead of just increasing polarity, switch to a solvent system with a different type of interaction. For instance, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or dichloromethane (DCM) can alter the selectivity and improve separation. For very polar compounds, a solvent system containing methanol and ammonium hydroxide in dichloromethane can be effective.[5]
-
-
Stationary Phase Modification:
-
Switch to a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a stationary phase with different properties. Options include:
-
Fluorinated Stationary Phases: These phases are specifically designed to interact with fluorinated molecules, offering a different retention mechanism that can resolve difficult separations.[6]
-
Diol-bonded or Cyano-bonded Silica: These offer different polarities and selectivities compared to standard silica gel.
-
-
-
Dry Loading: For compounds with poor solubility in the eluent, dry loading is highly recommended. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the column.[5] This often results in sharper bands and better separation.
Question 2: My fluorinated benzyl alcohol shows poor retention and elutes in the void volume during reversed-phase HPLC. What should I do?
Answer:
Elution in the void volume on a reversed-phase column indicates that your compound is too polar to be adequately retained by the non-polar stationary phase (e.g., C18).[5] This is a common issue with highly polar fluorinated compounds.
1. The Root Cause: High Polarity
The combination of the hydroxyl group and potentially multiple fluorine atoms can render the molecule highly polar, leading to minimal interaction with the hydrophobic stationary phase.
2. Troubleshooting Strategies:
-
Use a More Retentive Reversed-Phase Column:
-
High Carbon Load C18: A column with a higher percentage of carbon will be more hydrophobic and may provide better retention.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity and better retention for polar compounds.
-
-
Switch to an Orthogonal Technique:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of highly polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.
-
Aqueous Normal-Phase Chromatography: This technique also utilizes a polar stationary phase and can be effective for separating polar analytes.[5]
-
-
Mobile Phase Modifications:
-
Use a Weaker Mobile Phase: In reversed-phase, this means using a higher percentage of the aqueous component. However, for very polar compounds, this may not be sufficient.
-
Add an Ion-Pairing Reagent: If your compound has an ionizable group, adding an ion-pairing reagent to the mobile phase can enhance retention.
-
Question 3: I am considering Supercritical Fluid Chromatography (SFC) for purifying my chiral fluorinated benzyl alcohol. What are the advantages and where do I start?
Answer:
Supercritical Fluid Chromatography (SFC) is an excellent choice for the purification of fluorinated benzyl alcohols, especially for chiral separations.[5]
1. Key Advantages of SFC:
-
High-Throughput: SFC offers faster separations and column re-equilibration times compared to HPLC, making it ideal for purifying large numbers of samples.[5]
-
Excellent for Chiral Separations: SFC is a leading technique for resolving enantiomers.[5]
-
Suitable for Thermally Labile Compounds: The lower operating temperatures in SFC can be beneficial for compounds that are sensitive to heat.[5]
-
"Greener" Technique: SFC primarily uses supercritical CO2 as the mobile phase, which is less toxic and produces less organic waste than HPLC.
2. Getting Started with SFC - A General Protocol:
This protocol provides a starting point for developing an SFC method for your fluorinated benzyl alcohol.
| Parameter | Recommendation | Rationale |
| Column | Appropriate chiral or achiral stationary phase (e.g., polysaccharide-based chiral column) | The choice of stationary phase is critical for achieving separation. |
| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., methanol, ethanol, or isopropanol) | The co-solvent is used to modify the polarity of the mobile phase and elute the compounds. |
| Gradient | Start with a low percentage of co-solvent (e.g., 5%) and ramp up to a higher percentage (e.g., 40%) | A gradient is often necessary to elute compounds with a range of polarities. |
| Flow Rate | Typically higher than HPLC (e.g., 70 g/min for a preparative column) | Higher flow rates contribute to faster separation times. |
| Back Pressure | ~120 bar | This pressure is necessary to keep the CO2 in its supercritical state. |
| Column Temperature | 35 °C | A slightly elevated temperature can improve efficiency. |
| Detection | UV-Vis and/or Mass Spectrometry (MS) | UV detection is standard, while MS can be used for fraction collection of non-UV active compounds. |
Sample Preparation: Dissolve your sample in the initial mobile phase composition or a compatible solvent at a high concentration.[5]
Crystallization and Distillation Issues
Question 4: I am struggling to crystallize my fluorinated benzyl alcohol. What solvents should I try, and what are some common pitfalls?
Answer:
Crystallization can be a powerful purification technique, but the unique properties of fluorinated compounds can make it challenging.
1. The "Why": Fluorine's Influence on Crystallization
-
Solubility: Fluorination can significantly alter the solubility of a compound. Highly fluorinated compounds are often less soluble in hydrocarbon solvents and more soluble in fluorinated solvents.
-
Crystal Packing: The presence of fluorine can influence how molecules pack in a crystal lattice, sometimes making it more difficult to form well-ordered crystals.[7]
2. Troubleshooting Crystallization:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at elevated temperatures.[8]
-
Start with Common Solvents: Begin by testing the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).
-
Consider Solvent Mixtures: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly.
-
-
Avoid High Boiling Point Solvents: Using a solvent with a very high boiling point, like benzyl alcohol itself, can make it difficult to remove the residual solvent from your crystals after filtration.[8]
-
Induce Crystallization: If your compound remains as an oil, try the following:
-
Scratch the inside of the flask with a glass rod at the air-solvent interface.
-
Add a seed crystal of your compound if you have one.
-
Cool the solution slowly in an ice bath or refrigerator.
-
Question 5: Can I purify my fluorinated benzyl alcohol by distillation? What are the important considerations?
Answer:
Distillation is a viable purification method for fluorinated benzyl alcohols that are thermally stable and have a sufficiently high boiling point.
1. Key Considerations for Distillation:
-
Thermal Stability: Ensure your compound does not decompose at its boiling point. You can perform a small-scale test by heating a small amount of your material and monitoring for any color change or degradation.
-
Vacuum Distillation: Many fluorinated benzyl alcohols will have high boiling points, making vacuum distillation necessary to avoid thermal decomposition.
-
Fractional Distillation: If your impurities have boiling points close to your product, you will need to use a fractional distillation column (e.g., a Vigreux or packed column) to achieve good separation.
-
Azeotropes: Be aware of the potential for azeotrope formation, where your compound and an impurity distill together at a constant boiling point. This is more likely if your impurities are structurally similar to your product.
2. A General Protocol for Vacuum Distillation:
-
Set up the apparatus: Assemble a standard vacuum distillation apparatus, including a distillation flask, a fractional distillation column (if needed), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charge the flask: Add the crude fluorinated benzyl alcohol to the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply vacuum: Slowly and carefully apply the vacuum to the desired pressure.
-
Heat the flask: Gently heat the distillation flask.
-
Collect fractions: Collect the distillate in separate fractions as the temperature rises. Monitor the temperature at the head of the column. The desired product should distill over a narrow temperature range.
-
Analyze fractions: Analyze the purity of each fraction using an appropriate analytical technique (e.g., GC or NMR).
Visualizing Purification Workflows
Workflow for Troubleshooting Co-elution in Normal-Phase Chromatography
Caption: A decision tree for troubleshooting co-elution issues in normal-phase chromatography.
Identifying and Quantifying Impurities
Question 6: What are the common impurities I should look for in my fluorinated benzyl alcohol, and what analytical techniques are best for their detection?
Answer:
The impurities in your fluorinated benzyl alcohol will depend on the synthetic route used. However, some common classes of impurities can be anticipated.
1. Common Impurity Classes:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Reaction Byproducts: Side reactions can lead to the formation of various byproducts. For example, over-oxidation can produce the corresponding fluorinated benzaldehyde or benzoic acid.[9][10]
-
Residual Solvents: Solvents used in the reaction or workup may be present in the final product.[11]
-
Catalyst Residues: If a catalyst was used in the synthesis, it may need to be removed.
2. Recommended Analytical Techniques:
| Technique | What it Detects | Key Advantages |
| Gas Chromatography (GC) | Volatile impurities, residual solvents, and closely related structural isomers.[12][13] | High resolution for volatile compounds. Can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. |
| High-Performance Liquid Chromatography (HPLC) | Non-volatile impurities, starting materials, and byproducts with different polarities.[12][14] | Versatile technique with a wide range of stationary and mobile phases to optimize separations. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of non-volatile impurities.[12] | Provides molecular weight information, which is invaluable for identifying unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of impurities. | Provides detailed structural information. Quantitative NMR (qNMR) can be used for purity assessment without the need for reference standards of the impurities. |
Workflow for Impurity Analysis:
Caption: A general workflow for the comprehensive analysis of impurities in fluorinated benzyl alcohols.
References
-
PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Link]
-
Journal of Chromatographic Science. (1998). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]
-
ACS Publications. (2016). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. [Link]
-
Soilwise. (2024). Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods: a way to define a “Total Per- and Polyfluoroalkyl Substances (PFAS)” parameter?. [Link]
- Google Patents. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
SciSpace. (1956). Purification of Fluorine by Distillation. [Link]
-
EPA. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
MDPI. (2023). Highly Efficient Removal of PFAS from Water Using Surface-Modified Regenerable Quaternized Chitosan Hydrogels. [Link]
-
YouTube. (2020). DEFLUORIDATION TECHNIQUES-FLUORIDES PART 6. [Link]
-
J-STAGE. (2007). Fluorine Elimination from 4-Fluorobenzyl Alcohol by Pseudomonas spp. [Link]
-
Reddit. (2024). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. [Link]
-
Royal Society of Chemistry. (2021). Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. [Link]
-
ResearchGate. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. [Link]
-
University of Southampton. (2015). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. [Link]
-
Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. [Link]
-
MDPI. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]
-
PubMed Central. (2021). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]
-
Thieme. (2025). Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as a Fluorinating Agent. [Link]
- Google Patents. (1970).
-
Royal Society of Chemistry. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. [Link]
-
Greenfield Global. (n.d.). Residual Solvents in Benzyl Alcohol. [Link]
-
Food and Agriculture Organization of the United Nations. (2004). BENZYL ALCOHOL. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. [Link]
-
Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. [Link]
-
Publisso. (2018). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]
-
NIH. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. [Link]
-
University of California, Irvine. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. [Link]
-
ResearchGate. (n.d.). Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol.... [Link]
-
US Pharmacopeia. (n.d.). Benzyl Alcohol. [Link]
-
Longdom Publishing. (n.d.). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. [Link]
-
Organic Syntheses. (n.d.). benzyl alcohol. [Link]
- Google Patents. (1972). Method for purifying benzyl alcohol.
-
ACS Publications. (2025). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. [Link]
-
SkinSAFE. (n.d.). Find hypoallergenic, allergy free beauty and skin care products. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]
- 3. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. veeprho.com [veeprho.com]
- 10. mdpi.com [mdpi.com]
- 11. greenfield.com [greenfield.com]
- 12. benchchem.com [benchchem.com]
- 13. series.publisso.de [series.publisso.de]
- 14. helixchrom.com [helixchrom.com]
Scale-up considerations for the synthesis of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Welcome to the dedicated technical support guide for the synthesis of (4-chloro-3-(trifluoromethoxy)phenyl)methanol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, particularly focusing on scale-up considerations. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
I. Synthetic Strategy Overview
The most common and scalable synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 4-chloro-3-(trifluoromethoxy)benzoic acid. This precursor is generally commercially available. The choice of reducing agent is critical for a successful, safe, and scalable process.
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A [label="Starting Material:\n4-Chloro-3-(trifluoromethoxy)benzoic acid"]; B [label="Reduction Step\n(e.g., NaBH4/Lewis Acid or BH3 complexes)"]; C [label="Aqueous Workup\n& Quenching"]; D [label="Extraction & Solvent Removal"]; E [label="Purification\n(e.g., Recrystallization, Chromatography)"]; F [label="Final Product:\nthis compound"];
A -> B [label="Dissolution in suitable solvent (e.g., THF)"]; B -> C [label="Reaction monitoring (TLC, HPLC)"]; C -> D [label="Phase separation"]; D -> E [label="Crude product isolation"]; E -> F [label="Characterization (NMR, GC-MS, etc.)"]; } caption="Figure 1: General experimental workflow for the synthesis."
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a lab scale?
A1: The most prevalent laboratory-scale synthesis is the reduction of 4-chloro-3-(trifluoromethoxy)benzoic acid. This is typically achieved using reducing agents like sodium borohydride in the presence of a Lewis acid, or borane complexes such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-SMe2).[1][2] Borane reagents are often preferred for their chemoselectivity in reducing carboxylic acids over other functional groups like esters.[1][3]
Q2: I am considering scaling up this synthesis. What are the primary safety concerns?
A2: When scaling up, the primary safety concerns are associated with the handling of the reducing agents.
-
Sodium Borohydride (NaBH4): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water or acidic solutions.[4][5][6][7][8] Ensure all equipment is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4][5] Quenching of the reaction must be performed slowly and with cooling to control the hydrogen evolution.
-
Borane Complexes (BH3-THF, BH3-SMe2): Borane-THF can decompose, especially at temperatures above 35°C, releasing hydrogen gas.[1] Borane-dimethyl sulfide has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1] Both are flammable and react violently with water.
Q3: Why is my reduction of 4-chloro-3-(trifluoromethoxy)benzoic acid incomplete?
A3: Incomplete reduction can stem from several factors:
-
Insufficient Reducing Agent: Carboxylic acid reductions often require an excess of the reducing agent.[2] For NaBH4, a stoichiometric amount is insufficient as it reacts with the acidic proton of the carboxylic acid first.
-
Reagent Quality: Sodium borohydride is hygroscopic; its potency can be diminished by improper storage.[4][7]
-
Reaction Temperature: Some reductions may require elevated temperatures to proceed to completion. However, with borane-THF, temperatures should be carefully controlled to prevent decomposition.[1]
-
"Ortho Effect": The substituents on the aromatic ring can influence the reactivity of the carboxylic acid. While not as pronounced as in some cases, the electronic effects of the chloro and trifluoromethoxy groups may play a role.[9][10][11]
Q4: I am observing an unknown impurity in my final product. What could it be?
A4: The formation of byproducts is a common issue. Potential impurities could include:
-
Unreacted Starting Material: As discussed in Q3, this is a common impurity if the reduction is incomplete.
-
Over-reduction Products: While less common for this specific transformation, harsh conditions or a large excess of a very strong reducing agent could potentially lead to side reactions.
-
Borate Esters: If using borane reagents, borate esters can form as intermediates.[2] A proper aqueous workup is crucial to hydrolyze these species and isolate the desired alcohol.
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Degradation of reagents. | 1. Increase the equivalents of the reducing agent. Consider a more potent reducing system (e.g., NaBH4 with a Lewis acid). 2. Optimize extraction and purification steps. Ensure the pH of the aqueous layer is appropriate during extraction to maximize recovery of the alcohol. 3. Use freshly opened or properly stored reagents.[4][5][7] |
| Product is Difficult to Purify | 1. Presence of closely related impurities (e.g., starting material). 2. Formation of emulsions during extraction. | 1. If recrystallization is ineffective, consider column chromatography. 2. To break emulsions, add brine or a small amount of a different organic solvent. |
| Exothermic Reaction is Difficult to Control During Scale-Up | 1. Rapid addition of the reducing agent. 2. Inadequate cooling. | 1. Add the reducing agent portion-wise or as a solution via an addition funnel to control the reaction rate. 2. Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryocooler). |
IV. Experimental Protocols
Protocol 1: Reduction of 4-Chloro-3-(trifluoromethoxy)benzoic acid using Borane-THF
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 4-chloro-3-(trifluoromethoxy)benzoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the borane-THF solution (approximately 1.5-2.0 equivalents) dropwise via an addition funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1 M HCl. Be cautious of hydrogen gas evolution.
-
Once the gas evolution has ceased, add ethyl acetate and water.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
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Start [label="Reaction Complete?\n(TLC/HPLC)", shape=diamond, fillcolor="#FBBC05"]; Incomplete [label="Incomplete Reaction"]; Complete [label="Reaction Complete"]; Workup [label="Proceed to Workup & Purification"]; CheckReagents [label="Check Reagent Quality & Stoichiometry", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncreaseTimeTemp [label="Increase Reaction Time or Temperature (with caution)"]; LowYield [label="Low Yield After Purification?", shape=diamond, fillcolor="#FBBC05"]; GoodYield [label="Acceptable Yield"]; OptimizeWorkup [label="Optimize Extraction/Purification Conditions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Process Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Incomplete [label="No"]; Start -> Complete [label="Yes"]; Incomplete -> CheckReagents; CheckReagents -> IncreaseTimeTemp; Complete -> Workup; Workup -> LowYield; LowYield -> GoodYield [label="No"]; LowYield -> OptimizeWorkup [label="Yes"]; GoodYield -> End; OptimizeWorkup -> End; } caption="Figure 2: Troubleshooting decision tree for the synthesis."
V. References
-
ESPI Metals. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
University of Georgia. (n.d.). Standard Operating Procedures: Sodium Borohydride. Retrieved from [Link]
-
Harper College. (2005). Sodium Borohydride MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
Unknown Source. (n.d.). Sodium Borohydride SOP. Retrieved from
-
Schlosser, M. (2005). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry, 126(2), 171-179.
-
Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7568.
-
Unknown Source. (n.d.). Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. Retrieved from
-
Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]
-
Google Patents. (n.d.). US4207266A - Process for the preparation of trifluoromethylated aromatic compounds. Retrieved from
-
Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. Retrieved from
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Chemical Society Reviews, 34(7), 587-598.
-
Google Patents. (n.d.). WO 2009/111061 A1 - PROCESS FOR THE PREPARATION OF SORAFENIB AND SALTS THEREOF. Retrieved from
-
YouTube. (2020, August 9). Borane reduction mechanism || selective reduction of acids || solved problems. Retrieved from [Link]
-
Oakwood Chemical. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]
-
ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Retrieved from [Link]
-
NIH. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]
-
MDPI. (n.d.). 4-Chloro-2,3,5-trifluorobenzoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Retrieved from
-
NIH. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]
-
Unknown Source. (n.d.). 14: Substituent Effects. Retrieved from
-
Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. Retrieved from [Link]
-
Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Retrieved from
Sources
- 1. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sodium Borohydride - ESPI Metals [espimetals.com]
- 5. research.uga.edu [research.uga.edu]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. (4-Chloro-3-(trifluoromethoxy)phenyl)methanol, a substituted benzyl alcohol, presents a unique analytical challenge due to the complex interplay of its substituents on the aromatic ring. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a predictive framework grounded in established principles of NMR spectroscopy. We will explore the expected spectral features, propose a detailed experimental protocol for data acquisition, and compare the utility of NMR with other analytical techniques for the comprehensive characterization of this and similar fluorinated organic compounds.
The Structural Significance of this compound
The subject molecule combines a chloro group, a trifluoromethoxy group, and a hydroxymethyl group on a benzene ring. The chloro and trifluoromethoxy groups are strongly electron-withdrawing, which significantly influences the electron distribution within the aromatic system and, consequently, the chemical shifts of the aromatic protons and carbons. The trifluoromethoxy group, in particular, is known for its strong inductive effect and its impact on the lipophilicity and metabolic stability of drug candidates. Therefore, unambiguous confirmation of the substitution pattern and purity is critical in any research and development context.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents. Electron-withdrawing groups like chlorine and trifluoromethoxy generally deshield nearby protons, shifting their resonances downfield.[1]
Aromatic Region: The three aromatic protons will appear as a complex multiplet or as distinct, coupled signals. Based on the substitution pattern, we can predict their relative chemical shifts. The proton at position 2 (H-2), situated between the trifluoromethoxy and hydroxymethyl groups, is expected to be the most deshielded. The proton at position 6 (H-6), ortho to the chloro group, will also be shifted downfield. The proton at position 5 (H-5), meta to the trifluoromethoxy group and ortho to the chloro group, will likely be the most upfield of the aromatic signals. The coupling patterns will be informative, with ortho coupling constants (³J) typically in the range of 7-9 Hz and meta coupling constants (⁴J) around 2-3 Hz.
Benzylic and Hydroxyl Protons: The two protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet, or if coupled to the hydroxyl proton, as a doublet. The hydroxyl proton (-OH) will likely appear as a broad singlet, and its chemical shift can be highly dependent on concentration, temperature, and the solvent used.
Below is a table summarizing the predicted ¹H NMR data for this compound.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.7 | d | ~2 Hz (meta coupling to H-6) |
| H-6 | 7.3 - 7.5 | dd | ~8 Hz (ortho coupling to H-5), ~2 Hz (meta coupling to H-2) |
| H-5 | 7.2 - 7.4 | d | ~8 Hz (ortho coupling to H-6) |
| -CH ₂OH | ~4.7 | s (or d) | - |
| -CH₂OH | Variable (typically 1.5 - 3.0) | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[2][3] The carbon attached to the trifluoromethoxy group (C-3) and the carbon attached to the chloro group (C-4) will be significantly influenced. The trifluoromethoxy group is a strong electron-withdrawing group and will cause a downfield shift for the carbon it is attached to. The carbon of the trifluoromethoxy group itself will appear as a quartet due to coupling with the three fluorine atoms.
The aromatic carbons will exhibit distinct signals, with the quaternary carbons (C-1, C-3, and C-4) generally showing lower intensity. The chemical shifts of the protonated carbons (C-2, C-5, and C-6) will also be influenced by the substituents. The benzylic carbon (-CH₂OH) will appear in the aliphatic region, typically around 60-65 ppm.
Here is a table of the predicted ¹³C NMR chemical shifts.
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 | ~140 - 145 | Quaternary carbon attached to the hydroxymethyl group. |
| C-2 | ~125 - 130 | Protonated aromatic carbon. |
| C-3 | ~145 - 150 | Quaternary carbon attached to the -OCF₃ group. |
| C-4 | ~128 - 133 | Quaternary carbon attached to the Cl group. |
| C-5 | ~120 - 125 | Protonated aromatic carbon. |
| C-6 | ~128 - 132 | Protonated aromatic carbon. |
| -C H₂OH | ~60 - 65 | Benzylic carbon. |
| -OC F₃ | ~120 - 125 (q) | Carbon of the trifluoromethoxy group, split into a quartet by the three fluorine atoms. |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Comparative Analysis with Other Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of this compound (226.58 g/mol ) and provide information about its fragmentation pattern, which can further support the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl group (-OH stretch around 3300-3500 cm⁻¹) and the C-O bond of the alcohol and the ether. The aromatic C-H and C=C stretching vibrations would also be observable.
-
¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethoxy group, ¹⁹F NMR would be a highly valuable technique. It would show a single resonance for the three equivalent fluorine atoms, and its chemical shift would be characteristic of the -OCF₃ group.[4][5][6] This provides an unambiguous confirmation of the presence and electronic environment of the fluorine-containing moiety.
Compared to these alternatives, NMR, particularly the combination of ¹H, ¹³C, and potentially ¹⁹F NMR, provides the most detailed information about the connectivity of atoms and the overall three-dimensional structure of the molecule in solution.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra of this compound, the following protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good dissolving power and relatively simple residual solvent peak.[7][8][9][10] Other solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[11]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiment: A standard one-pulse ¹H experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
3. ¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more scans may be needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[12]
-
Visualization of Molecular Structure and Workflow
To aid in the understanding of the NMR data, a clear visualization of the molecular structure is essential.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
The following diagram illustrates the general workflow for NMR analysis.
Caption: General workflow for the NMR analysis of an organic compound.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information that is crucial for its unambiguous identification and characterization. By understanding the influence of the chloro and trifluoromethoxy substituents on the chemical shifts and coupling patterns, a detailed prediction of the spectra can be made. This guide has outlined these predictions, provided a robust experimental protocol for data acquisition, and contextualized the role of NMR alongside other analytical techniques. For researchers in drug discovery and materials science, a thorough understanding of these analytical principles is indispensable for advancing their scientific endeavors.
References
- A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances. PubMed.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.
- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- General experimental procedure and spectroscopic data of products. The Royal Society of Chemistry.
- Carbon-13 nuclear magnetic resonance studies of aromatic compounds: comparison of hydrogen bonding effects in phenols, anilides, and anilines. Semantic Scholar.
- Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Fluorine NMR. University of Rochester.
- NMR Spectroscopy of Benzene Deriv
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. INIS-IAEA.
- Supporting Inform
- The Effect of Fluorine in 1H NMR. Reddit.
- Contents. The Royal Society of Chemistry.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.
- Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Chemistry Stack Exchange.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- NMR Solvent Data Chart.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Sources
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biophysics.org [biophysics.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. chem.washington.edu [chem.washington.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
Mass spectrometry fragmentation pattern of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Introduction
This compound (CAS No. 886500-89-6) is a substituted benzyl alcohol derivative with a molecular weight of 226.58 g/mol .[1] Its structural complexity, featuring a benzyl alcohol backbone, an aromatic chloro substituent, and a trifluoromethoxy group, makes it an interesting subject for mass spectrometric analysis. Understanding its fragmentation behavior under ionization is critical for its unambiguous identification in complex mixtures, metabolite studies, and quality control in synthetic chemistry.
This guide provides a comprehensive, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this molecule. While a publicly available, experimentally verified mass spectrum is not readily accessible, the following analysis is grounded in the well-established principles of mass spectrometry. The proposed pathways are synthesized from the known fragmentation behaviors of benzyl alcohols, aromatic halides, and trifluoromethyl compounds, offering a robust framework for researchers.[2][3][4][5]
Core Principles and Predicted Fragmentation Data
Under electron ionization, the this compound molecule will absorb energy, leading to the ejection of an electron to form a molecular ion ([M]•+). This high-energy radical cation is unstable and will undergo a series of predictable bond cleavages and rearrangements to form more stable fragment ions. The fragmentation is primarily dictated by the stability of the resulting ions and neutral losses, with cleavages at the benzylic position and those involving the halogen and trifluoromethoxy groups being prominent.[6][7]
The following table summarizes the key predicted fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Formula | Neutral Loss | Proposed Fragmentation Pathway |
| 226 / 228 | [C₈H₆ClF₃O₂]•+ | - | Molecular Ion ([M]•+) . The dual peak reflects the isotopic abundance of ³⁵Cl and ³⁷Cl (~3:1 ratio).[8][9] |
| 225 / 227 | [C₈H₅ClF₃O₂]+ | •H | Loss of a hydrogen radical from the benzylic carbon, forming a stable protonated aldehyde (oxonium ion).[2] |
| 195 / 197 | [C₇H₃ClF₃O]+ | •CH₂OH | Alpha-cleavage (Benzylic) . Loss of the hydroxymethyl radical, a highly characteristic pathway for benzyl alcohols.[7][10] |
| 191 | [C₈H₆F₃O₂]+ | •Cl | Loss of a chlorine radical from the aromatic ring.[4][8] |
| 157 | [C₈H₆ClO₂]+ | •CF₃ | Loss of a trifluoromethyl radical, a common pathway for trifluoromethyl-substituted aromatics.[3][5] |
| 126 / 128 | [C₆H₃ClO]+ | •CF₃, CO | Subsequent loss of carbon monoxide from the m/z 195/197 fragment. |
| 99 | [C₅H₄ClO]+ | •CF₃, C₂H₂ | Further fragmentation of the m/z 157 ion. |
Detailed Analysis of Proposed Fragmentation Pathways
The fragmentation cascade of this compound is a competitive process. The primary pathways are driven by the facile cleavage of bonds at the benzylic position and the loss of the electronegative substituents.
Molecular Ion and Isotopic Signature
The molecular ion is expected at m/z 226 . Due to the natural isotopic abundance of chlorine, a prominent M+2 peak will appear at m/z 228 with an intensity of approximately one-third that of the molecular ion peak.[9][11] The stability conferred by the aromatic ring suggests that the molecular ion should be clearly observable.[8]
Primary Fragmentation Pathways
-
Alpha-Cleavage (Benzylic Fission): The most anticipated fragmentation is the cleavage of the bond between the aromatic ring and the benzylic carbon. This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) to form a highly stable, resonance-delocalized cation at m/z 195 (with its corresponding isotope peak at m/z 197). This is a dominant fragmentation pathway for benzyl alcohol derivatives.[7][10]
-
Loss of a Hydrogen Radical: A common pathway for benzyl alcohols is the loss of a hydrogen radical from the methylene group to generate a stable oxonium ion.[2] This would result in a significant peak at m/z 225 (and m/z 227).
-
Loss of Substituents:
-
Chlorine Loss: Cleavage of the C-Cl bond, which is common for aromatic halides, would lead to the loss of a chlorine radical (•Cl) and the formation of an ion at m/z 191 .[4][8]
-
Trifluoromethyl Loss: The C-CF₃ bond is susceptible to cleavage, leading to the expulsion of a trifluoromethyl radical (•CF₃).[3][5] This pathway would generate a fragment ion at m/z 157 .
-
Secondary Fragmentation and Rearrangements
The primary fragment ions will undergo further dissociation to produce the lower mass region of the spectrum.
-
The ion at m/z 195/197 ([C₇H₃ClF₃O]⁺) can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for aromatic ethers and phenols, to yield an ion at m/z 126/128 .
-
The ion at m/z 157 ([C₈H₆ClO₂]⁺) could undergo rearrangements and lose stable neutral molecules. For instance, loss of acetylene (C₂H₂) could lead to smaller, stable cyclic ions like the one proposed at m/z 99 .
Visualizing the Fragmentation Cascade
The logical relationships between the parent molecule and its key fragments can be visualized as a fragmentation pathway diagram.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol for Verification
To validate the proposed fragmentation pattern, a standardized gas chromatography-mass spectrometry (GC-MS) analysis using an electron ionization source is the recommended approach. This protocol provides a self-validating framework for acquiring experimental data.
Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL to avoid detector saturation.
-
-
Gas Chromatography (GC) Conditions:
-
System: Agilent GC-MS System (or equivalent).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (to enhance sensitivity).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 40 to 300 amu to ensure detection of the molecular ion and all significant fragments.
-
Data Analysis: The resulting total ion chromatogram (TIC) should be analyzed to identify the peak corresponding to the target compound. The mass spectrum for this peak can then be extracted and compared against the predicted fragmentation pattern detailed in this guide.
-
Caption: Standard workflow for GC-MS analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by pathways characteristic of its constituent functional groups. The key identifying features in its EI mass spectrum will be the distinct chlorine isotopic pattern at the molecular ion (m/z 226/228) and the prominent fragment resulting from benzylic cleavage (m/z 195/197). Additional significant fragments arising from the loss of hydrogen, chlorine, and trifluoromethyl radicals provide further structural confirmation. This predictive guide, coupled with the provided experimental protocol, offers researchers a comprehensive toolkit for the confident identification and characterization of this compound.
References
-
Benchchem. (n.d.). Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide. Retrieved from Benchchem website.[2]
-
Ioffe, B. V., & Pervunina, R. I. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).[3]
-
Bernstein, E. R. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics, 97(12), 8889-8903.[12][13]
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.[4][14]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from the University of Arizona, Department of Chemistry and Biochemistry.[8]
-
Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Retrieved from Benchchem website.[5]
-
Chan, S., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(4), e4821.[15]
-
C.X.F. & ron. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Chemistry Stack Exchange. Retrieved from [Link]]
-
Popov, V. E., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(11), 1563-1570.[16]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]6]
-
NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]1]
-
Southern Illinois University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]7]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from MSU Department of Chemistry website.[9]
-
Mattingly, P. F., & McCloskey, J. E. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-337.[17]
-
TheElkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Retrieved from [Link]11]
-
ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Retrieved from [Link]10]
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. whitman.edu [whitman.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
FTIR and UV-Vis spectroscopic analysis of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
A Comparative Spectroscopic Guide to (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
A Senior Application Scientist's In-Depth Analysis of FTIR and UV-Vis Spectroscopic Methodologies for the Characterization of a Key Fluorinated Aromatic Intermediate.
In the landscape of pharmaceutical and agrochemical development, the precise characterization of fluorinated aromatic compounds is paramount.[1] this compound stands as a significant building block, and understanding its structural and electronic properties through accessible, reliable analytical techniques is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of two fundamental spectroscopic techniques, Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, for the characterization of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare these methods against other analytical alternatives.
The Subject: this compound at a Glance
This compound is a substituted benzyl alcohol.[2][3][4][5] Its structure, featuring a chlorinated and trifluoromethoxylated aromatic ring attached to a hydroxymethyl group, presents a unique spectroscopic fingerprint. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups, combined with the hydroxyl and aromatic functionalities, dictates its behavior in both FTIR and UV-Vis spectroscopy. A thorough analysis allows for confirmation of its identity, assessment of purity, and insights into its electronic environment.
Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy - Unveiling the Vibrational Signature
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] Each functional group has a characteristic vibrational frequency, making the FTIR spectrum a unique molecular fingerprint.[6]
For a solid or liquid sample like this compound, ATR-FTIR is the method of choice due to its minimal sample preparation and high reproducibility.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of the atmosphere (CO2, H2O) and the instrument itself.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio over a standard range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
The interpretation of an FTIR spectrum involves identifying key absorption bands and correlating them to specific functional groups.[6][7] For this compound, we expect to see the following characteristic peaks:
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3500-3200 | O-H (Alcohol) | Stretching | Strong, broad band |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium to weak, sharp peaks |
| 2950-2850 | C-H (Aliphatic - CH₂) | Stretching | Medium to weak, sharp peaks |
| 1600-1450 | C=C (Aromatic Ring) | Stretching | Medium to strong, sharp peaks |
| 1250-1000 | C-O (Alcohol) | Stretching | Strong, sharp peak |
| 1200-1000 | C-F (Trifluoromethoxy) | Stretching | Strong, multiple sharp bands |
| 800-600 | C-Cl | Stretching | Medium to strong, sharp peak |
Diagram of the FTIR Experimental Workflow:
Caption: The systematic process for UV-Vis spectroscopic analysis.
Part 3: Comparative Analysis and Alternative Techniques
| Feature | FTIR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Measures molecular vibrations | Measures electronic transitions |
| Information Provided | Functional group identification | Electronic structure, conjugation |
| Sample Preparation | Minimal (especially with ATR) | Requires dilute solutions |
| Selectivity | Highly selective for functional groups | Less selective, broader bands |
| Quantitative Analysis | Possible, but can be complex | Straightforward via Beer-Lambert Law |
| Primary Use for Topic | Structural confirmation, identification of key bonds | Purity assessment, concentration determination |
While FTIR excels at providing a detailed structural fingerprint, UV-Vis spectroscopy offers valuable insights into the electronic properties and is highly effective for quantitative measurements. [8][9]The combination of both techniques provides a more comprehensive characterization of this compound than either method alone.
For a more exhaustive characterization, especially in a drug development context, other techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural elucidation by revealing the connectivity of atoms and the electronic environment of the fluorine atoms. [10][11]¹⁹F NMR, in particular, is highly sensitive and provides a wide chemical shift range, making it ideal for characterizing fluorinated compounds. [10]* Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation patterns, which can confirm the molecular formula and aspects of the structure. [12]* Chromatography (GC, HPLC): Coupled with a suitable detector (e.g., MS), chromatography is essential for separating impurities and providing a quantitative measure of purity. [10][13]For fluorinated compounds, specialized columns may be necessary to achieve optimal separation. [10]
Conclusion
FTIR and UV-Vis spectroscopy are powerful, accessible, and complementary techniques for the routine analysis of this compound. FTIR provides an unmistakable fingerprint of the molecule's functional groups, confirming its identity and structural integrity. UV-Vis spectroscopy offers a window into its electronic structure and serves as a robust tool for quantitative analysis. While more advanced techniques like NMR and MS are indispensable for complete structural elucidation and impurity profiling, the judicious application of FTIR and UV-Vis provides a solid foundation for the characterization of this important fluorinated intermediate in a research and development setting.
References
-
AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]
-
ResearchGate. (2015). Chemical structures of the benzyl alcohol derivatives under study. [Link]
-
MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]
-
ScienceDirect. (2015). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. [Link]
-
ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of compound 1 and 2 in chlorobenzene solutions and as thin films. [Link]
-
National Institutes of Health. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]
-
ResearchGate. (2025). Conformational properties of benzyl alcohol in dilute solution. [Link]
-
NIST. (n.d.). Benzyl alcohol. [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances. [Link]
-
ResearchGate. (n.d.). UV−vis spectra of the compounds indicated in CH 2 Cl 2 , except.... [Link]
-
YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. [Link]
-
SlidePlayer. (n.d.). UV-Vis spectroscopy. [Link]
-
National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl).... [Link]
-
Scielo. (n.d.). atr-ftir and uv-vis as techniques for methanol analysis in biodiesel-washing wastewater. [Link]
-
PubChem. (n.d.). Benzyl Alcohol. [Link]
-
International Journal of Engineering Research & Technology. (n.d.). Optical and Mechanical Studies of 4-Chloro-3-Methylphenol Single Crystal. [Link]
-
CABI Digital Library. (n.d.). Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. [Link]/10.5555/20143089722)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl alcohol [webbook.nist.gov]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. azooptics.com [azooptics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Technique Characterization of fluorinated compounds [cai.ucm.es]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Comparative reactivity of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol vs. other benzyl alcohols
For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount to designing efficient synthetic routes and novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of (4-chloro-3-(trifluoromethoxy)phenyl)methanol against other common benzyl alcohols. By examining the electronic and steric effects of its unique substitution pattern, we can predict and rationalize its behavior in key chemical transformations. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.
Introduction: The Significance of Benzyl Alcohol Reactivity
Benzyl alcohols are fundamental building blocks in organic synthesis, serving as precursors to a vast array of functional groups, including aldehydes, ketones, esters, and benzyl halides. Their reactivity is predominantly governed by the stability of the benzylic carbocation intermediate that can form during many reactions. The substituents on the aromatic ring play a critical role in modulating this stability, thereby dictating the reaction rates and outcomes.
The subject of this guide, this compound, is a fascinating case study in competitive electronic effects. The chloro and trifluoromethoxy groups are both electron-withdrawing, which has profound implications for the reactivity of the benzylic alcohol. In drug discovery, the trifluoromethoxy group is particularly valuable as it can enhance metabolic stability, lipophilicity, and binding affinity.[1][2]
The Electronic Landscape of this compound
To understand the reactivity of this compound, we must first dissect the electronic contributions of its substituents. Both the chloro and trifluoromethoxy groups are electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution.[1][3] However, their influence on the benzylic position is more complex.
The chloro group at the 4-position exerts a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Its net effect is electron-withdrawing.
The trifluoromethoxy group at the 3-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (-I effect).[1][4] Unlike a methoxy group, which is a strong resonance donor, the trifluoromethoxy group's resonance donation is significantly diminished.[5]
The combined effect of these two electron-withdrawing groups is a significant decrease in electron density at the benzylic carbon, which will destabilize a developing positive charge (carbocation) at that position. This has direct consequences for reactions proceeding through an SN1-type mechanism.
Hammett Substituent Constants
A quantitative measure of the electronic effect of a substituent is its Hammett constant (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σmeta | σpara |
| Chloro | +0.37 | +0.23 |
| Trifluoromethoxy | +0.36 | +0.35 |
| Trifluoromethyl | +0.43 | +0.54 |
| Nitro | +0.71 | +0.78 |
| Methoxy | +0.12 | -0.27 |
| Methyl | -0.07 | -0.17 |
Data compiled from various sources.[6][7][8][9][10]
The Hammett constants for the chloro and trifluoromethoxy groups are both positive, confirming their electron-withdrawing nature. This allows us to predict that this compound will be significantly less reactive than benzyl alcohol itself, and especially less reactive than benzyl alcohols bearing electron-donating groups, in reactions that involve the formation of a positive charge at the benzylic position.
Comparative Reactivity in Key Transformations
We will now explore the predicted reactivity of this compound in three common classes of reactions for benzyl alcohols: oxidation, esterification, and conversion to benzyl chloride.
Oxidation to the Aldehyde
The oxidation of benzyl alcohols to aldehydes is a cornerstone of organic synthesis. A variety of reagents can be employed, with manganese dioxide (MnO₂) being a mild and selective choice for benzylic and allylic alcohols.[11] The reaction mechanism is thought to involve the formation of a manganese ester, followed by the rate-determining cleavage of the α-C-H bond.[12]
Studies on the oxidation of substituted benzyl alcohols have consistently shown that electron-withdrawing groups decrease the reaction rate.[13][14][15] This is because the electron-deficient benzylic carbon is less susceptible to oxidation. Therefore, we can predict the following order of reactivity for the oxidation with MnO₂:
4-Methoxybenzyl alcohol > Benzyl alcohol > 4-Chlorobenzyl alcohol > this compound > 4-Nitrobenzyl alcohol
The strong deactivation by two electron-withdrawing groups suggests that this compound will be relatively slow to oxidize. Harsher conditions, such as increased temperature or a larger excess of the oxidizing agent, may be required to achieve a good yield of the corresponding aldehyde.[16]
Esterification
Esterification of benzyl alcohols with carboxylic acids or their derivatives is a fundamental reaction. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.[17][18] The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the protonated carbonyl carbon of the carboxylic acid.[17][19]
The nucleophilicity of the alcohol is a key factor in this reaction. Electron-withdrawing substituents on the benzyl alcohol decrease the electron density on the hydroxyl oxygen, making it a weaker nucleophile and thus slowing down the reaction.[20] Consequently, the predicted order of reactivity for esterification is:
4-Methoxybenzyl alcohol > Benzyl alcohol > 4-Chlorobenzyl alcohol > this compound > 4-Nitrobenzyl alcohol
For the esterification of this compound, longer reaction times, higher temperatures, or the use of a more reactive acylating agent (such as an acid chloride or anhydride) may be necessary to achieve high conversion.[21][22]
Conversion to Benzyl Chloride
The conversion of benzyl alcohols to benzyl chlorides is a common transformation, often achieved using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[23][24] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the substrate and reaction conditions.[25][26] With electron-withdrawing groups present, the SN1 pathway, which involves the formation of a benzyl carbocation, is significantly disfavored.[27][28] Therefore, the reaction is more likely to proceed via an SN2 mechanism.
In an SN2 reaction, the rate is influenced by steric hindrance and the electrophilicity of the benzylic carbon. While the substituents on this compound do not add significant steric bulk around the benzylic carbon, their strong inductive electron withdrawal makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack. However, the stability of the leaving group is also a critical factor.
Given the destabilizing effect of the electron-withdrawing groups on any developing positive charge, even in the transition state of an SN2 reaction, the overall reactivity is expected to be reduced compared to benzyl alcohol. The predicted order of reactivity is:
4-Methoxybenzyl alcohol > Benzyl alcohol > 4-Chlorobenzyl alcohol > this compound > 4-Nitrobenzyl alcohol
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity trends, the following standardized experimental protocols can be employed. It is crucial to maintain consistent reaction conditions (temperature, concentration, solvent, and catalyst loading) for a valid comparison.
Protocol for Comparative Oxidation with Manganese Dioxide
Objective: To compare the rate of oxidation of this compound with other benzyl alcohols.
Materials:
-
This compound
-
Benzyl alcohol (as a reference)
-
4-Methoxybenzyl alcohol
-
4-Chlorobenzyl alcohol
-
4-Nitrobenzyl alcohol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates, GC-MS or HPLC for analysis
Procedure:
-
In separate, identical reaction flasks equipped with stir bars and under an inert atmosphere, dissolve equimolar amounts (e.g., 1.0 mmol) of each benzyl alcohol in anhydrous DCM (10 mL).
-
To each flask, add the same mass of activated MnO₂ (e.g., 10 mmol, 10 equivalents).
-
Stir the suspensions vigorously at a constant temperature (e.g., 25 °C).
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by withdrawing a small aliquot, filtering it through a short plug of celite, and analyzing by TLC, GC-MS, or HPLC.
-
Quantify the disappearance of the starting material and the appearance of the corresponding aldehyde over time to determine the relative reaction rates.
Protocol for Comparative Esterification with Acetic Anhydride
Objective: To compare the rate of esterification of this compound with other benzyl alcohols.
Materials:
-
This compound
-
Benzyl alcohol (as a reference)
-
4-Methoxybenzyl alcohol
-
4-Chlorobenzyl alcohol
-
4-Nitrobenzyl alcohol
-
Acetic anhydride
-
Pyridine or DMAP (as a catalyst)
-
Dichloromethane (DCM), anhydrous
-
TLC plates, GC-MS or HPLC for analysis
Procedure:
-
In separate, identical reaction flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of each benzyl alcohol in anhydrous DCM (10 mL).
-
To each flask, add the same amount of catalyst (e.g., 0.1 mmol of DMAP).
-
At time zero, add an equimolar amount of acetic anhydride (1.0 mmol) to each flask.
-
Stir the solutions at a constant temperature (e.g., 25 °C).
-
Monitor the reactions over time by analyzing aliquots by TLC, GC-MS, or HPLC to determine the rate of formation of the corresponding benzyl acetate.
Safety Information
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound: Handle with care. Avoid contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information.
-
Manganese Dioxide: A strong oxidizing agent. Avoid contact with combustible materials.
-
Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme caution.
-
Solvents: Dichloromethane and methanol are toxic and flammable.[29] Avoid inhalation and skin contact.
Conclusion
The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of its chloro and trifluoromethoxy substituents. Compared to unsubstituted benzyl alcohol and derivatives with electron-donating groups, it is expected to be considerably less reactive in reactions that involve the formation of a positive charge at the benzylic carbon, such as oxidation and SN1-type substitutions. Its reduced nucleophilicity also slows down reactions like esterification.
For synthetic chemists, this means that harsher reaction conditions may be necessary to effect transformations at the benzylic position of this molecule. However, this reduced reactivity can also be an advantage, offering greater stability and potentially higher selectivity in complex molecular settings. The experimental protocols provided in this guide offer a framework for empirically verifying these predictions and for optimizing reaction conditions for this and other similarly substituted benzyl alcohols.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Brainly. (2023). 1a.) Draw the mechanism for the esterification of benzyl alcohol with acetic anhydride. [Link]
-
Sharma, V. K., & Banerji, K. K. (1987). Correlation analysis of reactivity in the oxidation of substituted benzyl alcohols by quinolinium chlorochromate. TSI Journals. [Link]
-
Filo. (2025). Convert the followingBenzyl alcohol to benzyl chloride. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Park, Y., & Kim, Y. S. (2015). A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline. Semantic Scholar. [Link]
-
Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry, 63(10), 2726-2731. [Link]
-
Anbarasan, R. (2012). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 28(2), 735-742. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 17(4), 2415-2422. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Vedantu. (n.d.). What is the esterification reaction equation of benzyl alcohol and acetic acid? [Link]
-
Schlosser, M. (2006). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Angewandte Chemie International Edition, 45(32), 5432-5446. [Link]
-
Shi, F., Tse, T. F., & Tse, Y. L. S. (2022). Catalytic oxidation of benzyl alcohol over MnO2: Structure-activity description and reaction mechanism. ResearchGate. [Link]
-
Study.com. (n.d.). Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. [Link]
-
ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
Tlili, A., & Billard, T. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications, 54(82), 11578-11581. [Link]
- Ley, S. V., & Madin, A. (1991). Comprehensive Organic Synthesis (Vol. 7). Pergamon Press.
-
Reddit. (2019). Is this mechanism correct? Synthesis of Benzyl Acetate from benzyl alcohol and Acetic Anhydride. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. [Link]
-
Filo. (2025). Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4.. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? [Link]
-
Saeed, M. (2015). Kinetics of Lab Prepared Manganese Oxide Catalyzed Oxidation of Benzyl Alcohol in the Liquid Phase. SciSpace. [Link]
-
Prebeg, T. (2023). Kinetics, Mechanism and Novel Methods Of Esterification. MDPI. [Link]
-
Sciencemadness Discussion Board. (2017). Reactions of Benzyl chloride and Benzyl alcohol with anhydre acetic. [Link]
-
The Journal of Organic Chemistry. (2018). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. [Link]
-
ResearchGate. (2015). Comparison of protocols for the acylation of phenol and benzyl alcohol. [Link]
-
University of North Texas. (n.d.). Development of a new method for the conversion of alcohols into chlorides. [Link]
-
ResearchGate. (n.d.). Reactivity of substituted 1°/2°/3° benzyl alcohols. [Link]
-
ResearchGate. (n.d.). Classical SN‐methods for alcohols (EWG = electron withdrawing group). [Link]
-
SlidePlayer. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
ResearchGate. (2008). Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation‐exchange resin (Amberlyst‐15). [Link]
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
Research Square. (2020). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. [Link]
-
YouTube. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism. [Link]
-
University of California, Davis. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
ResearchGate. (2018). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics. [Link]
-
ResearchGate. (n.d.). Comparative study between various solvents. [Link]
-
Chemdad. (n.d.). This compound. [Link]
-
Oxford Academic. (2015). Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. [Link]
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. homepages.bluffton.edu [homepages.bluffton.edu]
- 8. global.oup.com [global.oup.com]
- 9. scispace.com [scispace.com]
- 10. hammett substituent constants: Topics by Science.gov [science.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]
- 18. homework.study.com [homework.study.com]
- 19. brainly.com [brainly.com]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. Sciencemadness Discussion Board - Reactions of Benzyl chloride and Benzyl alcohol with anhydre acetic - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. researchgate.net [researchgate.net]
- 23. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 25. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 26. researchgate.net [researchgate.net]
- 27. Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4.. [askfilo.com]
- 28. spcmc.ac.in [spcmc.ac.in]
- 29. methanex.com [methanex.com]
A Strategic Guide to Unlocking the Therapeutic Potential of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, biological evaluation, and comparative analysis of novel derivatives based on the (4-Chloro-3-(trifluoromethoxy)phenyl)methanol scaffold. Given the nascent stage of research into this specific chemical family, this document moves beyond a conventional comparison of existing products. Instead, it offers a strategic, field-proven roadmap for researchers to systematically explore and identify promising therapeutic candidates. We will delve into the scientific rationale for investigating this scaffold, propose robust experimental workflows for screening, and establish a framework for rigorous data comparison and structure-activity relationship (SAR) analysis.
The core of our subject, the this compound moiety, is of significant interest in medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is an intriguing substituent that is finding increasing utility in the design of bioactive molecules.[1] It is often employed as a bioisostere for other groups, offering a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing properties, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When combined with a chlorophenyl ring—a common feature in many established drugs—this scaffold presents a rich foundation for discovering new chemical entities with diverse biological activities.
While direct derivatives of this specific methanol compound are not extensively documented in public literature, the broader family of related structures, particularly those containing the 4-chloro-3-(trifluoromethyl)phenyl moiety, has shown significant promise in oncology and infectious disease research.[2][3] This guide will leverage these insights to propose logical and high-potential avenues for investigation.
Part 1: Rationale for Investigation & Potential Therapeutic Targets
The structural alerts within the this compound scaffold suggest several promising avenues for biological activity. Our analysis of related compound classes points to three primary areas ripe for exploration: oncology, inflammation, and microbial infections.
-
Anticancer Potential: The closely related 4-chloro-3-(trifluoromethyl)phenyl group is a key structural component in various developmental and approved therapeutic agents, including intermediates for multi-kinase inhibitors like sorafenib.[2] The strong electron-withdrawing nature of both the chloro and trifluoromethoxy groups can influence molecular interactions, potentially enhancing binding affinity to enzymatic targets like kinases, which are often dysregulated in cancer. Derivatives designed to interact with ATP-binding sites or allosteric pockets on oncogenic proteins represent a high-priority research direction.
-
Anti-inflammatory Activity: Numerous compounds featuring substituted phenyl rings, including pyrrole-based and chromene derivatives, have demonstrated potent anti-inflammatory effects.[4][5][6] The mechanism often involves the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade.[5][6] We hypothesize that derivatives of this compound could be engineered to modulate these pathways, offering a potential new class of anti-inflammatory agents.
-
Antimicrobial Properties: The presence of halogen (chlorine) and fluorinated groups on an aromatic ring is a well-established strategy for developing antimicrobial agents.[7][8][9] These substituents can enhance membrane permeability and disrupt essential cellular processes in bacteria and fungi. Studies on trifluoro-anilines and other halogenated thioureas have shown significant efficacy against various microbial species, including pathogenic bacteria.[8][10] Therefore, screening a library of derivatives for activity against a panel of clinically relevant microbes is a scientifically sound objective.
Part 2: A Proposed Framework for Synthesis and Biological Screening
A successful discovery campaign requires a logical and efficient workflow, from chemical synthesis to biological evaluation. This section provides a general synthetic strategy and detailed, validated protocols for primary screening.
General Synthetic Strategy
The hydroxyl group of the parent methanol provides a versatile handle for chemical modification. A robust strategy involves a two-step process: activation of the hydroxyl group, followed by nucleophilic substitution to generate a diverse library of ether, amine, and thioether derivatives. This approach allows for the systematic exploration of the chemical space around the core scaffold.
Caption: General workflow for synthesizing a library of derivatives.
Experimental Protocols: Primary Biological Screening
The following protocols are standard, validated methods for first-pass screening to identify promising "hit" compounds in the therapeutic areas identified above.
Workflow 1: Anticancer Activity Screening
This workflow uses a colorimetric assay (MTT) to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxic or cytostatic effects of the test compound.
Caption: Workflow for in vitro anticancer cytotoxicity (MTT) assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung) into 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Workflow 2: Anti-inflammatory Activity Screening
This assay quantifies the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophage cells stimulated with lipopolysaccharide (LPS). A reduction in NO levels indicates potential anti-inflammatory activity.[11]
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Introduction
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol is a key substituted benzyl alcohol derivative increasingly utilized as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and an electron-withdrawing trifluoromethoxy group, imparts specific physicochemical properties to target molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group (-OCF₃), in particular, is a fascinating substituent known to enhance metabolic stability and lipophilicity, properties highly sought after in modern drug design.[1]
This guide provides an in-depth comparison of three distinct synthetic routes to this compound. Designed for researchers, chemists, and process development professionals, this document moves beyond simple protocols to explain the causal chemistry behind each approach. We will objectively evaluate each route based on chemical efficiency, operational simplicity, safety, and scalability, supported by established experimental data and protocols.
Overview of Synthetic Strategies
The synthesis of this compound can be logically approached from three primary precursor types, each defining a distinct synthetic strategy:
-
Route 1: Reduction of a Carboxylic Acid: Starting from 4-chloro-3-(trifluoromethoxy)benzoic acid, this route employs a potent hydride reducing agent to convert the carboxylic acid directly to a primary alcohol.
-
Route 2: Reduction of an Aldehyde: This approach begins with 4-chloro-3-(trifluoromethoxy)benzaldehyde and uses a milder reducing agent to selectively reduce the aldehyde to the corresponding alcohol.
-
Route 3: Grignard Carbon-Carbon Bond Formation: This classic organometallic approach involves the formation of a Grignard reagent from a halo-aromatic precursor, followed by its reaction with formaldehyde to construct the benzyl alcohol moiety.
The following sections will dissect each of these routes, providing detailed protocols and a critical evaluation of their respective merits and drawbacks.
Route 1: Reduction of 4-Chloro-3-(trifluoromethoxy)benzoic Acid
This route is a direct and powerful method, contingent on the availability of the corresponding benzoic acid precursor. The primary challenge lies in the choice of reducing agent, as carboxylic acids are relatively resistant to reduction.
Causality and Reagent Choice
Standard mild reducing agents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of carboxylic acids.[2][3] Therefore, a more potent hydride source is required. Two primary candidates for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF).
-
Lithium Aluminum Hydride (LiAlH₄): A very strong, unselective reducing agent capable of reducing carboxylic acids to primary alcohols.[4][5][6] Its high reactivity, however, necessitates strict anhydrous conditions and careful handling, as it reacts violently with water and other protic solvents.[1] The initial step is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, which liberates hydrogen gas.[3][4]
-
Borane-Tetrahydrofuran (BH₃·THF): A more selective reducing agent that is particularly effective for reducing carboxylic acids.[7][8][9][10] Borane is an electrophilic reducing agent, and it readily attacks the electron-rich carbonyl oxygen of the carboxylic acid. It is generally considered safer and easier to handle than LiAlH₄ and offers excellent chemoselectivity, often leaving other functional groups like esters intact.[7][10] For these reasons, BH₃·THF is often the preferred reagent for this transformation in both laboratory and larger-scale syntheses.[7][11]
Experimental Protocol (Utilizing BH₃·THF)
Reaction: Reduction of a Carboxylic Acid
Caption: Synthetic pathway for Route 1.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-3-(trifluoromethoxy)benzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~10 volumes).
-
Inert Atmosphere: Purge the system with dry nitrogen and maintain a positive pressure throughout the reaction.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add 1.0 M BH₃·THF complex (approx. 2.2 eq.) dropwise to the stirred solution via the dropping funnel over 1 hour, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.[7][8] Continue adding methanol until the effervescence ceases.
-
Work-up: Pour the mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the final product.
Route 2: Reduction of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
This is arguably the most straightforward and common laboratory-scale synthesis, provided the aldehyde precursor is readily available. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.
Causality and Reagent Choice
The key advantage of this route is the ability to use a mild and highly selective reducing agent.
-
Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation. It is inexpensive, stable in air, and can be used in protic solvents like methanol or ethanol.[12][13] NaBH₄ is a nucleophilic hydride donor that selectively reduces aldehydes and ketones while being unreactive towards less electrophilic functional groups like esters or carboxylic acids.[2] This high degree of chemoselectivity simplifies the reaction and work-up procedure significantly. The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[12]
Experimental Protocol (Utilizing NaBH₄)
Reaction: Reduction of an Aldehyde
Caption: Synthetic pathway for Route 2.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq.) in methanol (~10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, approx. 1.2 eq.) portion-wise to the stirred solution over 15-20 minutes.[2] The addition is exothermic, so maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the sodium borate salts.[13] Continue adding acid until the pH is acidic and gas evolution ceases.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water to the residue and extract with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product is often of high purity, but can be further purified by recrystallization or silica gel chromatography if necessary.
Route 3: Grignard Carbon-Carbon Bond Formation
This route builds the target molecule by forming a new carbon-carbon bond, offering a powerful alternative if the corresponding benzoic acid or benzaldehyde is not available. The synthesis starts from a suitable aryl halide.
Causality and Reagent Choice
This synthesis involves two critical steps: the formation of the Grignard reagent and its subsequent reaction with an electrophile.
-
Grignard Reagent Formation: The starting material would ideally be 1-bromo-4-chloro-3-(trifluoromethoxy)benzene . The critical aspect here is chemoselectivity. The carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-chlorine bond.[14] This difference in reactivity allows for the selective formation of the desired arylmagnesium bromide, leaving the chloro substituent intact.[15] The reaction must be performed under strictly anhydrous conditions, as Grignard reagents are strong bases and are readily quenched by water or other protic sources.[16] Anhydrous ether (typically diethyl ether or THF) is the solvent of choice as it is inert and helps to stabilize the Grignard reagent.[17]
-
Reaction with Electrophile: To form a primary benzyl alcohol, the Grignard reagent must react with formaldehyde (HCHO), the simplest aldehyde. Formaldehyde can be used as a gas or in its polymeric form, paraformaldehyde, which depolymerizes under the reaction conditions. The Grignard reagent acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A final acidic work-up protonates the resulting alkoxide to yield the desired primary alcohol.
Experimental Protocol (Utilizing Grignard Reaction)
Reaction: Grignard Synthesis
Caption: Synthetic pathway for Route 3.
-
Preparation: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) in the flask.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a few drops of the 1-bromo-4-chloro-3-(trifluoromethoxy)benzene solution (prepared by dissolving 1.0 eq. of the halide in anhydrous THF) to the magnesium. The reaction may need initiation by gentle warming or the addition of a small crystal of iodine.[17] A cloudy/gray appearance and gentle reflux indicate the reaction has started.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. In a separate flask, suspend paraformaldehyde (1.5 eq.) in anhydrous THF and add this slurry to the Grignard reagent solution via cannula or dropping funnel, keeping the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Comparative Analysis
The optimal synthetic route depends heavily on the specific requirements of the project, including scale, cost, available starting materials, and safety infrastructure.
Caption: Decision logic for selecting a synthetic route.
| Feature | Route 1: Acid Reduction (BH₃·THF) | Route 2: Aldehyde Reduction (NaBH₄) | Route 3: Grignard Synthesis |
| Starting Material | 4-Chloro-3-(trifluoromethoxy)benzoic acid | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | 1-Bromo-4-chloro-3-(trifluoromethoxy)benzene |
| Key Reagent(s) | BH₃·THF | NaBH₄ | Mg, Paraformaldehyde |
| Typical Yield | Good to Excellent (>85%) | Excellent (>95%) | Moderate to Good (60-80%) |
| Operational Simplicity | Moderate (requires inert atmosphere, careful quenching) | High (simple setup, tolerant of protic solvents) | Low (requires strict anhydrous conditions, initiation can be tricky) |
| Safety Concerns | BH₃·THF is flammable and reacts with water. H₂ gas evolution during quench. | Minimal; NaBH₄ is stable. H₂ evolution during acidic quench. | Flammable ethers. Grignard reagents are pyrophoric and react violently with water. |
| Scalability | Good; BH₃ complexes are used industrially. | Excellent; robust and inexpensive reagents. | Challenging; heat transfer and initiation can be difficult to control on a large scale. |
| Cost | Reagent cost is moderate. | Reagent cost is low. | Reagent cost is low, but specialized starting material may be expensive. |
Discussion
-
For Simplicity and Yield: Route 2 (Aldehyde Reduction) is the superior choice. The reaction is fast, high-yielding, and operationally simple, using an inexpensive and safe reagent. If the aldehyde is commercially available and affordable, this is the most efficient method for laboratory-scale synthesis.
-
For Starting Material Flexibility: Route 1 (Acid Reduction) and Route 3 (Grignard Synthesis) offer valuable alternatives when the aldehyde is unavailable. The choice between them depends on whether the benzoic acid or the aryl bromide is the more accessible precursor. Route 1 is generally more reliable and higher-yielding than Route 3.
-
For Process Chemistry and Scale-Up: Route 2 remains the most attractive due to its robustness and safety profile. Route 1 is also highly scalable, and the use of borane-dimethyl sulfide (BMS) complex, which is more stable than BH₃·THF, is common in industrial settings.[7] Route 3 presents significant scalability challenges due to the difficulties in initiating and controlling the exothermic Grignard formation on a large scale.
Conclusion
The synthesis of this compound can be accomplished effectively through several distinct pathways. The reduction of the corresponding benzaldehyde (Route 2 ) stands out as the most efficient and practical method for general laboratory use, assuming the precursor is available. For situations requiring synthesis from more fundamental building blocks, the reduction of the benzoic acid (Route 1 ) with a borane complex offers a high-yielding and reliable alternative. The Grignard approach (Route 3 ) provides a powerful carbon-carbon bond-forming strategy but is the most operationally demanding of the three. The ultimate choice of synthesis will be guided by a careful consideration of starting material availability, project scale, and the specific safety and handling capabilities of the laboratory.
References
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
Souyaku Memo. (2020, October 25). Organic Reaction / 002 / Reduction. [Link]
-
Callery Chemical. Borane-Tetrahydrofuran Complex (BTHF). [Link]
-
Common Organic Chemistry. Borane Tetrahydrofuran. [Link]
-
ResearchGate. A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Pendidikan Kimia. (2016, June 10). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
-
University of Wisconsin-Madison. Preparation of triphenyl methanol by grignard reaction. [Link]
-
Allen Digital. Benzoic acid is treat with lithum aluminium hydride. [Link]
-
Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]
-
Brainly.in. (2020, February 3). 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product?[Link]
-
Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]
-
BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Testbook. [Solved] Benzoic acid on reacting with lithium aluminium hydride give. [Link]
-
YouTube. (2020, September 14). Aldehyde Reduction with NaBH4. [Link]
-
Chegg. (2021, February 21). Experiment Three: Chemoselectivity in Gringard Formation. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
TSI Journals. (2015). The grignard synthesis of triphenylmethanol. [Link]
-
Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]
-
University of California, Irvine. Reduction of Vanillin to Vanillyl Alcohol. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzoic acid is treat with lithum aluminium hydride. [allen.in]
- 6. testbook.com [testbook.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Organic Reaction / 002 / Reduction | 創薬メモ [ameblo.jp]
- 9. media.msanet.com [media.msanet.com]
- 10. researchgate.net [researchgate.net]
- 11. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 12. studylib.net [studylib.net]
- 13. www1.udel.edu [www1.udel.edu]
- 14. brainly.in [brainly.in]
- 15. Solved Experiment Three: Chemoselectivity in Gringard | Chegg.com [chegg.com]
- 16. cerritos.edu [cerritos.edu]
- 17. theochem.mercer.edu [theochem.mercer.edu]
Purity Assessment of Synthesized (4-Chloro-3-(trifluoromethoxy)phenyl)methanol: A Comparative Guide to HPLC and Alternative Analytical Techniques
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as (4-Chloro-3-(trifluoromethoxy)phenyl)methanol, a versatile building block in the synthesis of complex therapeutic agents, rigorous purity assessment is paramount. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar to non-polar compounds like this compound.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust and reliable HPLC method requires a systematic approach, where each parameter is chosen to achieve optimal separation and quantification of the target analyte and its potential impurities.
-
Column Selection: A C18 column is the workhorse for RP-HPLC and is an excellent starting point for this analysis due to the non-polar nature of the substituted phenyl ring.[1] The trifluoromethoxy and chloro substituents increase the hydrophobicity of the molecule, leading to good retention on a C18 stationary phase. For potentially challenging separations of structurally similar impurities, a phenyl-hexyl column could be considered to leverage π-π interactions with the aromatic ring.[2]
-
Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is a critical factor in controlling retention and selectivity. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[1]
-
Detection Wavelength: The aromatic nature of this compound suggests strong UV absorbance. A UV detector set at a wavelength of maximum absorbance, likely around 210-254 nm, will provide high sensitivity for both the main component and potential aromatic impurities.[3]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed in purity analysis. This approach allows for the effective separation of impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are resolved with good peak shape.
Visualizing the HPLC Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound by HPLC.
Caption: Workflow for HPLC Purity Assessment.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment may benefit from the application of orthogonal analytical techniques. The choice of method depends on the specific requirements of the analysis, including the nature of the expected impurities and the intended use of the compound.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for complex mixtures, excellent quantitation, versatile, well-established in pharmaceutical analysis. | May require derivatization for compounds without a UV chromophore (not an issue here), can consume significant amounts of organic solvents. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile impurities (e.g., residual solvents), high efficiency.[4][5] | Requires the analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds.[6] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides absolute quantification without a specific reference standard, gives structural information about impurities.[7][8] | Lower sensitivity compared to HPLC, can be complex for mixtures with overlapping signals, requires specialized equipment.[9][10] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | Faster separations and lower organic solvent consumption than HPLC, effective for chiral separations.[11][12][13] | May have lower resolving power for complex mixtures compared to UHPLC, instrumentation is less common than HPLC.[14] |
Decision-Making for Method Selection
The following diagram illustrates a decision-making process for selecting the most appropriate analytical technique.
Caption: Decision Tree for Analytical Method Selection.
Detailed Experimental Protocols
Protocol 1: RP-HPLC Purity Assessment of this compound
This protocol describes a general-purpose RP-HPLC method suitable for the purity determination of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[15]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.
3. Data Analysis:
-
Calculate the purity of the sample using the area normalization method. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical Experimental Data
The following table presents hypothetical, yet realistic, comparative data for the purity assessment of a synthesized batch of this compound.
| Analytical Technique | Purity (%) | Key Impurities Detected | Notes |
| HPLC | 99.65 | Impurity A (0.15%), Impurity B (0.10%), Other minor impurities (0.10%) | Excellent separation of the main peak from all impurities. |
| GC | Not determined | Residual Toluene (0.05%), Residual Dichloromethane (0.02%) | Main compound is not sufficiently volatile for direct analysis. Method is suitable for residual solvent analysis only. |
| qNMR | 99.5 (by mass) | Unidentified aromatic impurity (~0.3%), Starting material (~0.2%) | Provides structural insights into impurities. Purity value is in good agreement with HPLC. |
| SFC | 99.70 | Impurity A (0.12%), Impurity B (0.08%), Other minor impurities (0.10%) | Faster analysis time compared to HPLC. Good separation achieved. |
Conclusion: An Integrated Approach to Purity Assessment
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While RP-HPLC stands out as the primary technique for its high resolving power and quantitative accuracy, an integrated approach that leverages the strengths of orthogonal methods provides the most comprehensive understanding of a sample's purity profile. Gas Chromatography is indispensable for the analysis of volatile impurities, while qNMR offers invaluable structural information and absolute quantification. Supercritical Fluid Chromatography presents a "green" and rapid alternative to HPLC. By understanding the principles and experimental nuances of each technique, researchers can confidently select and implement the most appropriate analytical strategy, thereby upholding the highest standards of scientific integrity and drug development.
References
-
Toribio, L. (1996). Supercritical fluid chromatography in drug analysis: a literature survey. Analytical and Bioanalytical Chemistry, 356(2), 109-22. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
-
News-Medical. (2018). Pharmaceutical Applications of Supercritical Fluid Chromatography. Available at: [Link]
-
Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Available at: [Link]
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis.
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51-59.
- Das, U., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 329-338.
- Webster, G. K., & Jee, R. D. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- Anumolu, P. D., et al. (2016). Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol.
- BenchChem. (2025).
- Sky-Gas. (n.d.).
- Tschickardt, M., et al. (2018). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption.
- MySkinRecipes. (n.d.). This compound.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- BenchChem. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
- SIELC Technologies. (n.d.). Benzyl alcohol.
- PharmaCores. (2025). HPLC analytical Method development: an overview.
- ResearchGate. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
- ChemicalBook. (n.d.). 4-Chloro-3-(trifluoromethyl)
- Beilstein Journal of Organic Chemistry. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Waters. (n.d.). Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC.
- Portillo-Castillo, O. J., et al. (2021). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different hydrophilicities. Acta Pharmaceutica, 71(2), 305-315.
- Science.gov. (n.d.).
- Powers, L. C., & McNeill, K. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10768-10778.
- Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 423-429.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ewai-group.com [ewai-group.com]
- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Supercritical fluid chromatography in drug analysis: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. news-medical.net [news-medical.net]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. routledge.com [routledge.com]
Benchmarking the efficacy of catalysts for the synthesis of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Introduction: The Significance of a Fluorinated Benzyl Alcohol
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group (-OCF₃), a lipophilic electron-withdrawing substituent, can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate. Consequently, efficient and scalable methods for the synthesis of this intermediate are of paramount importance.
-
Sodium Borohydride (NaBH₄) Reduction: A classic, convenient, and cost-effective hydride transfer agent.
-
Heterogeneous Catalytic Hydrogenation: Employing Palladium on Carbon (Pd/C) with molecular hydrogen.
-
Homogeneous Transfer Hydrogenation: Utilizing a Ruthenium-based catalyst with a hydrogen donor.
Our analysis will focus on key performance indicators such as yield, reaction time, operational simplicity, and safety considerations, empowering researchers to make informed decisions for their specific synthetic needs.
Experimental Benchmarking: Protocols and Procedures
A generalized workflow for the screening of catalysts for the reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde is depicted below.
Figure 1: Generalized workflow for catalyst screening in the synthesis of this compound.
Method 1: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, ideal for the conversion of aldehydes and ketones to their corresponding alcohols.[1] Its operational simplicity and high functional group tolerance make it a staple in organic synthesis.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly add 1 M HCl (aq) to quench the excess NaBH₄ until the effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Heterogeneous catalytic hydrogenation using palladium on carbon is a powerful and widely used industrial method for the reduction of various functional groups.[2][3] This method often provides high yields and purity, with the catalyst being easily recoverable by filtration.
Experimental Protocol:
-
Reactor Setup: To a pressure-rated hydrogenation vessel, add 4-chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) and methanol (20 mL per gram of aldehyde).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5 mol % Pd).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (3 times), and then pressurize with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by GC-MS.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air and should be handled accordingly.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography as described in Method 1.
Method 3: Transfer Hydrogenation with a Ruthenium Catalyst
Transfer hydrogenation offers a convenient alternative to high-pressure hydrogenation, using a hydrogen donor like isopropanol or formic acid in the presence of a transition metal catalyst. Ruthenium-based catalysts are particularly effective for the reduction of carbonyl compounds.
Experimental Protocol:
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere, dissolve 4-chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous isopropanol (15 mL per gram of aldehyde).
-
Catalyst and Base Addition: Add a Ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, (1 mol %) and a base, typically potassium hydroxide (5 mol %).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-6 hours, monitoring by TLC or GC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter through a short plug of silica gel to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the isopropanol.
-
Work-up: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Purify the crude product by column chromatography as described in Method 1.
Comparative Performance Data
The following table summarizes the expected performance of each catalytic system for the reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde, based on literature data for structurally similar substrates.
| Parameter | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (Pd/C) | Transfer Hydrogenation (Ru-based) |
| Catalyst Loading | Stoichiometric (1.2 eq) | 5 mol % | 1 mol % |
| Hydrogen Source | NaBH₄ | H₂ gas (50 psi) | Isopropanol |
| Temperature | 0 °C | Room Temperature | 80 °C |
| Reaction Time | 1-2 hours | 4-8 hours | 2-6 hours |
| Typical Yield | >95% | >95% | ~90-95% |
| Key Advantages | - Simple setup- Mild conditions- High selectivity | - High atom economy- Catalyst is recyclable- Scalable | - Avoids high-pressure H₂- Good functional group tolerance |
| Key Disadvantages | - Generates stoichiometric waste- Requires aqueous work-up | - Requires specialized pressure equipment- Catalyst can be pyrophoric | - Requires elevated temperatures- Homogeneous catalyst removal |
Mechanistic Insights
The three benchmarked methods operate via distinct catalytic cycles. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Mechanism of NaBH₄ Reduction
The reduction with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide by the solvent (methanol).
Figure 2: Simplified mechanism of aldehyde reduction by sodium borohydride.
Mechanism of Catalytic Hydrogenation
In heterogeneous catalytic hydrogenation, molecular hydrogen is dissociatively adsorbed onto the surface of the palladium catalyst. The aldehyde also coordinates to the metal surface, and the adsorbed hydrogen atoms are sequentially transferred to the carbonyl group, leading to the formation of the alcohol.
Figure 3: Simplified cycle for heterogeneous catalytic hydrogenation.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound is contingent on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.
-
For laboratory-scale synthesis and rapid screening, the Sodium Borohydride method is highly recommended due to its simplicity, mild conditions, and consistently high yields.
-
For large-scale industrial production, Catalytic Hydrogenation with Pd/C is often the preferred method. Its high atom economy, the reusability of the catalyst, and the straightforward purification make it economically advantageous, despite the initial investment in high-pressure equipment.
-
When high-pressure hydrogenation is not feasible or desirable, Transfer Hydrogenation with a Ruthenium catalyst offers an excellent alternative. It combines the operational simplicity of a homogeneous system with good catalytic efficiency, avoiding the hazards associated with gaseous hydrogen.
Ultimately, the optimal catalyst is the one that provides the desired product in high yield and purity, within the practical constraints of the laboratory or production facility. The data and protocols presented in this guide serve as a valuable starting point for the development of a robust and efficient synthesis of this compound.
References
-
Organic Syntheses Procedure. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
-
Li, X., & List, B. (2007). Catalytic asymmetric hydrogenation of aldehydes. Chemical Communications, (17), 1739-1741. Available at: [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of ketones. Accounts of Chemical Research, 30(2), 97-102. Available at: [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. Available at: [Link]
-
Master Organic Chemistry. Reagent Friday: Raney Nickel. Available at: [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601. Available at: [Link]
-
You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium (II) Complex. The Journal of organic chemistry, 82(3), 1340-1346. Available at: [Link]
-
Schäfer, C., et al. (2011). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry, 13(5), 1149-1153. Available at: [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of organic chemistry, 72(17), 6599-6601. Available at: [Link]
-
Hazra, S., et al. (2018). Acceptorless Dehydrogenation of Alcohols and Transfer Hydrogenation of Aldehydes in Water Using a Single Bifunctional, Bistate, Water‐soluble Ruthenium Catalyst. Chemistry–A European Journal, 24(59), 15876-15883. Available at: [Link]
-
Wang, D., et al. (2015). Ru-Catalyzed asymmetric transfer hydrogenation of α-trifluoromethylimines. The Journal of organic chemistry, 80(7), 3708-3713. Available at: [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601. Available at: [Link]
-
Schäfer, C., et al. (2011). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry, 13(5), 1149-1153. Available at: [Link]
-
Bohrium. Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium–Triazole Complex. Available at: [Link]
-
Ravasio, N., et al. (2022). The Nature of Active Sites in the Pd/C-Catalyzed Hydrogenation/Hydrodeoxygenation of Benzaldehyde. Catalysts, 12(3), 263. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol: A Guide for the Modern Laboratory
For the diligent researcher in the fast-paced world of drug discovery and chemical synthesis, the proper handling and disposal of novel chemical entities is a matter of paramount importance. This guide provides a comprehensive, step-by-step framework for the safe disposal of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol (CAS No. 886500-89-6), a halogenated aromatic alcohol.[1] By understanding the chemical's inherent properties and the rationale behind these disposal protocols, laboratories can ensure the safety of their personnel and maintain environmental compliance.
Understanding the Hazard Profile: A Deductive Approach
The molecular structure of this compound, featuring both a chloro and a trifluoromethoxy group on a benzene ring, places it firmly in the category of halogenated aromatic compounds.[2] Compounds of this class are known to present several potential hazards. Based on data from structurally similar chemicals, researchers should anticipate that this compound may be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation upon inhalation.[2][3]
Key Rationale: The presence of halogen atoms (chlorine and fluorine) significantly influences the molecule's reactivity and toxicity. The trifluoromethoxy group is a stable moiety, but like many halogenated organics, improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of hazardous byproducts such as hydrogen chloride and potentially phosgene.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is non-negotiable when handling this compound. The following table outlines the recommended PPE, with the causality behind each choice explained.[2][6][7][8]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][6] | Protects against splashes and potential vapors that can cause serious eye irritation or damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat, and closed-toe shoes.[2] | Prevents skin contact, which can lead to irritation. It is crucial to select gloves with appropriate breakthrough times for the solvents in use.[2] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] | Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[2] |
Waste Segregation and Collection: A Critical Step for Safe Disposal
Proper segregation of chemical waste is fundamental to a safe and compliant laboratory. This compound and materials contaminated with it must be treated as halogenated organic waste .
Step-by-Step Collection Protocol:
-
Select the Right Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). Ensure the container has a secure screw-top cap.
-
Labeling is Key: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Segregate at the Source: Never mix halogenated waste with non-halogenated waste streams. This is crucial because the disposal methods for these two categories are different and mixing can create dangerous reactions and complicate the disposal process.
-
Solid vs. Liquid Waste:
-
Liquid Waste: Collect unused this compound and the first rinse from any container cleaning in your designated halogenated liquid waste container.[5]
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be collected in a separate, clearly labeled container for halogenated solid waste.
-
-
Keep Containers Closed: Waste containers should be kept tightly sealed when not in use to prevent the release of vapors.
.dot
Caption: Waste Segregation Workflow for this compound.
Spill Management: Preparedness is Paramount
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Ensure Safety First: Alert personnel in the immediate area and, if necessary, evacuate. Ensure proper ventilation and eliminate all ignition sources. Don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to dike the spill and prevent it from spreading.[9]
-
Absorb and Collect: Absorb the spilled liquid with the containment material. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Package the Waste: Place all contaminated absorbent materials and any contaminated soil or surfaces into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as halogenated waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's standard operating procedures.
The Final Step: Compliant Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company. The presence of chlorine and fluorine in the molecule necessitates high-temperature incineration as the preferred method of destruction. This process ensures the complete breakdown of the molecule into less harmful components, which are then scrubbed from the exhaust gases.
Under the Resource Conservation and Recovery Act (RCRA) in the United States, this waste would likely be classified under the "F-list" of hazardous wastes from non-specific sources if it were a spent solvent. Specifically, it would fall under codes such as F001 or F002 , which pertain to spent halogenated solvents.[10][11] Even if not a spent solvent, its characteristics warrant management as a hazardous waste. Always consult with your institution's EHS department for specific guidance on waste codes and disposal procedures.
Disposal Do's and Don'ts:
| Do | Don't |
| Segregate as halogenated waste. | Do not dispose of down the drain. |
| Use clearly labeled , compatible containers. | Do not mix with non-halogenated waste. |
| Keep waste containers tightly sealed . | Do not allow to evaporate in a fume hood as a means of disposal. |
| Arrange for pickup by a licensed hazardous waste contractor . | Do not dispose of in regular trash. |
By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Braun Research Group. (n.d.).
- Studylib. (n.d.). Organic Solvent SOP: Safety Procedures & Handling.
- Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- University of Tennessee, Knoxville. (n.d.).
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- ACTenviro. (2025, March 20).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Angene Chemical. (2025, February 11).
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
- Fisher Scientific. (n.d.).
- Olek, M., Baron, J., & Zukowski, W. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2.
- Olek, M., Baron, J., & Zukowski, W. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. d-nb.info [d-nb.info]
- 5. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. wku.edu [wku.edu]
A Senior Application Scientist's Guide to Handling (4-Chloro-3-(trifluoromethoxy)phenyl)methanol
This document provides a comprehensive operational plan for the safe handling, use, and disposal of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol (CAS No. 886500-89-6). As a substituted benzyl alcohol containing halogenated functional groups, this compound requires careful risk assessment and adherence to stringent safety protocols. This guide is designed for drug development professionals and laboratory researchers, emphasizing the scientific rationale behind each procedural step to ensure a self-validating system of safety.
Hazard Analysis and Risk Assessment
This compound is a solid organic compound.[1] While comprehensive toxicological data for this specific molecule is not widely published, a robust safety protocol can be developed by analyzing its structural components: the benzyl alcohol core, the chloro- group, and the trifluoromethoxy group.
-
Benzyl Alcohol Moiety : Benzyl alcohols are known to cause skin and eye irritation.[2] Some individuals may develop allergic skin reactions upon exposure.[3]
-
Halogenated Aromatic Structure : Chlorinated and fluorinated organic compounds are frequently classified as irritants and can pose environmental hazards.[4][5] Structurally similar compounds, such as 2-Chloro-4-trifluoromethoxybenzyl alcohol, are classified as causing skin, eye, and respiratory system irritation.[6]
-
Potential for Systemic Effects : Given its molecular structure, inhalation, ingestion, or significant dermal absorption could lead to systemic toxicity. The primary routes of entry into the body for similar chemicals are inhalation, skin absorption, eye contact, and ingestion.[7]
Based on this analysis, this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant with the potential for systemic toxicity and environmental hazard.
The Hierarchy of Controls: A Foundational Approach
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends on the prior implementation of more robust safety measures: Engineering and Administrative Controls. This hierarchy prioritizes the safest possible work environment.
Caption: A workflow for responding to a small laboratory spill.
-
Inhalation: Immediately move the affected person to fresh air. [8]If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention. [9]* Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. [8][9]Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [6]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [10]Show the Safety Data Sheet (SDS) to the medical personnel. [8]* Large Spills: For large spills, evacuate the area immediately, alert campus safety or the emergency response team, and prevent entry. [11]
Decontamination and Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental protection.
Decontamination:
-
All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste.
-
Work surfaces should be thoroughly cleaned with soap and water after work is completed.
Waste Disposal: Due to the presence of chlorine and fluorine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste . [5][12]
| Waste Stream | Container Type | Disposal Protocol |
|---|---|---|
| Unused/Surplus Chemical | Original or compatible, sealed container | Label as "Hazardous Waste: this compound" and arrange for pickup by the institution's environmental health and safety (EHS) office. |
| Contaminated Solids (Gloves, wipes, weigh paper) | Labeled, sealed plastic bag or container | Collect in a container designated for "Solid Halogenated Waste." [4]Keep the container closed when not in use. |
| Contaminated Liquids (Solutions, rinsates) | Labeled, compatible solvent waste carboy | Collect in a container designated for "Liquid Halogenated Organic Waste." [11][13]Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity. [5][13]Ensure the pH is neutral (between 5.5 and 9.5) before adding to the waste container. [13]|
Key Principle: Never dispose of organic solvents or materials contaminated with this compound down the drain. [13]
References
- Hazardous Waste Segregation Guidelines. (Source: vertexaisearch.cloud.google.com)
- Halogenated Organic Liquids - Standard Operating Procedure. (Source: Braun Research Group, vertexaisearch.cloud.google.com)
- Organic Solvents Waste Management. (Source: Cornell EHS, ehs.cornell.edu)
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (Source: Benchchem, benchchem.com)
- Halogenated Solvents in Laboratories. (Source: Temple University, ehs.temple.edu)
- Safety Data Sheet: Benzyl Alcohol. (Source: Greenfield Global, greenfield.com)
- Safety Data Sheet: 3-(Trifluoromethyl)phenyltrimethylammonium hydroxide, 5% w/v in methanol. (Source: Fisher Scientific, fishersci.com)
- Safety Data Sheet: Benzyl alcohol. (Source: Carl ROTH, carlroth.com)
- Safety Data Sheet: [Specific Chemical]. (Source: Sigma-Aldrich, sigmaaldrich.com)
- Safety Data Sheet: Benzyl alcohol. (Source: Carl ROTH, carlroth.com)
- Safety Data Sheet: Benzyl Alcohol. (Source: Columbus Chemical, columbuschemical.com)
- Safety Data Sheet: 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate. (Source: Angene Chemical, angenetech.com)
- Safety Data Sheet: Benzyl alcohol. (Source: Santa Cruz Biotechnology, scbt.com)
- Incident management: methanol. (Source: GOV.UK, gov.uk)
- This compound Information. (Source: Chongqing Chemdad Co., Ltd, chemdad.com)
- Safety Data Sheet: 2-Chloro-4-trifluoromethoxybenzyl alcohol. (Source: AK Scientific, Inc., aksci.com)
- Safety Data Sheet: [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol. (Source: Capot Chemical, capotchem.com)
- 4-Chloro-3-(trifluoromethoxy)benzyl alcohol Product Page. (Source: Sigma-Aldrich, sigmaaldrich.com)
- Methanol: Systemic Agent. (Source: NIOSH - CDC, cdc.gov)
- Methanol Information for Paramedics and Doctors.
- (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol PubChem Entry. (Source: PubChem, pubchem.ncbi.nlm.nih.gov)
- Methanol Poisoning Protocol.
- Methanol Safe Handling Manual.
Sources
- 1. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]
- 2. greenfield.com [greenfield.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. aksci.com [aksci.com]
- 7. methanol.org [methanol.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. columbuschemical.com [columbuschemical.com]
- 10. angenechemical.com [angenechemical.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
